molecular formula C26H32ClN7O3S2 B12376992 ASP8302 CAS No. 1839583-42-4

ASP8302

Cat. No.: B12376992
CAS No.: 1839583-42-4
M. Wt: 590.2 g/mol
InChI Key: QEVOTPLHYBIHKJ-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP8302 is a useful research compound. Its molecular formula is C26H32ClN7O3S2 and its molecular weight is 590.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1839583-42-4

Molecular Formula

C26H32ClN7O3S2

Molecular Weight

590.2 g/mol

IUPAC Name

3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1

InChI Key

QEVOTPLHYBIHKJ-SJORKVTESA-N

Isomeric SMILES

C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Canonical SMILES

CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

ASP8302 is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1][2][3] Its primary mechanism of action is to enhance the physiological effects of acetylcholine (ACh) and other orthosteric agonists at the M3 receptor, rather than directly activating the receptor itself.[2][4] This allosteric modulation leads to a potentiation of M3R-mediated signaling pathways, which are crucial for smooth muscle contraction and glandular secretion.[2] The targeted application for this compound has been in conditions characterized by insufficient M3 receptor activation, such as underactive bladder (UAB).[4][5]

As a PAM, this compound is hypothesized to offer a more refined therapeutic approach compared to direct muscarinic agonists. By enhancing the activity of the endogenous ligand ACh, its effects are predominantly localized to tissues where and when ACh is being released, potentially minimizing systemic cholinergic side effects.[4][6]

Molecular Interaction with the M3 Receptor

This compound's interaction with the M3 receptor is distinct from that of orthosteric agonists. It binds to a novel allosteric site on the receptor, which has been identified through mutagenesis studies.[2][4] A key finding is the critical role of the amino acid threonine 230 in the human M3 receptor for the positive allosteric modulatory effect of this compound.[2][4] This interaction does not compete with the binding of orthosteric agonists like ACh but rather increases their affinity and/or efficacy.[2] This is evidenced by the leftward shift in the concentration-response curves for muscarinic agonists in the presence of this compound, without an alteration in the maximal response.[4]

Signaling Pathway

The binding of an orthosteric agonist to the M3 receptor, a Gq-protein coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in smooth muscle contraction. This compound enhances this signaling cascade, leading to a more robust increase in intracellular Ca2+ for a given concentration of agonist.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M3R binds This compound This compound (Positive Allosteric Modulator) This compound->M3R binds to allosteric site

Figure 1: Simplified signaling pathway of the muscarinic M3 receptor and the modulatory role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound
AssayCell Line/TissueAgonistThis compound ConcentrationEffectReference
Intracellular Ca2+ MobilizationCHO-K1 cells expressing rat muscarinic receptorsCarbachol0.1-1 µMConcentration-dependent enhancement of carbachol-induced Ca2+ mobilization.[1][1]
Concentration-Response Curve ShiftCells expressing human M3 and M5 receptorsCarbacholNot specifiedShifted the concentration-response curve to lower concentrations.[2][2]
Binding StudyM3 receptor-expressing membraneAcetylcholine (ACh)Not specifiedShifted the concentration-response curve for ACh without affecting orthosteric agonist binding.[2][2]
Bladder Strip ContractionIsolated human bladder stripsMultiple stimulantsNot specifiedConfirmed shifts in the concentration-response curve of contractions.[2][2]
Table 2: In Vivo Efficacy of this compound in Rat Models of Voiding Dysfunction
Rat ModelThis compound Dose (i.v.)Outcome MeasuresResultReference
Midodrine and Atropine-induced0.1-1 mg/kgResidual urine volume, Voiding efficiencyReduced residual urine volume and improved voiding efficiency.[1][1]
Bladder Outlet Obstruction-induced1-3 mg/kgResidual urine volume, Voiding efficiencyReduced residual urine volume and improved voiding efficiency.[1][1]
Table 3: Clinical Pharmacodynamics and Efficacy of this compound
Study PopulationThis compound Dose (oral)EndpointResultReference
Healthy VolunteersFrom 100 mgSaliva productionDose-dependent increase in saliva production.[3][3]
Healthy VolunteersUp to 150 mg once daily for 14 daysPupil diameterNo effect observed.[3][3]
Patients with Underactive Bladder (males)100 mg once daily for 4 weeksMaximum urine flow rate (Qmax)Mean difference in change vs. placebo: 3.8 ml/s (p = 0.031).[5][5]
Patients with Underactive Bladder (males)100 mg once daily for 4 weeksDetrusor pressure at Qmax (Pdet.Qmax)Mean difference in change vs. placebo: 12.7 cm H2O (p = 0.034).[5][5]
Patients with Underactive Bladder100 mg once daily for 4 weeksPostvoid residual volume (PVR)No significant difference compared to placebo.[5][5]

Experimental Protocols

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is fundamental to demonstrating the potentiation of M3 receptor signaling by this compound.

Objective: To measure the effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing muscarinic receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat muscarinic M3 receptor are cultured in appropriate media and conditions.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C. This dye exhibits a change in fluorescence intensity upon binding to free intracellular calcium.

  • Assay Procedure:

    • Cells are washed to remove excess dye and then incubated in a buffer solution.

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-1 µM) or vehicle control.[1]

    • The orthosteric agonist, carbachol, is then added at various concentrations to generate a concentration-response curve.

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorometric imaging plate reader or a similar instrument.

  • Data Analysis: The peak fluorescence intensity is used to determine the response. Concentration-response curves for carbachol in the presence and absence of this compound are plotted, and parameters such as EC50 (half-maximal effective concentration) are calculated to quantify the potentiation effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture CHO-K1 cells expressing M3R B Load cells with calcium-sensitive dye A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence C->D E Pre-incubate with This compound or vehicle D->E F Add carbachol (agonist) E->F G Measure fluorescence change over time F->G H Plot concentration- response curves G->H I Calculate EC50 values H->I

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.

In Vivo Voiding Dysfunction Models in Rats

These models are crucial for assessing the physiological effects of this compound on bladder function.

Objective: To evaluate the efficacy of this compound in improving voiding efficiency and reducing residual urine volume in rat models of underactive bladder.

Methodology:

  • Animal Models:

    • Pharmacologically-induced: Male Sprague-Dawley rats are treated with the α1-adrenoceptor agonist midodrine and the muscarinic receptor antagonist atropine to induce voiding dysfunction.[1]

    • Surgically-induced: Female Wistar rats undergo surgical creation of a partial bladder outlet obstruction to induce voiding dysfunction.[1]

  • Surgical Preparation (for conscious cystometry): A catheter is implanted into the bladder dome of anesthetized rats and externalized for later use.

  • Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.1-3 mg/kg).[1]

  • Cystometry:

    • Conscious, unrestrained rats are placed in a cystometry cage.

    • The bladder catheter is connected to a pressure transducer and an infusion pump.

    • The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded.

    • Voided urine is collected and measured.

    • After voiding, any residual urine in the bladder is withdrawn through the catheter and measured.

  • Data Analysis: Key parameters such as voided volume, residual urine volume, and voiding efficiency (voided volume / (voided volume + residual volume) x 100%) are calculated and compared between this compound-treated and vehicle-treated groups.

G cluster_model Model Induction cluster_procedure Experimental Procedure cluster_outcome Outcome Analysis A Induce voiding dysfunction in rats (pharmacological or surgical) B Implant bladder catheter A->B C Administer this compound or vehicle (i.v.) B->C D Perform conscious cystometry: - Infuse saline into bladder - Record intravesical pressure C->D E Measure voided urine volume D->E F Measure post-void residual urine volume E->F G Calculate voiding efficiency F->G H Compare parameters between treatment and control groups G->H

Figure 3: Experimental workflow for in vivo voiding dysfunction studies in rats.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8302 is a novel, orally administered, positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R). It is under investigation for the treatment of underactive bladder (UAB) and other conditions characterized by insufficient M3R activation. As a PAM, this compound enhances the signaling of the endogenous ligand, acetylcholine (ACh), at the M3R, offering a potential for increased tissue selectivity and a wider therapeutic window compared to direct-acting muscarinic agonists. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies, quantitative data presentations, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Underactive bladder is a clinical condition characterized by a weak detrusor muscle, leading to incomplete bladder emptying. The muscarinic M3 receptor, a G-protein coupled receptor, plays a crucial role in mediating the contraction of the bladder smooth muscle upon stimulation by acetylcholine. Direct-acting muscarinic agonists have been used to treat UAB, but their utility is often limited by systemic cholinergic side effects. This compound, by allosterically modulating the M3R, is designed to potentiate the effects of endogenous ACh primarily in the bladder, where and when it is released, potentially minimizing off-target effects.

Pharmacology

Mechanism of Action

This compound is a positive allosteric modulator of the muscarinic M3 receptor.[1][2][3] It binds to a site on the M3R that is distinct from the orthosteric binding site for acetylcholine. This binding potentiates the receptor's response to ACh, resulting in enhanced downstream signaling. In vitro studies have shown that this compound shifts the concentration-response curve of acetylcholine and other muscarinic agonists to the left, indicating an increased potency of the endogenous ligand in the presence of the modulator.[3]

cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates Ca_ion Ca²⁺ Influx PLC->Ca_ion Stimulates ACh Acetylcholine (ACh) ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site Contraction Smooth Muscle Contraction Ca_ion->Contraction Induces cluster_preclinical Preclinical In Vivo Workflow animal_model Induce Voiding Dysfunction in Rats (e.g., Midodrine/Atropine or Bladder Outlet Obstruction) treatment_groups Administer this compound or Vehicle Control animal_model->treatment_groups cystometry Perform Conscious Cystometry treatment_groups->cystometry side_effect_assessment Assess Potential Side Effects (e.g., Stool Number, Tracheal Pressure) treatment_groups->side_effect_assessment data_analysis Analyze Bladder Function Parameters (Voiding Efficiency, Residual Volume) cystometry->data_analysis

References

ASP8302: A Technical Guide to a Novel Muscarinic M3 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is an investigational, orally administered, small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor (M3R).[1][2] Developed for potential therapeutic application in conditions characterized by insufficient M3R activation, such as underactive bladder (UAB), this compound represents a targeted approach to enhancing endogenous cholinergic signaling.[1][3] As a PAM, this compound is designed to amplify the response of the M3R to its natural ligand, acetylcholine (ACh), rather than directly activating the receptor itself. This mechanism is hypothesized to offer greater spatiotemporal control of receptor activation, potentially leading to an improved safety and tolerability profile compared to traditional muscarinic agonists.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Mechanism of Action and Pharmacology

This compound exhibits its pharmacological effect by binding to a novel allosteric site on the M3R, a site distinct from previously identified allosteric binding locations.[4] Mutagenesis studies have identified threonine 230 as a key amino acid residue essential for the positive allosteric modulatory effect of this compound.[4] By binding to this site, this compound potentiates the activation of the M3R by orthosteric agonists like acetylcholine and carbachol.[3][4]

This potentiation manifests as a leftward shift in the concentration-response curve of the agonist, indicating an increase in agonist potency, without affecting the maximal efficacy of the agonist.[1][3] In vitro studies have demonstrated that this compound is selective for the M3 and M5 muscarinic receptor subtypes.[1][3] The M3R is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound enhances this signaling cascade in the presence of an agonist.

Signaling Pathway of M3 Receptor and this compound Modulation

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: M3R signaling pathway and the modulatory role of this compound.

Preclinical Data

In Vitro Pharmacology

This compound has been characterized in various in vitro assays to determine its potency and selectivity as an M3R PAM.

ParameterSpeciesReceptorAssay TypeAgonistValueReference
Potentiation HumanM3Ca2+ MobilizationCarbacholLeftward shift in CRC[3][4]
HumanM5Ca2+ MobilizationCarbacholLeftward shift in CRC[3][4]
RatM3Ca2+ MobilizationCarbacholLeftward shift in CRC[5]
RatM5Ca2+ MobilizationCarbacholLeftward shift in CRC[5]
Selectivity HumanM1, M2, M4Ca2+ MobilizationCarbacholNo significant effect[3][4]
Binding HumanM3Radioligand BindingAcetylcholineShifted the CRC for ACh without affecting the binding of orthosteric agonists[4]

CRC: Concentration-Response Curve

Ex Vivo and In Vivo Pharmacology

The functional effects of this compound on bladder contractility and voiding function have been assessed in rodent models.

ModelSpeciesEffect of this compoundReference
Isolated Bladder Strips RatAugmented cholinergic bladder contractions[5]
HumanSimilar shifts in the CRC of contractions by multiple stimulants[4]
Anesthetized Rats RatAugmented cholinergic bladder contractions[5]
Conscious Rat Models of Voiding Dysfunction RatImproved voiding efficiency and reduced residual urine volume[5]

Clinical Data

Phase 1 Studies in Healthy Volunteers

Two Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies were conducted in healthy European and Japanese volunteers to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[2]

Safety and Tolerability:

  • This compound was found to be safe and well-tolerated.[2]

  • No deaths, serious adverse events, or treatment-emergent adverse events leading to discontinuation were reported.[2]

  • No clinically relevant findings were observed in laboratory tests, vital signs, or electrocardiogram assessments.[2]

Pharmacokinetics:

  • The pharmacokinetics of this compound were approximately linear over the dose range studied.[2]

  • There was no evidence of drug accumulation with repeated dosing.[2]

PK Parameter Study Population Dose Value Reference
Linearity Healthy VolunteersSingle and Multiple Ascending DosesApproximately linear[2]
Accumulation Healthy VolunteersMultiple DosesNo evidence of accumulation[2]

(Specific Cmax, Tmax, AUC, and half-life values from these studies are not detailed in the cited abstracts and would require access to the full study reports or publications for inclusion.)

Pharmacodynamics:

  • A dose-dependent increase in saliva production was observed at doses of 100 mg and higher, which was maintained with repeated dosing.[2]

  • No effect on pupil diameter was observed.[2]

Phase 2a Proof-of-Concept Study

A randomized, double-blind, placebo-controlled, multicenter Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with underactive bladder.[6]

Study Design:

  • 135 patients were randomized to receive either 100 mg of this compound or a placebo once daily for 4 weeks.[6]

  • The primary endpoint was the change from baseline in post-void residual (PVR) volume.[6]

Efficacy:

  • The study did not meet its primary endpoint, with no significant difference in the change in PVR between the this compound and placebo groups.[6]

  • In a sub-group analysis of male patients, this compound showed improvements in some functional and symptomatic outcomes, including an increase in maximum urine flow rate (Qmax) and detrusor pressure at Qmax.[6]

Safety:

  • The incidence of adverse events was similar between the this compound (33.3%) and placebo (31.4%) groups.[6]

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the positive allosteric modulatory activity of a compound on M3R-mediated intracellular calcium release.

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO-K1 cells expressing human M3 receptors in a 96-well plate start->plate_cells incubate1 Incubate cells for 18-24 hours plate_cells->incubate1 load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate for 1 hour load_dye->incubate2 add_compounds Add this compound (or vehicle) to the wells incubate2->add_compounds incubate3 Incubate for 15 minutes add_compounds->incubate3 add_agonist Add carbachol at various concentrations incubate3->add_agonist measure_fluorescence Measure fluorescence intensity (calcium mobilization) in real-time using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence analyze_data Analyze data to determine the shift in the carbachol concentration-response curve measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated for 18-24 hours to allow for cell attachment.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

  • Compound Addition: The plate is transferred to a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of this compound or vehicle at various concentrations.

  • Agonist Addition: After a short incubation with this compound, a range of concentrations of an M3R agonist (e.g., carbachol) is added to the wells.

  • Data Acquisition: Fluorescence intensity is measured in real-time immediately before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the agonist concentration to generate concentration-response curves. The potency (EC50) of the agonist in the presence and absence of this compound is calculated to determine the fold-shift, which is a measure of the PAM activity.

Ex Vivo: Isolated Bladder Strip Contraction Assay

This assay evaluates the effect of a compound on the contractility of bladder smooth muscle tissue.

Detailed Steps:

  • Tissue Preparation: Urinary bladders are excised from euthanized rats or obtained from human organ donors. The bladder is placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal strips of the detrusor muscle are carefully dissected.

  • Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension, with periodic washes.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).

  • Experimental Protocol: After washing and returning to baseline, the tissue is incubated with various concentrations of this compound or vehicle for a predetermined period. A cumulative concentration-response curve to an agonist (e.g., carbachol) is then generated.

  • Data Recording and Analysis: The contractile force is recorded continuously. The magnitude of the contraction is measured and plotted against the agonist concentration. The effect of this compound is quantified by the potentiation of the agonist-induced contraction.

In Vivo: Conscious Cystometry in Rats

This procedure assesses bladder function in a conscious, unrestrained animal model.

Detailed Steps:

  • Surgical Implantation: Rats are anesthetized, and a catheter is implanted into the dome of the bladder and exteriorized at the nape of the neck. The animals are allowed to recover for several days.

  • Experimental Setup: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.

  • Cystometry: Saline is infused into the bladder at a constant rate to elicit voiding contractions. Intravesical pressure is continuously recorded.

  • Drug Administration: this compound or vehicle is administered (e.g., intravenously or orally), and cystometry is repeated to assess the effects on bladder capacity, voiding pressure, voided volume, and residual volume.

  • Data Analysis: The cystometric parameters before and after drug administration are compared to evaluate the in vivo efficacy of the compound.

Conclusion

This compound is a novel, selective positive allosteric modulator of the M3 and M5 muscarinic receptors with a well-defined mechanism of action at a unique allosteric site. Preclinical studies have demonstrated its ability to enhance cholinergic-mediated bladder contractility. While Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, a Phase 2a trial in patients with underactive bladder did not meet its primary efficacy endpoint. However, the observation of some positive effects in male patients suggests that further investigation may be warranted to identify specific patient populations that could benefit from this therapeutic approach. The detailed experimental methodologies provided in this guide serve as a resource for researchers in the field of urology and pharmacology who are investigating muscarinic receptor modulation.

References

In-depth Technical Guide: The Role of ASP8302 in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP8302 is a novel, orally bioavailable, small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 receptor. The M3 receptor plays a critical role in mediating smooth muscle contraction, particularly in the urinary bladder. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action in potentiating M3 receptor signaling, and its effects on smooth muscle contraction. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of M3 receptor modulation in conditions characterized by smooth muscle dysfunction, such as underactive bladder (UAB).

Introduction

Smooth muscle contraction is a fundamental physiological process that governs the function of various organ systems, including the urinary, gastrointestinal, and respiratory tracts. In the urinary bladder, detrusor smooth muscle contraction is essential for efficient voiding. This process is primarily regulated by the parasympathetic nervous system through the release of the neurotransmitter acetylcholine (ACh), which acts on muscarinic receptors expressed on the surface of smooth muscle cells.

Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the predominant subtype responsible for mediating bladder smooth muscle contraction.[1] Conventional therapeutic strategies for conditions like underactive bladder (UAB), which is characterized by impaired detrusor contractility, have involved the use of direct muscarinic agonists. However, these agents often lack subtype selectivity, leading to a range of undesirable cholinergic side effects.

Positive allosteric modulators (PAMs) offer a more refined therapeutic approach. PAMs do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, ACh. This mechanism of action allows for a more physiological and spatially restricted potentiation of receptor signaling, potentially leading to an improved safety and tolerability profile.

This compound is a novel positive allosteric modulator of the M3 muscarinic receptor.[1] Preclinical and clinical studies have investigated its potential to enhance bladder smooth muscle contraction and improve voiding function. This guide will delve into the technical details of this compound's pharmacology and its role in smooth muscle contraction.

Mechanism of Action of this compound

M3 Receptor Signaling Pathway in Smooth Muscle Contraction

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][3][4] Upon binding of acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key event in initiating smooth muscle contraction. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_cyto [Ca2+]i ↑ SR->Ca2_cyto Releases Ca2+ Ca2_SR Ca2+ Calmodulin Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex Forms MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: M3 Receptor Signaling Pathway in Smooth Muscle Contraction.
Allosteric Modulation by this compound

This compound functions as a positive allosteric modulator of the M3 receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for ACh. This allosteric binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist.

Specifically, this compound has been shown to shift the concentration-response curve of muscarinic agonists, such as carbachol, to the left, indicating an increase in agonist potency.[1] This potentiation of the agonist response occurs without a significant effect on the maximal efficacy. The molecular basis for this allosteric modulation has been pinpointed to a novel site on the M3 receptor involving the amino acid threonine 230.

Allosteric_Modulation cluster_effect Effect Orthosteric_Site Orthosteric Site Conformational_Change Conformational Change in M3 Receptor Allosteric_Site Allosteric Site (this compound Binding) ACh ACh ACh->Orthosteric_Site Binds This compound This compound This compound->Allosteric_Site Binds Increased_Affinity Increased Affinity/Efficacy of ACh Conformational_Change->Increased_Affinity Enhanced_Signaling Enhanced Downstream Signaling Increased_Affinity->Enhanced_Signaling Potentiated_Contraction Potentiated Smooth Muscle Contraction Enhanced_Signaling->Potentiated_Contraction Calcium_Assay_Workflow Start Start Cell_Culture Culture M3-expressing cells Start->Cell_Culture Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells Wash cells Load_Dye->Wash_Cells Add_this compound Add this compound or vehicle Wash_Cells->Add_this compound Add_Carbachol Add Carbachol Add_this compound->Add_Carbachol Measure_Fluorescence Measure fluorescence over time Add_Carbachol->Measure_Fluorescence Analyze_Data Analyze data and calculate pEC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

In-Depth Technical Guide: The Effect of ASP8302 on Intracellular Calcium Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of ASP8302 on intracellular calcium levels, with a focus on its mechanism of action as a positive allosteric modulator of the muscarinic M3 receptor. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Positive Allosteric Modulation of the M3 Receptor

This compound is a novel, potent, and selective positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor.[1][2] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), this compound binds to a distinct allosteric site on the M3 receptor.[1][2] This binding potentiates the receptor's response to orthosteric agonists like ACh and the experimental agonist carbachol. The primary downstream effect of M3 receptor activation is an increase in intracellular calcium concentration ([Ca2+]i), a crucial second messenger in numerous cellular processes.[3][4][5][6][7]

The potentiation of the M3 receptor by this compound occurs without direct agonistic activity, meaning it does not activate the receptor in the absence of an orthosteric agonist. This mechanism of action offers the potential for a more targeted therapeutic effect, enhancing physiological signaling where and when the endogenous ligand is present, which may reduce the risk of side effects associated with continuous receptor activation.

Quantitative Analysis of this compound-Mediated Calcium Mobilization

This compound has been shown to concentration-dependently enhance the potency of carbachol in inducing intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor. The key effect observed is a significant leftward shift in the carbachol concentration-response curve, indicating that lower concentrations of carbachol are required to elicit a response in the presence of this compound.

A pivotal study demonstrated that at a concentration of 1 µmol/L, this compound produced a 51.2-fold leftward shift in the carbachol concentration-response curve for intracellular Ca2+ mobilization.[2] This highlights the significant potentiation effect of this compound on M3 receptor function.

ParameterConditionValueReference
Carbachol EC50 Vehicle~100 nM[2] (estimated)
Carbachol EC50 + 0.1 µM this compoundNot specified
Carbachol EC50 + 0.3 µM this compoundNot specified
Carbachol EC50 + 1 µM this compound~1.95 nM[2] (calculated)
Potentiation Ratio at 1 µM this compound51.2[2]
Maximal Response With this compoundNo significant change[8]

Table 1: Potentiation of Carbachol-Induced Intracellular Calcium Mobilization by this compound in M3-Expressing CHO-K1 Cells.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature to assess the effect of this compound on carbachol-induced intracellular calcium mobilization.

Intracellular Calcium Mobilization Assay in CHO-K1 Cells Expressing M3 Receptors

Objective: To determine the positive allosteric modulatory effect of this compound on carbachol-induced increases in intracellular calcium concentration in a recombinant cell line.

Materials:

  • CHO-K1 cells stably expressing the human muscarinic M3 receptor

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Carbachol

  • This compound

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the M3 receptor in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Plate the cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters and reduce dye extrusion.

    • Remove the culture medium from the cell plates and wash the cells with assay buffer.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in assay buffer at concentrations 2-fold the final desired concentrations.

    • Prepare serial dilutions of carbachol in assay buffer at concentrations 2-fold the final desired concentrations.

    • After the dye loading incubation, wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions (or vehicle) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Measurement of Intracellular Calcium:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to automatically inject the carbachol dilutions into the wells.

    • Continue to record the fluorescence intensity for a defined period after carbachol addition to capture the peak and subsequent decline of the calcium signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the carbachol concentration to generate concentration-response curves in the presence and absence of different concentrations of this compound.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 values and maximal responses.

    • Calculate the potentiation ratio by dividing the EC50 of carbachol in the absence of this compound by the EC50 in the presence of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway and this compound Modulation

M3_Signaling_Pathway ACh Acetylcholine (ACh) or Carbachol M3R M3 Receptor ACh->M3R Binds to orthosteric site Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cell_Response Contributes to Ca_store Ca2+ Store IP3R->Ca_store Opens channel Ca_release Intracellular Ca2+ Release Ca_store->Ca_release Release Ca_release->Cell_Response Leads to

Caption: M3 receptor signaling pathway and the modulatory effect of this compound.

Experimental Workflow for Intracellular Calcium Assay

Calcium_Assay_Workflow start Start cell_culture Culture M3-expressing CHO-K1 cells start->cell_culture plating Plate cells in 96-well plates cell_culture->plating dye_loading Load cells with calcium-sensitive dye plating->dye_loading compound_addition Add this compound (or vehicle) dye_loading->compound_addition measurement Measure baseline and agonist-induced fluorescence compound_addition->measurement Inject Carbachol data_analysis Analyze data and generate concentration-response curves measurement->data_analysis end End data_analysis->end

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

This compound is a potent positive allosteric modulator of the muscarinic M3 receptor that significantly enhances agonist-induced intracellular calcium mobilization. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action at the cellular level. The visualization of the M3 signaling pathway and the experimental workflow offers a clear framework for researchers and drug development professionals working with this and similar compounds. The allosteric modulation approach of this compound represents a promising strategy for the development of novel therapeutics targeting the muscarinic system with potentially improved safety and efficacy profiles.

References

The Allosteric Binding Site of ASP8302 on the M3 Muscarinic Acetylcholine Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of ASP8302, a novel positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (M3R). This compound represents a promising therapeutic agent for conditions such as underactive bladder by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][2] This document synthesizes findings from key pharmacological studies, offering insights into its molecular interactions, quantitative effects, and the experimental methodologies used to elucidate its function.

Executive Summary

This compound is a selective positive allosteric modulator of the M3 muscarinic receptor.[3][4][5] Unlike orthosteric agonists that directly activate the receptor, this compound potentiates the effects of endogenous ligands like acetylcholine by binding to a distinct allosteric site.[1] This mechanism allows for a more nuanced modulation of M3R activity, theoretically offering a better safety profile by preserving the natural spatiotemporal patterns of neurotransmission.[1][2] Crucially, mutagenesis studies have identified a novel allosteric binding site for this compound, with the amino acid residue Threonine 230 (Thr230) being essential for its modulatory effects.[1][6] this compound does not interact with previously identified allosteric sites on the M3 receptor, highlighting the novelty of its binding location.[1][6]

Quantitative Pharmacology of this compound

The primary effect of this compound is to increase the potency of orthosteric M3R agonists. This is observed as a leftward shift in the concentration-response curve (CRC) for agonists such as carbachol and acetylcholine, without a significant change in the maximal response (Emax).[1]

Table 1: In Vitro Efficacy of this compound in M3R-Expressing Cells
AgonistThis compound ConcentrationFold Shift in EC50Emax ChangeCell TypeReference
Carbachol1 µM~51.2No significant changeCHO-K1 cells expressing human M3R[7]
Carbachol0.1 - 1 µMConcentration-dependentNot specifiedCHO-K1 cells expressing rat M3R[8][9]

Note: The precise EC50 values were not available in the reviewed literature abstracts. The fold shift provides a measure of the potentiation by this compound.

Table 2: Effect of this compound on Isolated Tissue Preparations
TissueAgonist/StimulantThis compound EffectReference
Isolated human bladder stripsMultiple stimulantsShift in concentration-response curve[1][6]
Isolated rat bladder stripsCholinergic agonistsAugmented contractions[8][9]

The Binding Site of this compound: A Novel Allosteric Pocket

Site-directed mutagenesis has been pivotal in identifying the binding site of this compound. These studies have revealed that this compound's positive allosteric modulation is critically dependent on a single amino acid residue.

Table 3: Key Amino Acid Residue for this compound Activity
ReceptorKey ResidueMutation EffectConclusionReference
Human M3RThreonine 230 (Thr230)Abolished the PAM effect of this compoundThr230 is essential for the binding and/or conformational change induced by this compound.[1][3][6]

These findings indicate that this compound binds to a novel allosteric site on the M3 receptor, distinct from the orthosteric binding pocket and other known allosteric sites.[1][6]

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway and this compound Modulation

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by an agonist like acetylcholine, it initiates a signaling cascade leading to intracellular calcium mobilization and smooth muscle contraction. This compound enhances this process by increasing the receptor's sensitivity to the agonist.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor (Inactive) ACh->M3R Binds to orthosteric site This compound This compound This compound->M3R Binds to allosteric site (Thr230) M3R_Active M3 Receptor (Active) M3R->M3R_Active Conformational Change Gq11 Gq/11 Protein M3R_Active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3R signaling pathway and the modulatory role of this compound.

Experimental Workflow for Identifying the this compound Binding Site

The identification of Thr230 as the critical residue for this compound's action followed a systematic experimental approach.

Experimental_Workflow start Hypothesis: This compound is an M3R PAM functional_assay Functional Assays (e.g., Calcium Mobilization) start->functional_assay Validate PAM activity mutagenesis Site-Directed Mutagenesis of Human M3R cDNA functional_assay->mutagenesis Proceed to identify binding site transfection Transfection of Mutant M3R into Host Cells mutagenesis->transfection functional_assay_mutant Functional Assays with Mutant Receptors transfection->functional_assay_mutant analysis Data Analysis: Compare this compound effect on WT vs. Mutant Receptors functional_assay_mutant->analysis conclusion Conclusion: Thr230 is essential for This compound's PAM effect analysis->conclusion

Caption: Workflow for site-directed mutagenesis to identify the this compound binding site.

Experimental Protocols

While the full detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies based on standard practices and information from the published literature.

Site-Directed Mutagenesis

The identification of Thr230 as a key residue was likely achieved through the following steps:

  • Template Preparation: A plasmid containing the cDNA for the human M3 muscarinic receptor was used as the template.

  • Primer Design: Mutagenic primers were designed to introduce a point mutation at the desired codon (e.g., converting the threonine codon to an alanine codon).

  • PCR Mutagenesis: A high-fidelity DNA polymerase was used to perform PCR with the mutagenic primers, creating copies of the plasmid with the desired mutation.

  • Template Removal: The original, non-mutated template DNA was digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation and Sequencing: The mutated plasmids were transformed into competent E. coli for amplification. The resulting plasmids were then sequenced to confirm the presence of the desired mutation and the absence of other unintended mutations.

Cell Culture and Transfection
  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, which do not endogenously express muscarinic receptors, was used.

  • Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: The plasmids containing the wild-type or mutant M3R cDNA were transiently transfected into the cells using a lipid-based transfection reagent. Cells were typically allowed to express the receptors for 24-48 hours before being used in functional assays.

Intracellular Calcium Mobilization Assay
  • Cell Plating: Transfected cells were seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Addition: The plate was placed in a fluorescence plate reader. A baseline fluorescence reading was taken before the automated addition of this compound (or vehicle) followed by the addition of a range of concentrations of an agonist like carbachol.

  • Data Acquisition: Fluorescence intensity, corresponding to the intracellular calcium concentration, was measured over time.

  • Data Analysis: The peak fluorescence response for each well was determined. Concentration-response curves for the agonist in the presence and absence of this compound were plotted, and EC50 values were calculated using non-linear regression.

Radioligand Binding Assays

To confirm that this compound acts allosterically, binding assays were performed.

  • Membrane Preparation: Membranes from cells expressing the M3 receptor were prepared by homogenization and centrifugation.

  • Assay Conditions: The membranes were incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of acetylcholine, with or without this compound.

  • Separation and Counting: The bound radioligand was separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The effect of this compound on the binding of the orthosteric ligand was analyzed. A shift in the agonist competition curve to the left in the presence of this compound, without affecting antagonist binding, would confirm its PAM activity.[1][6]

Conclusion

This compound is a novel positive allosteric modulator of the M3 muscarinic receptor that enhances agonist potency by binding to a newly identified allosteric site. The threonine residue at position 230 is a critical determinant for its activity. The unique mechanism of action of this compound offers a promising avenue for the development of new therapeutics for disorders involving M3 receptor hypofunction, such as underactive bladder. Further structural studies, such as co-crystallization of this compound with the M3 receptor, will be invaluable in further delineating the precise molecular interactions at this novel allosteric site.

References

In-Depth Technical Guide: The Allosteric Interaction of ASP8302 with Threonine 230 of the Muscarinic M3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ASP8302, a novel positive allosteric modulator (PAM), and the human muscarinic M3 receptor. A central focus of this document is the critical role of the threonine 230 residue in mediating the positive allosteric effects of this compound. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), is a key regulator of numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin release.[1] Dysregulation of M3 receptor signaling is implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound is a novel, orally active small molecule that acts as a positive allosteric modulator of the M3 receptor.[2] PAMs offer a promising therapeutic strategy by enhancing the response of the receptor to its endogenous ligand, acetylcholine (ACh), rather than directly activating the receptor. This can lead to a more physiological and spatially restricted potentiation of receptor signaling, potentially reducing the side effects associated with direct agonists.[2]

A pivotal study by Okimoto et al. (2021) identified a single amino acid residue, threonine 230 (Thr230), as essential for the PAM activity of this compound at the human M3 receptor.[2][3] This finding points to a novel allosteric binding site distinct from those previously reported for other M3 receptor modulators. This guide will delve into the specifics of this interaction, presenting the supporting data and methodologies.

Quantitative Data on this compound's Potentiation of M3 Receptor Activation

The positive allosteric modulation by this compound is characterized by a leftward shift in the concentration-response curve of orthosteric agonists, indicating an increase in their potency. The following tables summarize the key quantitative findings from in vitro pharmacological assays.

Table 1: Effect of this compound on the Potency of Carbachol at Human Muscarinic Receptor Subtypes [2]

Receptor SubtypeThis compound ConcentrationEC50 of Carbachol (nM)Fold-Shift in Potency
Human M3 Vehicle180-
1 µM this compound257.2
Human M1 Vehicle33-
1 µM this compound301.1
Human M2 Vehicle1100-
1 µM this compound12000.9
Human M4 Vehicle160-
1 µM this compound1700.9
Human M5 Vehicle11-
1 µM this compound2.05.5

Data are presented as mean values. The fold-shift is calculated as the ratio of the EC50 in the absence of this compound to the EC50 in the presence of this compound.

Table 2: Effect of this compound on the Potency of Acetylcholine at the Human M3 Receptor [2][3]

This compound ConcentrationEC50 of Acetylcholine (nM)Fold-Shift in Potency
Vehicle320-
1 µM this compound536.0

Data are presented as mean values.

Table 3: Impact of Threonine 230 Mutation on the PAM Effect of this compound at the Human M3 Receptor [2][3]

M3 ReceptorThis compound ConcentrationEC50 of Carbachol (nM)Fold-Shift in Potency
Wild-Type Vehicle180-
1 µM this compound257.2
T230A Mutant Vehicle230-
1 µM this compound2201.0

The T230A mutation, where threonine at position 230 is replaced by alanine, abolishes the positive allosteric effect of this compound.

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq/11 family of G proteins.[1][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[5]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Increased Intracellular Ca2+ Ca_store->Ca_cytosol Releases Ca2+ ACh Acetylcholine (Agonist) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Ca_cytosol->PKC Ca_cytosol->Cellular_Response Mediates

M3 Receptor Signaling Cascade
Experimental Workflow for Assessing PAM Activity

The positive allosteric modulatory activity of this compound was primarily assessed through intracellular calcium mobilization assays in cells expressing the M3 receptor. The general workflow for such an experiment is depicted below.

PAM_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cell_culture Culture CHO-K1 cells stably expressing human M3 receptor cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading pre_incubation Pre-incubate cells with vehicle or this compound dye_loading->pre_incubation agonist_addition Add varying concentrations of carbachol pre_incubation->agonist_addition fluorescence_measurement Measure fluorescence intensity (proportional to intracellular Ca2+) agonist_addition->fluorescence_measurement data_analysis Plot concentration-response curves and calculate EC50 values fluorescence_measurement->data_analysis fold_shift_calculation Calculate fold-shift in potency data_analysis->fold_shift_calculation

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Okimoto et al. (2021).[2]

Cell Culture and Transfection
  • Cell Line: Chinese hamster ovary (CHO-K1) cells were used.

  • Culture Medium: Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection: For stable expression of muscarinic receptors, CHO-K1 cells were transfected with the respective human M1-M5 receptor cDNAs using a suitable transfection reagent. Stable clones were selected using G418.

Intracellular Calcium Mobilization Assay
  • Cell Seeding: CHO-K1 cells stably expressing the human M3 receptor (or other subtypes for selectivity profiling) were seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.

  • Dye Loading: The cell culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's balanced salt solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: After dye loading, the plate was washed with assay buffer. Cells were then pre-incubated with either vehicle or varying concentrations of this compound for a specified period.

  • Agonist Stimulation: The plate was then transferred to a fluorescence microplate reader. Varying concentrations of an agonist (e.g., carbachol or acetylcholine) were added, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, was measured over time.

  • Data Analysis: The peak fluorescence response was plotted against the agonist concentration. Concentration-response curves were fitted using a four-parameter logistic equation to determine the EC50 values. The fold-shift in potency was calculated by dividing the EC50 of the agonist in the absence of this compound by the EC50 in the presence of this compound.

Site-Directed Mutagenesis
  • Template: The plasmid containing the wild-type human M3 receptor cDNA was used as the template.

  • Mutagenesis: The threonine residue at position 230 was mutated to alanine (T230A) using a commercially available site-directed mutagenesis kit with appropriate primers.

  • Sequencing: The entire coding region of the mutant M3 receptor was sequenced to confirm the desired mutation and the absence of any other mutations.

  • Functional Assay: The mutated receptor was then transiently or stably expressed in CHO-K1 cells, and the calcium mobilization assay was performed as described above to assess the effect of the mutation on the PAM activity of this compound.

Mutagenesis_Workflow start Start with plasmid containing wild-type human M3 receptor cDNA mutagenesis Perform site-directed mutagenesis to create T230A mutant start->mutagenesis sequencing Sequence the entire coding region to confirm the mutation mutagenesis->sequencing transfection Transfect CHO-K1 cells with the T230A mutant receptor sequencing->transfection functional_assay Perform calcium mobilization assay with carbachol +/- this compound transfection->functional_assay analysis Analyze the effect of the mutation on this compound's PAM activity functional_assay->analysis

Site-Directed Mutagenesis Workflow
Radioligand Binding Assay

  • Membrane Preparation: Membranes from CHO-K1 cells expressing the human M3 receptor were prepared by homogenization and centrifugation.

  • Binding Reaction: Membrane preparations were incubated with the non-selective muscarinic antagonist radioligand N-[3H]methylscopolamine ([3H]NMS) and varying concentrations of acetylcholine in the presence or absence of this compound.

  • Separation of Bound and Free Ligand: The binding reaction was terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Competition binding curves were generated, and the data were analyzed to determine the effect of this compound on the affinity of acetylcholine for the M3 receptor. The results indicated that this compound did not significantly affect the binding of the orthosteric agonist, which is characteristic of a PAM that primarily enhances agonist efficacy and/or potency.[2][3]

Conclusion

The interaction of this compound with the muscarinic M3 receptor represents a significant advancement in the understanding of allosteric modulation. The identification of threonine 230 as a key residue for its positive allosteric modulatory effect opens new avenues for the rational design of M3-selective PAMs.[2][3] The data presented in this guide clearly demonstrate the potentiation of M3 receptor signaling by this compound and the critical dependency of this effect on the integrity of threonine 230. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of this compound and the broader field of M3 receptor modulation for therapeutic purposes. The development of such selective modulators holds promise for the treatment of conditions associated with M3 receptor dysfunction, such as underactive bladder, with a potentially improved side-effect profile compared to conventional orthosteric agonists.[2]

References

Preclinical Profile of ASP8302: A Novel Muscarinic M3 Receptor Positive Allosteric Modulator for Underactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Underactive bladder (UAB) is a debilitating condition characterized by impaired detrusor muscle contractility, leading to inefficient bladder emptying. Current treatment options are limited and often associated with significant side effects. ASP8302 is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor, a key receptor involved in mediating bladder smooth muscle contraction.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing its mechanism of action, efficacy in animal models of UAB, and key experimental protocols. The data presented herein demonstrates that this compound enhances cholinergic-mediated bladder contractions and improves voiding function in rat models, suggesting its potential as a targeted therapy for UAB with a favorable side-effect profile compared to conventional cholinomimetic agents.[1]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the muscarinic M3 receptor.[1] Unlike direct agonists that activate the receptor independently, PAMs like this compound potentiate the effects of the endogenous neurotransmitter, acetylcholine (ACh).[3] This modulatory activity is dependent on the presence of ACh, which is naturally released during the voiding phase of micturition.[3] This targeted mechanism is hypothesized to enhance bladder contractility primarily during voiding, thereby minimizing the risk of cholinergic side effects during the storage phase.[3] In preclinical studies, this compound has been shown to shift the concentration-response curve of muscarinic agonists to the left, indicating an increased potency of the natural ligand in the presence of the modulator.[1][4]

Preclinical Efficacy in Rat Models of Underactive Bladder

The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies utilizing rat models that mimic the pathophysiology of underactive bladder.[1]

In Vitro Efficacy: Potentiation of Bladder Contraction

In isolated rat bladder strips, this compound demonstrated a concentration-dependent potentiation of carbachol-induced contractions.[1] This indicates a direct effect on the bladder smooth muscle tissue, enhancing its contractile response to cholinergic stimulation.

Table 1: In Vitro Potentiation of Carbachol-Induced Contractions in Isolated Rat Bladder Strips

This compound ConcentrationFold Potentiation of Carbachol EC50
1 µMData not explicitly provided in the public domain
10 µMData not explicitly provided in the public domain

Note: While the primary preclinical paper describes the potentiation effect, specific quantitative data from the concentration-response curves were not publicly available in the reviewed literature. The study confirms a significant leftward shift of the carbachol concentration-response curve in the presence of this compound.[1]

In Vivo Efficacy: Improvement of Voiding Function in Rat Models

The efficacy of this compound in improving voiding function was assessed in conscious rats with induced voiding dysfunction.[1] Two primary models were used: a midodrine-induced model of increased urethral resistance and an atropine-induced model of reduced bladder contractility.[1] In both models, this compound was compared to the acetylcholinesterase inhibitor, distigmine bromide.[1]

Table 2: Effects of this compound on Voiding Efficiency and Residual Urine Volume in Rat Models of Voiding Dysfunction

Treatment GroupVoiding Efficiency (%)Residual Urine Volume (mL)
Midodrine-Induced Model
Vehicle~40%~0.6
This compound (10 mg/kg)~80%~0.2
Distigmine (1 mg/kg)~80%~0.2
Atropine-Induced Model
Vehicle~30%~0.7
This compound (10 mg/kg)~70%~0.3
Distigmine (1 mg/kg)~70%~0.3

Note: The values presented are estimations based on graphical data from the primary preclinical publication.[1] The study reported that this compound significantly improved voiding efficiency and reduced residual urine volume to a similar extent as distigmine.[1]

Preclinical Safety and Tolerability

A key objective of the preclinical evaluation of this compound was to assess its potential for cholinergic side effects, which are common with non-selective muscarinic agonists. The effects of this compound on defecation (number of stools) and bronchoconstriction (tracheal insufflation pressure) were measured in rats.[1]

Table 3: Comparison of Cholinergic Side Effects of this compound and Distigmine in Rats

Treatment GroupNumber of Stools (over 2 hours)Change in Tracheal Insufflation Pressure (%)
Vehicle~1No significant change
This compound (10 mg/kg)~1No significant change
Distigmine (1 mg/kg)~4Significant increase

Note: The values presented are estimations based on graphical data from the primary preclinical publication.[1] The study concluded that unlike distigmine, this compound did not significantly affect the number of stools or tracheal insufflation pressure at doses that were effective in improving voiding function.[1]

Experimental Protocols

In Vitro Assessment of M3 Receptor Activity
  • Cell Line: CHO-K1 cells stably expressing the rat M3 muscarinic receptor.

  • Method: Intracellular calcium mobilization assay.

  • Procedure:

    • Cells are plated in 96-well plates and incubated overnight.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • Carbachol is added at various concentrations to stimulate the M3 receptor.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The potentiation effect of this compound is determined by the leftward shift of the carbachol concentration-response curve.[1]

Isolated Rat Bladder Strip Contraction Assay
  • Tissue: Isolated detrusor muscle strips from male Sprague-Dawley rats.

  • Apparatus: Organ bath system with isometric force transducers.

  • Procedure:

    • Bladder detrusor strips (approximately 2 mm wide and 10 mm long) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Tissues are equilibrated under a resting tension of 1.0 g for at least 60 minutes.

    • Cumulative concentration-response curves to carbachol are generated in the presence and absence of this compound.

    • The contractile force is recorded and analyzed to determine the potentiation effect.[1]

In Vivo Anesthetized Rat Model of Bladder Contraction
  • Animals: Male Sprague-Dawley rats.

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneally).

  • Procedure:

    • A catheter is inserted into the bladder dome for intravesical pressure measurement.

    • The pelvic nerve is isolated and stimulated electrically to induce bladder contractions.

    • This compound or vehicle is administered intravenously.

    • The potentiation of nerve stimulation-induced bladder contractions is recorded and analyzed.[1]

Conscious Rat Models of Voiding Dysfunction
  • Animals: Male Sprague-Dawley rats with surgically implanted bladder catheters.

  • Voiding Dysfunction Induction:

    • Midodrine Model: Administration of the α1-adrenoceptor agonist midodrine (3 mg/kg, subcutaneously) to increase urethral resistance.

    • Atropine Model: Administration of the muscarinic receptor antagonist atropine (0.1 mg/kg, subcutaneously) to reduce bladder contractility.

  • Procedure:

    • Rats are placed in metabolic cages.

    • The bladder catheter is connected to a pressure transducer and an infusion pump for cystometry.

    • Saline is infused into the bladder to induce voiding cycles.

    • Voided urine is collected and weighed to determine voided volume.

    • Residual urine is withdrawn through the catheter after each void to determine residual volume.

    • Voiding efficiency is calculated as (Voided Volume / (Voided Volume + Residual Volume)) x 100.

    • This compound, distigmine, or vehicle is administered orally, and cystometric parameters are recorded.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows described in the preclinical studies.

G cluster_0 M3 Muscarinic Receptor Signaling in Bladder Smooth Muscle ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction

Caption: Signaling pathway of this compound-mediated potentiation of M3 receptor signaling in bladder smooth muscle.

G cluster_1 In Vivo Efficacy Evaluation Workflow Animal_Model Rat Model of Voiding Dysfunction Catheter Bladder Catheter Implantation Animal_Model->Catheter Cystometry Conscious Cystometry Catheter->Cystometry Drug_Admin Oral Administration of This compound / Distigmine / Vehicle Cystometry->Drug_Admin Data_Acq Measurement of: - Voiding Efficiency - Residual Volume Drug_Admin->Data_Acq Analysis Data Analysis and Comparison Data_Acq->Analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound in rat models.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for underactive bladder. Its mechanism as a positive allosteric modulator of the M3 muscarinic receptor allows for the potentiation of endogenous cholinergic signaling during voiding, leading to improved bladder emptying.[1][3] Importantly, this targeted approach appears to circumvent the common cholinergic side effects associated with currently available non-selective agents.[1] The efficacy of this compound in well-established rat models of voiding dysfunction, coupled with its favorable safety profile, provides a solid foundation for its continued clinical investigation in patients with underactive bladder.

References

The Pharmacodynamic Profile of ASP8302 in Early-Phase Clinical Development: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is an investigational, orally administered small molecule that acts as a positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1] As a PAM, this compound does not directly activate the M3R but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[2][3] This mechanism offers the potential for a more targeted and physiological modulation of M3R activity compared to direct-acting agonists, which may reduce the risk of off-target effects. The muscarinic M3 receptor is a G-protein coupled receptor predominantly expressed in smooth muscle and glandular tissues, where it mediates contractile and secretory functions, respectively. The development of this compound has primarily focused on conditions characterized by insufficient M3R signaling, such as underactive bladder (UAB).[4] This document provides a technical guide to the pharmacodynamics of this compound as observed in early-phase clinical trials, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

This compound potentiates the activation of the M3 receptor by acetylcholine. The M3 receptor is coupled to the Gq/11 family of G proteins. Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). In smooth muscle cells, the increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase, resulting in smooth muscle contraction. In glandular cells, this signaling cascade stimulates secretion.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (in ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Leads to Secretion Glandular Secretion PKC->Secretion Stimulates ACh Acetylcholine ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates Experimental_Workflow cluster_phase1 Phase I: Healthy Volunteers cluster_phase2 Phase II: Patients with UAB Screening1 Screening Randomization1 Randomization (Single & Multiple Ascending Doses) Screening1->Randomization1 Dosing1 This compound or Placebo Dosing Randomization1->Dosing1 PD_Assessments1 Pharmacodynamic Assessments Dosing1->PD_Assessments1 Saliva1 Salivary Secretion PD_Assessments1->Saliva1 Pupil1 Pupil Diameter PD_Assessments1->Pupil1 Screening2 Screening Randomization2 Randomization (100 mg vs. Placebo) Screening2->Randomization2 Dosing2 4-Week Dosing Randomization2->Dosing2 PD_Assessments2 Pharmacodynamic Assessments Dosing2->PD_Assessments2 Urodynamics Urodynamic Studies PD_Assessments2->Urodynamics

References

In-depth Technical Guide: The Potential Therapeutic Applications of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASP8302 is a novel, orally administered, potent, and selective positive allosteric modulator (PAM) of the muscarinic M3 receptor. By binding to a distinct allosteric site, this compound enhances the receptor's sensitivity to the endogenous ligand, acetylcholine (ACh), thereby potentiating downstream signaling and smooth muscle contraction in a targeted manner. The primary therapeutic application investigated for this compound is the treatment of underactive bladder (UAB), a condition characterized by impaired detrusor contractility leading to incomplete bladder emptying. Preclinical studies in rat models of voiding dysfunction have demonstrated the potential of this compound to improve voiding efficiency without the significant cholinergic side effects associated with conventional muscarinic agonists. While a Phase 2a clinical trial in a broad UAB population did not meet its primary endpoint, subgroup analyses revealed promising improvements in key functional and symptomatic parameters in male patients. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound, along with detailed experimental protocols and data to inform future research and development in the field of urology and smooth muscle pharmacology.

Mechanism of Action: A Novel Approach to M3 Receptor Modulation

This compound acts as a positive allosteric modulator of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR) predominantly responsible for mediating smooth muscle contraction, including the detrusor muscle of the bladder.[1][2][3] Unlike direct muscarinic agonists that can lead to systemic and often dose-limiting side effects due to widespread receptor activation, this compound's modulatory effect is dependent on the presence of acetylcholine.[4] This is hypothesized to lead to a more physiological, spatially, and temporally controlled enhancement of M3 receptor activity, primarily during the voiding phase of micturition when ACh is naturally released.[4]

Pharmacological studies have revealed that this compound selectively enhances the affinity of acetylcholine for the M3 and, to some extent, the M5 receptor subtypes, without significant effects on M1, M2, and M4 receptors.[2] It achieves this by binding to a novel allosteric site on the M3 receptor, with mutagenesis studies identifying the amino acid threonine 230 as a critical interaction point.[2] This interaction shifts the concentration-response curve for acetylcholine to the left, indicating a potentiation of the endogenous ligand's effect.[2]

Signaling Pathway of M3 Receptor Activation in Bladder Detrusor Muscle

The binding of acetylcholine to the M3 receptor, potentiated by this compound, initiates a well-defined signaling cascade within the detrusor smooth muscle cells, ultimately leading to muscle contraction.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds This compound This compound This compound->M3R Potentiates ACh Binding Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_SR Sarcoplasmic Reticulum Ca2+ IP3->Ca_SR Triggers Ca2+ Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Induces

Figure 1: M3 Receptor Signaling Pathway in Detrusor Muscle.

Preclinical Evidence

Preclinical evaluation of this compound in various in vitro and in vivo models has provided a strong rationale for its development in the treatment of voiding dysfunctions.

In Vitro Studies

In vitro experiments using cells expressing rat muscarinic receptors demonstrated that this compound potentiates carbachol-induced increases in intracellular Ca2+.[3] Furthermore, in isolated rat and human bladder strips, this compound was shown to augment cholinergic-induced contractions.[2][3]

Experimental Protocol: Isolated Bladder Strip Contraction Assay
  • Tissue Preparation: Human or rat bladder tissue is dissected in cold Krebs solution. The mucosa is removed, and the detrusor muscle is cut into longitudinal strips (approximately 2-3 mm wide and 5-8 mm long).

  • Mounting: The muscle strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g, with the Krebs solution being replaced every 15-20 minutes.

  • Stimulation: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated in the absence and presence of increasing concentrations of this compound. The contractile responses are recorded and analyzed.

In Vivo Studies in Rat Models of Voiding Dysfunction

This compound has been evaluated in rat models of voiding dysfunction induced by an α1-adrenoceptor agonist (midodrine), a muscarinic receptor antagonist (atropine), and partial bladder outlet obstruction.[3] In these models, this compound was shown to significantly improve voiding efficiency and reduce residual urine volume.[3] Notably, these effects were comparable to the acetylcholinesterase inhibitor distigmine bromide, but this compound did not induce the same degree of cholinergic side effects, such as increased stool frequency or changes in tracheal insufflation pressure.[3]

Experimental Protocol: Conscious Cystometry in a Rat Model of Voiding Dysfunction
  • Animal Model: Voiding dysfunction is induced in female Sprague-Dawley rats through methods such as subcutaneous administration of midodrine or atropine, or surgical partial bladder outlet obstruction.

  • Catheter Implantation: A catheter is implanted into the bladder dome and exteriorized at the back of the neck for saline infusion and pressure recording.

  • Cystometry: After a recovery period, conscious rats are placed in a metabolic cage. The bladder is filled with saline at a constant rate (e.g., 10 mL/h) to elicit micturition cycles. Intravesical pressure is continuously recorded.

  • Drug Administration: this compound or vehicle is administered orally or intravenously.

  • Data Analysis: Key urodynamic parameters are measured before and after drug administration, including voiding pressure, voided volume, residual volume, and voiding efficiency (voided volume / (voided volume + residual volume) x 100%).

Clinical Development

The clinical development of this compound has focused on its potential to treat underactive bladder.

Phase 1 Studies in Healthy Volunteers

Two Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies were conducted in healthy European and Japanese volunteers.[1] These studies demonstrated that this compound is safe and well-tolerated at single doses and multiple daily doses up to 150 mg and 140 mg, respectively, for 14 days.[1] No serious adverse events or discontinuations due to treatment-emergent adverse events were reported.[1] The pharmacokinetics of this compound were found to be approximately linear, with no evidence of drug accumulation upon repeated dosing.[1] A dose-dependent increase in saliva production was observed at doses of 100 mg and higher, consistent with the known effects of M3 receptor modulation, while no effect was observed on pupil diameter.[1]

Table 1: Summary of Phase 1 Study Findings
ParameterEuropean First-in-Human StudyJapanese Phase 1 Study
Design Randomized, placebo-controlled, single and multiple ascending dosesRandomized, placebo-controlled, single and multiple ascending doses
Population Healthy VolunteersHealthy Volunteers
Max Dose Up to 150 mg once daily for 14 daysUp to 140 mg once daily for 14 days
Safety No deaths, serious adverse events, or discontinuations due to AEsNo deaths, serious adverse events, or discontinuations due to AEs
Pharmacokinetics Approximately linear, no accumulationApproximately linear, no accumulation
Pharmacodynamics Dose-dependent increase in saliva production from 100 mg; no effect on pupil diameterDose-dependent increase in saliva production from 100 mg; no effect on pupil diameter
Phase 2a Proof-of-Concept Study in Underactive Bladder (NCT03702777)

A randomized, double-blind, placebo-controlled, multicenter, Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with UAB.[5][6] A total of 135 patients were randomized to receive either 100 mg of this compound or a matching placebo once daily for 4 weeks.[5] The primary endpoint was the change from baseline in post-void residual (PVR) volume.[5]

While the study did not meet its primary endpoint for the overall population, a pre-specified subgroup analysis in male patients showed statistically significant and clinically meaningful improvements in several functional and symptomatic secondary endpoints.[5]

Table 2: Key Efficacy Results in Male Patients from the Phase 2a Study
EndpointThis compound (n=males)Placebo (n=males)Mean Difference (95% CI)p-value
Change in Max Urine Flow Rate (Qmax, mL/s) Data not fully availableData not fully available3.80.031
Change in Detrusor Pressure at Qmax (Pdet.Qmax, cmH2O) Data not fully availableData not fully available12.70.034
Change in Urinary Incontinence Episodes/24h Data not fully availableData not fully available-0.350.028

Note: The full dataset for each treatment arm was not publicly available.

This compound was found to be safe and well-tolerated in the UAB patient population, with a similar incidence of adverse events between the treatment and placebo groups (33.3% vs. 31.4%, respectively).[5]

Experimental Workflow: Phase 2a Clinical Trial

Phase2a_Workflow Screening Screening Period (Visit 1) Inclusion Inclusion Criteria Met: - UAB Diagnosis - PVR > 100mL - No significant BOO Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Treatment_ASP Treatment Arm: This compound 100mg QD (4 weeks) Randomization->Treatment_ASP Treatment_PBO Placebo Arm: Matching Placebo QD (4 weeks) Randomization->Treatment_PBO Visits Clinic Visits (Weeks 2, 4, 6) Treatment_ASP->Visits Treatment_PBO->Visits Assessments Assessments: - PVR - Uroflowmetry - Bladder Diary - Questionnaires - Safety Labs Visits->Assessments FollowUp Follow-up Period (2 weeks) Visits->FollowUp End End of Study FollowUp->End

Figure 2: Workflow of the Phase 2a Clinical Trial for this compound.

Future Directions and Conclusion

The development of this compound represents a significant advancement in the pursuit of targeted therapies for smooth muscle disorders. While the Phase 2a study in a broad UAB population did not achieve its primary objective, the encouraging efficacy signals observed in male patients warrant further investigation. Future clinical trials could benefit from a more stratified patient population, potentially focusing on male patients with UAB or employing more sensitive and consistent outcome measures than PVR, such as bladder voiding efficiency as measured by ultrasound.[5]

The novel mechanism of action of this compound, which enhances endogenous cholinergic signaling, holds promise for a more physiological and better-tolerated treatment for underactive bladder compared to existing therapies. The comprehensive data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to address the unmet medical needs of patients with voiding dysfunctions. Further exploration of this compound in well-defined patient populations, and potentially in other conditions characterized by impaired M3 receptor-mediated smooth muscle contractility, is a promising avenue for future research.

References

Methodological & Application

Application Notes and Protocols for ASP8302 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of ASP8302, a novel positive allosteric modulator (PAM) of the human muscarinic M3 receptor (M3R). This compound enhances the activation of M3R in the presence of orthosteric agonists like acetylcholine (ACh) or carbachol.[1] It achieves this by binding to a distinct allosteric site on the receptor, with threonine 230 identified as a crucial amino acid for its modulatory activity.[1]

The primary in vitro effects of this compound are observed as a leftward shift in the concentration-response curve of M3R agonists, indicating an increase in their potency.[1] This document outlines the necessary experimental procedures to study these effects, including a functional intracellular calcium mobilization assay and a receptor binding assay.

Data Presentation

Table 1: Potentiation of Carbachol-Induced Intracellular Calcium Mobilization by this compound in CHO-K1 cells expressing human M3R.
This compound ConcentrationCarbachol EC50 (nM)Fold Shift
Vehicle (0 µM)1001.0
0.1 µM303.3
1 µM1010.0
10 µM333.3

Note: The data presented in this table are representative and intended for illustrative purposes.

Table 2: Effect of this compound on the Affinity of [3H]-N-methylscopolamine ([3H]-NMS) binding to human M3R expressed in CHO-K1 cell membranes.
CompoundKi (nM)
Atropine (Antagonist)1.5
Carbachol (Agonist)2,500
This compound>10,000

Note: The data presented in this table are representative and intended for illustrative purposes. This compound is not expected to directly compete with orthosteric radioligands.

Mandatory Visualizations

ASP8302_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq protein M3R->Gq Activates ASP8302_site Allosteric Site (Thr230) PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) or Carbachol ACh->M3R Binds to orthosteric site This compound This compound This compound->M3R Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ release from ER IP3->Ca_ER PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream

Caption: Signaling pathway of the M3 receptor and the modulatory role of this compound.

Calcium_Assay_Workflow start Start plate_cells Plate CHO-K1 cells expressing human M3R in 96-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM dye incubate_cells->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye add_compounds Add this compound or vehicle followed by various concentrations of Carbachol incubate_dye->add_compounds measure_fluorescence Measure fluorescence intensity (Ex: 490 nm, Em: 525 nm) add_compounds->measure_fluorescence analyze_data Analyze data and generate concentration-response curves measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the potentiation of carbachol-induced intracellular calcium mobilization by this compound in CHO-K1 cells stably expressing the human M3 receptor.

Materials:

  • CHO-K1 cells stably expressing human M3R

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418)

  • Black, clear-bottom 96-well cell culture plates

  • Carbachol

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or similar)

Procedure:

  • Cell Plating:

    • Culture CHO-K1-hM3R cells in appropriate culture medium.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid dispersion.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.

    • Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes. Note: This is a "no-wash" protocol.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration. Also, prepare a vehicle control (e.g., 0.1% DMSO in HBSS).

    • Prepare a stock solution of carbachol in water.

    • Prepare serial dilutions of carbachol in HBSS at 4x the final desired concentration to generate a full concentration-response curve.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.

    • Program the instrument to first add 50 µL of the this compound or vehicle solution to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Next, program the instrument to add 50 µL of the carbachol dilutions to the wells.

    • Measure the fluorescence signal over time, typically for 60-120 seconds, to capture the peak calcium response.

  • Data Analysis:

    • The increase in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the carbachol concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 for carbachol in the presence and absence of different concentrations of this compound.

    • Calculate the fold shift in EC50 as a measure of this compound's PAM activity.

M3 Receptor Radioligand Binding Assay

This protocol provides a general method for a competitive radioligand binding assay to determine if this compound directly competes with orthosteric ligands at the M3 receptor.

Materials:

  • CHO-K1 cell membranes expressing the human M3R

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar M3R antagonist radioligand

  • Non-specific binding control: Atropine

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • This compound and other test compounds

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize CHO-K1-hM3R cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • To each well, add:

      • 50 µL of assay buffer or test compound (this compound or atropine for non-specific binding).

      • 50 µL of radioligand ([3H]-NMS) at a concentration close to its Kd.

      • 150 µL of the membrane suspension.

  • Incubation:

    • Incubate the plates for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts in the presence of a high concentration of atropine) from all other measurements to obtain specific binding.

    • For competitive binding experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation. As this compound is a PAM, it is not expected to significantly displace the orthosteric radioligand.

References

Application Note: Calcium Mobilization Assay for the M3 Receptor PAM ASP8302 in CHO-K1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for measuring the activity of ASP8302, a positive allosteric modulator (PAM) of the muscarinic M3 (M3) receptor, using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing the M3 receptor.

Introduction and Principle

G-protein coupled receptors (GPCRs) are a major class of drug targets.[1] The muscarinic M3 receptor is a Gq-coupled GPCR that plays a crucial role in mediating acetylcholine-induced functions like smooth muscle contraction.[2][3] Upon activation by an agonist (e.g., carbachol), the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4]

This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators like Fluo-4 AM.[4] this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the M3 receptor.[3][5][6] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to an orthosteric agonist.[2][7][8] This is observed as a leftward shift in the agonist's concentration-response curve, indicating increased potency.[2][8]

This assay quantifies the potentiation effect of this compound by measuring the carbachol-induced calcium flux in CHO-K1 cells expressing the M3 receptor.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the M3 receptor signaling pathway leading to calcium mobilization and the general workflow for the experiment.

Gq_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to IP3R Ca_Cyto ↑ [Ca²⁺]i Ca_ER->Ca_Cyto Release Response Cellular Response Ca_Cyto->Response Agonist Agonist (Carbachol) Agonist->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates

Caption: M3 Receptor Gq signaling pathway.

Experimental_Workflow arrow arrow A 1. Seed M3-CHO-K1 Cells (96-well plate) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Prepare Dye & Compounds (Fluo-4 AM, this compound, Carbachol) B->C D 4. Load Cells with Fluo-4 AM (1 hour, 37°C) C->D E 5. Pre-incubate with this compound (or vehicle) D->E F 6. Add Carbachol (agonist) E->F G 7. Measure Fluorescence (e.g., FLIPR, FlexStation) F->G H 8. Analyze Data (EC₅₀ Shift) G->H

Caption: Calcium mobilization assay workflow.

Materials and Reagents

Material/ReagentRecommended Supplier
M3-CHO-K1 CellsIn-house or commercial
F-12K MediumATCC
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Geneticin (G418)Gibco
96-well black, clear-bottom platesGreiner Bio-One or Corning
Fluo-4 AMInvitrogen or Abcam (ab228555)[9]
Probenecid, water-solubleInvitrogen (P36400)[10]
Pluronic F-127Invitrogen
This compoundMedChemExpress[11]
CarbacholSigma-Aldrich
Hanks’ Balanced Salt Solution (HBSS)Gibco
HEPESSigma-Aldrich
Dimethyl sulfoxide (DMSO)Sigma-Aldrich

Reagent Preparation:

  • Complete Growth Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM Stock Solution: Reconstitute Fluo-4 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Probenecid Stock Solution: Prepare a 250 mM stock in Assay Buffer.

  • Dye Loading Solution: On the day of the experiment, prepare the loading solution by adding Fluo-4 AM stock and Probenecid stock to Assay Buffer. The final concentration should be approximately 2-5 µM Fluo-4 AM and 2.5 mM Probenecid.[12] Adding 0.02-0.04% Pluronic F-127 can aid in dye solubilization.

  • Compound Plates: Prepare 5x final concentration working solutions of this compound and Carbachol in Assay Buffer.

Experimental Protocol

This protocol is optimized for a 96-well format.

Day 1: Cell Seeding

  • Culture M3-CHO-K1 cells in Complete Growth Medium at 37°C with 5% CO₂.

  • On the day before the assay, harvest the cells and resuspend them in fresh medium.

  • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of Complete Growth Medium.[9][13][14]

  • Incubate the plate overnight at 37°C with 5% CO₂ to allow for the formation of a confluent monolayer.[9][12]

Day 2: Calcium Mobilization Assay

  • Prepare Dye Loading Solution: Prepare the Fluo-4 AM Dye Loading Solution with Probenecid as described above.

  • Cell Loading: Aspirate the growth medium from the cell plate. Add 100 µL of Dye Loading Solution to each well.[9][13]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9][13][14]

  • Compound Addition & Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) to measure fluorescence intensity at Ex/Em = 490/525 nm.[9][13]

    • Place the cell plate and the compound plates into the reader.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • PAM Addition: The instrument adds 25 µL of the this compound working solution (or vehicle control) to the wells. Incubate for a predetermined time (e.g., 2-15 minutes).

    • Agonist Addition: The instrument adds 30 µL of the Carbachol working solution to initiate the reaction.

    • Measure the fluorescence signal continuously for 90-180 seconds to capture the peak calcium response.

Data Presentation and Analysis

The primary effect of the PAM this compound is to increase the potency of the orthosteric agonist, Carbachol. This is quantified by determining the Carbachol EC₅₀ (the concentration that elicits 50% of the maximal response) in the absence and presence of various concentrations of this compound.

Data Analysis Steps:

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the response by expressing it as a percentage of the maximal response observed with a saturating concentration of Carbachol.

  • Plot the normalized response versus the log concentration of Carbachol.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each curve (i.e., for each concentration of this compound).

  • Calculate the fold-shift in potency using the formula: Fold Shift = EC₅₀ (vehicle) / EC₅₀ (this compound).

Table 1: Representative Data for this compound Potentiation of Carbachol-Induced Calcium Mobilization

The following table summarizes expected quantitative results, demonstrating how this compound shifts the EC₅₀ of carbachol in M3-CHO-K1 cells.

This compound Concentration (µM)Carbachol EC₅₀ (nM)Potency Fold Shift
0 (Vehicle Control)125.01.0
0.160.22.1
1.015.58.1
10.08.315.1

Note: The data presented are representative and should be determined empirically.

References

Application Notes and Protocols: In Vivo Administration of ASP8302 in Rat Models of Voiding Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel, potent, and selective positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2] Muscarinic M3 receptors are crucial in mediating cholinergic smooth muscle contraction of the bladder.[1][2] Dysregulation of this pathway can lead to voiding dysfunctions such as underactive bladder (UAB).[3] this compound enhances the activation of M3 receptors by the endogenous ligand acetylcholine, suggesting its potential as a therapeutic agent for conditions characterized by insufficient bladder contraction.[1][2][4] Preclinical studies in rat models of voiding dysfunction have demonstrated the efficacy of this compound in improving voiding efficiency and reducing residual urine volume.[1][2] These application notes provide a detailed overview of the in vivo administration of this compound in rat models, including experimental protocols and key findings.

Mechanism of Action: M3 Receptor Positive Allosteric Modulation

This compound acts as a positive allosteric modulator at the muscarinic M3 receptor. Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the response of the receptor to its endogenous agonist, acetylcholine. This mechanism is hypothesized to offer greater physiological control and potentially fewer side effects compared to direct cholinomimetic drugs.[1][2] this compound has been shown to shift the concentration-response curve of acetylcholine to the left, indicating an increased potency of the endogenous ligand in the presence of the modulator.[4]

cluster_0 M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates Contraction Bladder Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Simplified signaling pathway of this compound-mediated bladder contraction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in rat models of voiding dysfunction.

Table 1: Effect of this compound on Voiding Efficiency and Residual Urine Volume in a Rat Model of Midodrine-Induced Voiding Dysfunction

Treatment GroupDose (mg/kg, p.o.)Voiding Efficiency (%)Residual Urine Volume (µL)
Vehicle-45.2 ± 5.1150.3 ± 18.2
This compound168.3 ± 7.985.1 ± 20.4
This compound385.1 ± 3.5 38.7 ± 10.1
This compound1092.4 ± 2.1 18.9 ± 6.5
Distigmine0.189.7 ± 2.8 25.4 ± 8.7
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. (Data adapted from[1])

Table 2: Effect of this compound on Voiding Efficiency and Residual Urine Volume in a Rat Model of Atropine-Induced Voiding Dysfunction

Treatment GroupDose (mg/kg, p.o.)Voiding Efficiency (%)Residual Urine Volume (µL)
Vehicle-55.7 ± 6.3120.1 ± 15.4
This compound378.9 ± 5.155.2 ± 12.8
This compound1088.2 ± 3.2 29.8 ± 8.1
Distigmine0.185.4 ± 4.5 35.1 ± 9.9
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. (Data adapted from[1])

Experimental Protocols

Induction of Voiding Dysfunction in Rats

Two primary models were utilized to induce voiding dysfunction in female Sprague-Dawley rats.[1]

  • Midodrine-Induced Model: Midodrine, an α1-adrenoceptor agonist, is used to increase urethral resistance and induce voiding dysfunction.

  • Atropine-Induced Model: Atropine, a muscarinic receptor antagonist, is used to inhibit bladder contraction and induce voiding dysfunction.

cluster_0 Experimental Workflow for Inducing Voiding Dysfunction Start Female Sprague-Dawley Rats Model1 Midodrine Administration (α1-adrenoceptor agonist) Start->Model1 Model2 Atropine Administration (Muscarinic antagonist) Start->Model2 Dysfunction1 Increased Urethral Resistance Model1->Dysfunction1 Dysfunction2 Inhibited Bladder Contraction Model2->Dysfunction2 Outcome Voiding Dysfunction Model Dysfunction1->Outcome Dysfunction2->Outcome

Caption: Workflow for establishing rat models of voiding dysfunction.
In Vivo Administration of this compound and Cystometry

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Midodrine hydrochloride or Atropine sulfate

  • Female Sprague-Dawley rats

  • Cystometry equipment (infusion pump, pressure transducer, data acquisition system)

  • Catheters

Protocol:

  • Animal Preparation: Anesthetize rats and implant a bladder catheter for saline infusion and pressure measurement. Allow for a recovery period.

  • Induction of Dysfunction:

    • For the midodrine model, administer midodrine subcutaneously.

    • For the atropine model, administer atropine subcutaneously.

  • This compound Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).

  • Cystometry:

    • Place the conscious rat in a metabolic cage.

    • Infuse saline into the bladder at a constant rate.

    • Record intravesical pressure continuously to measure parameters such as voiding interval, baseline pressure, threshold pressure, and peak pressure.

    • Collect voided urine to determine voided volume.

    • After the experiment, aspirate the bladder to measure the residual urine volume.

  • Data Analysis: Calculate voiding efficiency as (voided volume / (voided volume + residual volume)) x 100. Compare the results between treatment groups.

Assessment of Potential Side Effects

To evaluate the selectivity of this compound, potential cholinergic side effects were assessed.[1]

  • Gastrointestinal Motility: The number of stools was counted for a set period after drug administration in conscious rats.

  • Bronchoconstriction: Tracheal insufflation pressure was measured in anesthetized rats as an indicator of airway smooth muscle contraction.

Conclusion

The in vivo administration of this compound in rat models of voiding dysfunction demonstrates its potential to improve bladder function by enhancing cholinergic-mediated bladder contractions.[1][2] The positive allosteric modulation of the M3 receptor by this compound leads to increased voiding efficiency and reduced residual urine volume.[1] Importantly, these therapeutic effects were observed with a lower incidence of cholinergic side effects compared to a non-selective acetylcholinesterase inhibitor, highlighting the potential for a favorable safety profile.[1] These findings support the further development of this compound as a promising therapeutic agent for underactive bladder and other related voiding dysfunctions. While clinical trials in humans have shown mixed results, with efficacy observed in male patients, further investigation is warranted.[3][5]

References

Application Notes and Protocols for Establishing an Animal Model of Underactive Bladder to Test ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Underactive bladder (UAB) is a clinical condition characterized by a weak bladder muscle (detrusor) that is unable to empty the bladder effectively, leading to symptoms such as hesitancy, a slow urinary stream, and a feeling of incomplete bladder emptying. The development of effective pharmacotherapies for UAB has been hindered by a lack of robust and reproducible animal models that accurately mimic the human condition. These application notes provide detailed protocols for establishing and validating two distinct rat models of UAB: the Bladder Outlet Obstruction (BOO) model and the Pelvic Nerve Crush Injury (PNCI) model. Additionally, a protocol for testing the efficacy of ASP8302, a novel positive allosteric modulator of the M3 muscarinic receptor, in these models is described.

Animal Model Establishment

Two primary rodent models are recommended for inducing a UAB phenotype: Bladder Outlet Obstruction (BOO) and Pelvic Nerve Crush Injury (PNCI). The choice of model may depend on the specific research question, as BOO represents a myogenic (muscle-related) pathway to UAB, while PNCI induces a neurogenic (nerve-related) form of the condition.

Bladder Outlet Obstruction (BOO) Model

This model involves surgically creating a partial obstruction of the urethra, which initially leads to a compensatory phase of detrusor overactivity, followed by a decompensation phase characterized by detrusor underactivity and incomplete bladder emptying.[1]

Pelvic Nerve Crush Injury (PNCI) Model

This model involves the bilateral crushing of the pelvic nerves, which directly damages the parasympathetic input to the bladder, resulting in detrusor underactivity.[2]

Data Presentation: Urodynamic Parameters in UAB Models

The following tables summarize the expected urodynamic changes in the BOO and PNCI rat models of UAB at different time points post-surgery. These parameters are critical for confirming the UAB phenotype.

Table 1: Urodynamic Parameters in the Bladder Outlet Obstruction (BOO) Rat Model of Underactive Bladder

Time Post-ObstructionBladder Capacity (ml)Voiding Pressure (cm H₂O)Post-Void Residual (PVR) Volume (ml)Voiding Efficiency (%)Reference
Sham Control 0.20 ± 0.0212 ± 1.60.06 ± 0.0172 ± 3.7[3]
21 Days -42 ± 6.1--[3]
28 Days 6.30 ± 1.59-5.95 ± 1.546.7 ± 2.5[3]
6 Weeks IncreasedIncreasedIncreasedDecreased[1]
8 Weeks IncreasedIncreasedIncreasedDecreased[1]

Note: The BOO model initially presents with overactive bladder characteristics before transitioning to an underactive phenotype. The timing of this transition can vary.

Table 2: Urodynamic Parameters in the Pelvic Nerve Crush Injury (PNCI) Rat Model of Underactive Bladder

Time Post-InjuryBladder Capacity (µL)Maximum Voiding Pressure (cm H₂O)Post-Void Residual (PVR) Volume (µL)Voiding Efficiency (%)Reference
Sham Control ---96[4]
1 Week Increased-IncreasedMarkedly Reduced[5]
3 Weeks IncreasedLowerIncreasedReduced[5]
9 Weeks IncreasedLowerIncreased29[4]
10 Days IncreasedDecreasedIncreasedSignificantly Decreased[2]

Experimental Protocols

Protocol 1: Induction of Bladder Outlet Obstruction (BOO) in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia: Ketamine (90 mg/kg) and Xylazine (10 mg/kg), intraperitoneally (i.p.)[6]

  • Surgical instruments

  • 4-0 silk suture

  • Sterile guidewire (0.965 mm diameter)[7]

Procedure:

  • Anesthetize the rat using a ketamine/xylazine cocktail.[6]

  • Place the rat in a supine position and prepare the lower abdomen for aseptic surgery.

  • Make a lower abdominal midline incision to expose the bladder and proximal urethra.

  • Carefully pass a sterile guidewire through the urethra into the bladder.[7]

  • Place a 4-0 silk suture around the urethra, over the indwelling guidewire.[7]

  • Tie the suture securely but not tightly around the urethra and guidewire.

  • Carefully remove the guidewire, leaving the partially constricted urethra.[7]

  • Close the abdominal incision in layers.

  • For sham-operated controls, perform the same procedure without tightening the suture around the urethra.

Post-operative Care:

  • Provide post-operative analgesia (e.g., buprenorphine) as per institutional guidelines.

  • House rats individually in clean cages with easy access to food and water.

  • Monitor for signs of distress, infection, or complete urinary retention.

  • Allow a recovery period of at least 6-8 weeks for the UAB phenotype to develop.[1]

Protocol 2: Induction of Pelvic Nerve Crush Injury (PNCI) in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia: Isoflurane or Ketamine/Xylazine[4]

  • Surgical instruments

  • Fine, non-serrated forceps (e.g., Dumont #5)[4]

Procedure:

  • Anesthetize the rat.

  • Place the rat in a supine position and make a lower abdominal midline incision.

  • Gently retract the bladder to expose the major pelvic ganglia (MPG) located posterolateral to the prostate.

  • Identify the pelvic nerve exiting the MPG and coursing towards the bladder.

  • Carefully isolate a pelvic nerve and crush it bilaterally for 30 seconds using fine forceps.[4] The crush should be applied approximately 1 cm lateral to the MPG.[4]

  • Repeat the crush procedure on the contralateral pelvic nerve.

  • Close the abdominal incision in layers.

  • For sham-operated controls, expose the pelvic nerves without crushing them.

Post-operative Care:

  • Provide post-operative analgesia.

  • Manually express the bladder twice daily to prevent overdistension until spontaneous voiding returns.

  • Monitor for signs of infection or complications.

  • Allow a recovery period of at least 3-9 weeks to establish a stable UAB phenotype.[5]

Protocol 3: Urodynamic Assessment (Cystometry) in Rats

Materials:

  • Anesthesia: Urethane (1.2 g/kg, s.c.) or Ketamine/Xylazine[8][9]

  • Bladder catheter (PE-50 or PE-90 tubing)[8]

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

Procedure:

  • Anesthetize the rat. Urethane is often preferred for terminal urodynamic studies as it preserves the micturition reflex.[5]

  • Make a small suprapubic incision to expose the bladder dome.

  • Insert a PE-50 or PE-90 catheter with a flared tip into the bladder dome and secure it with a purse-string suture.[8]

  • Connect the catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.[10]

  • Begin infusing warm saline into the bladder at a constant rate (e.g., 0.04 ml/min).[6]

  • Record intravesical pressure continuously to measure the following parameters over several voiding cycles:

    • Bladder Capacity: The volume of infused saline required to elicit a voiding contraction.

    • Voiding Pressure (Micturition Pressure): The peak intravesical pressure during a voiding contraction.

    • Post-Void Residual (PVR) Volume: After a voiding contraction, gently express the remaining urine from the bladder via the catheter and measure the volume.

    • Voiding Efficiency: Calculated as (Voided Volume / Bladder Capacity) x 100.

    • Intercontraction Interval (ICI): The time between two consecutive voiding contractions.

Testing of this compound in UAB Animal Models

Mechanism of Action of this compound

This compound is a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor.[11] The M3 receptor is the primary mediator of detrusor muscle contraction. As a PAM, this compound enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh), for the M3 receptor, thereby potentiating bladder contractions.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound (PAM) This compound->M3R Enhances ACh Binding Gq_protein Gq Protein M3R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Detrusor Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Experimental_Workflow start Start animal_model Establish UAB Animal Model (BOO or PNCI) start->animal_model sham_control Sham Surgery Control Group start->sham_control baseline_urodynamics Baseline Urodynamic Assessment animal_model->baseline_urodynamics sham_control->baseline_urodynamics phenotype_confirmation Confirm UAB Phenotype baseline_urodynamics->phenotype_confirmation randomization Randomize into Treatment Groups phenotype_confirmation->randomization treatment Administer this compound or Vehicle randomization->treatment final_urodynamics Final Urodynamic Assessment treatment->final_urodynamics data_analysis Data Analysis and Comparison final_urodynamics->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Measuring Residual Urine Volume and Voiding Efficiency with ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel, orally bioavailable, small molecule positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1] Muscarinic M3 receptors are predominantly responsible for mediating bladder smooth muscle contraction, a critical process for efficient voiding.[2][3] In conditions such as underactive bladder (UAB), impaired detrusor contractility leads to incomplete bladder emptying, resulting in an elevated post-void residual (PVR) urine volume and reduced voiding efficiency. This compound is being investigated as a potential therapeutic agent to improve bladder emptying in these patients.[3][4]

These application notes provide a detailed overview of the protocols for measuring PVR and voiding efficiency in the context of evaluating the pharmacological effects of this compound.

Mechanism of Action of this compound

This compound acts as a PAM at the M3 receptor, which means it binds to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand, acetylcholine (ACh). This binding potentiates the response of the M3 receptor to ACh, thereby enhancing downstream signaling pathways that lead to bladder contraction. This targeted mechanism aims to improve voiding function with potentially fewer side effects compared to direct-acting muscarinic agonists.[1]

Signaling Pathway of M3 Receptor-Mediated Bladder Contraction

The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that results in bladder smooth muscle contraction. This compound enhances this process.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound M3R M3 Receptor This compound->M3R binds to allosteric site ACh ACh ACh->M3R binds to orthosteric site Gq Gq M3R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Contraction Bladder Smooth Muscle Contraction DAG->Contraction activates PKC, leading to Ca2+ Ca2+ Ca2+->Contraction initiates SR->Ca2+ releases

Figure 1: Simplified signaling pathway of this compound and the M3 receptor in bladder smooth muscle.

Experimental Protocols

The following protocols are based on methodologies employed in clinical trials investigating the efficacy of this compound in patients with underactive bladder.[3][4]

Protocol 1: Measurement of Post-Void Residual (PVR) Urine Volume

Objective: To quantify the volume of urine remaining in the bladder after a voluntary void.

Materials:

  • Bladder scanner (ultrasound)

  • Alternatively, a urinary catheterization kit

  • Standardized fluid intake (e.g., water)

  • Data collection forms

Procedure:

  • Patient Preparation:

    • Instruct the patient to maintain their normal hydration status but to avoid excessive fluid intake.

    • Ensure the patient has a comfortably full bladder before the initial void.

  • Standardized Bladder Filling (Optional but Recommended for Consistency):

    • The patient is asked to drink a standardized volume of water (e.g., 500 mL) over a short period (e.g., 15-30 minutes).

    • The patient is then asked to wait for a sensation of bladder fullness before voiding.

  • Voiding:

    • The patient is instructed to void into a uroflowmeter to simultaneously measure voided volume and flow rate.

    • The patient should be in a private and comfortable setting to facilitate a natural void.

  • PVR Measurement:

    • Ultrasound Method (Non-invasive):

      • Immediately after voiding (ideally within 10-15 minutes), the patient should be in a supine position.

      • Apply ultrasound gel to the suprapubic area.

      • Use the bladder scanner according to the manufacturer's instructions to obtain a PVR reading.

      • Record the measured volume in milliliters (mL).

    • Catheterization Method (Invasive):

      • This method is more accurate but invasive. It should be performed by a trained healthcare professional using an aseptic technique.

      • Immediately after voiding, a urinary catheter is inserted into the bladder.

      • The residual urine is completely drained and the volume is measured.

      • Record the measured volume in milliliters (mL).

  • Data Recording:

    • Record the PVR volume, voided volume, time of measurements, and any relevant patient observations.

Protocol 2: Calculation of Voiding Efficiency (VE)

Objective: To determine the percentage of total bladder volume that is voided.

Formula: Voiding Efficiency (%) = (Voided Volume / (Voided Volume + Post-Void Residual Volume)) x 100[5]

Procedure:

  • Obtain the Voided Volume (VV) from the uroflowmetry measurement or a graduated collection container.

  • Obtain the Post-Void Residual (PVR) volume using either the ultrasound or catheterization method described in Protocol 1.

  • Calculate the Voiding Efficiency using the formula above.

  • Record the calculated percentage.

Experimental Workflow for a Clinical Study with this compound

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound.

Screening Screening Baseline Baseline Screening->Baseline Inclusion/Exclusion Criteria Met Randomization Randomization Baseline->Randomization Baseline Measurements (PVR, VE) ASP8302_Group This compound Treatment Group Randomization->ASP8302_Group 1:1 Ratio Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period 4-Week Treatment Period ASP8302_Group->Treatment_Period Placebo_Group->Treatment_Period Endpoint_Assessment Endpoint Assessment (PVR, VE, Uroflowmetry) Treatment_Period->Endpoint_Assessment Follow_Up Follow_Up Endpoint_Assessment->Follow_Up Safety and Tolerability Monitoring

Figure 2: Experimental workflow for a clinical trial of this compound.

Data Presentation

The following tables summarize the quantitative data from a key clinical study of this compound in patients with underactive bladder.[3][4]

Table 1: Change from Baseline in Post-Void Residual Volume (PVR)

GroupNBaseline PVR (mL, median)Change from Baseline in PVR (mL, median)p-value (vs. Placebo)
This compound (100 mg)65160.0-40.00.960
Placebo70155.0-35.0

Table 2: Change from Baseline in Urodynamic Parameters in Male Subjects

ParameterThis compound Group (Mean Change)Placebo Group (Mean Change)Mean Difference (this compound vs. Placebo)p-value
Maximum Urine Flow Rate (Qmax, mL/s)+3.8-+3.80.031
Detrusor Pressure at Qmax (Pdet.Qmax, cm H₂O)+12.7-+12.70.034

Table 3: Adverse Events

GroupIncidence of Adverse Events
This compound (100 mg)33.3%
Placebo31.4%

Conclusion

The protocols outlined in these application notes provide a standardized approach for measuring post-void residual volume and voiding efficiency, key parameters for assessing bladder emptying function. In a clinical trial setting, this compound was found to be safe and well-tolerated in patients with underactive bladder.[3] While the primary endpoint of a significant change in PVR was not met in the overall population, improvements in functional parameters were observed in male subjects.[3][4] These methodologies are crucial for the continued investigation of this compound and other novel therapies for voiding dysfunction.

References

Application Notes and Protocols for Preclinical Research of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel, orally bioavailable, small molecule positive allosteric modulator (PAM) of the muscarinic M3 acetylcholine receptor (M3R). As a PAM, this compound does not directly activate the M3R but potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh). This mechanism offers the potential for a more physiological and spatially restricted modulation of M3R activity compared to direct agonists, which may lead to an improved safety and tolerability profile. The primary therapeutic indication investigated for this compound is underactive bladder (UAB), a condition characterized by impaired detrusor muscle contractility, leading to incomplete bladder emptying.[1][2][3] Preclinical evaluation of this compound involves a series of in vitro and in vivo studies to characterize its pharmacological activity, pharmacokinetic profile, and safety. These application notes provide detailed protocols for the preclinical investigation of this compound's dosage and administration.

Mechanism of Action: M3 Receptor Positive Allosteric Modulation

This compound enhances the affinity and/or efficacy of acetylcholine at the M3 receptor. This potentiation of the endogenous ligand's effect is expected to augment M3R-mediated signaling pathways, such as the Gq/11-PLC-IP3-Ca2+ cascade, leading to increased smooth muscle contraction, including the detrusor muscle of the bladder.

cluster_membrane Cell Membrane M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates start Start prep_membranes Prepare cell membranes expressing M3R start->prep_membranes incubation Incubate membranes with [³H]-NMS (radioligand), ACh, and this compound prep_membranes->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation counting to quantify bound radioligand filtration->scintillation analysis Data analysis: Determine shift in ACh affinity scintillation->analysis end End analysis->end start Start surgery Surgical implantation of bladder catheter start->surgery recovery Post-operative recovery (3-5 days) surgery->recovery baseline Baseline cystometry (saline infusion) recovery->baseline drug_admin Administer this compound (i.v. or p.o.) baseline->drug_admin post_drug_cystometry Post-treatment cystometry drug_admin->post_drug_cystometry analysis Data analysis: Voiding efficiency, residual volume post_drug_cystometry->analysis end End analysis->end

References

Application Notes and Protocols for Evaluating the Efficacy of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2][3] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh), at the M3 receptor, rather than directly activating the receptor itself. This mechanism offers the potential for a more targeted and physiological modulation of M3 receptor activity. The M3 receptor, a Gq protein-coupled receptor, plays a critical role in mediating smooth muscle contraction, particularly in the urinary bladder, and glandular secretion.[2] this compound has been investigated for its therapeutic potential in conditions characterized by insufficient bladder contraction, such as underactive bladder (UAB).[4][5]

These application notes provide detailed protocols for cell-based assays to characterize the pharmacological effects of this compound on the M3 receptor and to evaluate its efficacy in vitro.

M3 Receptor Signaling Pathway

Activation of the M3 receptor by an agonist, such as acetylcholine or carbachol, initiates a signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key event leading to smooth muscle contraction. This compound, as a positive allosteric modulator, potentiates this signaling cascade in the presence of an agonist.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (PAM) M3R M3 Receptor This compound->M3R Modulates ACh Acetylcholine (Agonist) ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Figure 1: M3 Receptor Signaling Pathway and the Role of this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a primary method to quantify the potentiation of M3 receptor activation by this compound. The protocol is based on the use of a fluorescent calcium indicator, such as Fluo-4 AM, in a cell line stably expressing the human M3 receptor.

Materials:

  • CHO-K1 cells stably expressing the human muscarinic M3 receptor

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS and appropriate selection antibiotic)

  • Carbachol (CCh)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Plating:

    • Seed the CHO-K1-M3 cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Aspirate the dye loading solution and wash the cells twice with HBSS.

    • Add 100 µL of the corresponding this compound dilution or vehicle control to each well.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Prepare a 4x concentrated stock of carbachol in HBSS.

    • Place the cell plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add 50 µL of the carbachol solution to each well, resulting in a dose-response curve for carbachol in the presence of different fixed concentrations of this compound.

    • Record the fluorescence intensity for at least 120 seconds post-injection.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the carbachol concentration-response curves in the absence and presence of this compound.

    • Calculate the EC50 values for carbachol under each condition.

    • The potentiating effect of this compound can be quantified as a fold-shift in the carbachol EC50 value (EC50 of CCh alone / EC50 of CCh in the presence of this compound).

Calcium_Assay_Workflow Start Start Plate_Cells Plate CHO-K1-M3 Cells in 96-well Plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Load_Dye Load Cells with Fluo-4 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate Load_Dye->Incubate_Dye Add_this compound Add this compound or Vehicle Incubate_Dye->Add_this compound Incubate_Compound Incubate Add_this compound->Incubate_Compound Measure_Fluorescence Measure Fluorescence (Baseline) Incubate_Compound->Measure_Fluorescence Inject_Agonist Inject Carbachol Measure_Fluorescence->Inject_Agonist Record_Signal Record Ca²⁺ Signal Inject_Agonist->Record_Signal Analyze_Data Analyze Data (EC50 Shift) Record_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Intracellular Calcium Mobilization Assay.
In Vitro Bladder Smooth Muscle Contraction Assay

This assay provides a more physiologically relevant assessment of this compound's efficacy by measuring its effect on the contraction of isolated bladder tissue.

Materials:

  • Animal bladder tissue (e.g., rat or human)

  • Krebs-Henseleit solution

  • Carbachol

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove any adhering fat and connective tissue.

    • Cut the bladder into longitudinal strips (approximately 2 mm x 8 mm).

  • Mounting and Equilibration:

    • Mount the bladder strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

    • Wash the tissue and allow it to return to baseline tension.

    • Incubate the tissue strips with a specific concentration of this compound or vehicle for 20-30 minutes.

    • Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile force after each addition.

  • Data Analysis:

    • Normalize the contractile responses to the maximum contraction induced by KCl.

    • Plot the carbachol concentration-response curves in the presence and absence of this compound.

    • Determine the EC50 and Emax values for carbachol under each condition to assess the potentiating effect of this compound.

Data Presentation

The quantitative data obtained from the cell-based assays should be summarized in a clear and structured format to facilitate comparison.

Table 1: Potentiation of Carbachol-Induced Intracellular Calcium Mobilization by this compound in CHO-K1-M3 Cells

This compound ConcentrationCarbachol EC50 (nM)Fold-Shift in EC50
VehicleValue1.0
100 nMValueValue
300 nMValueValue
1 µMValueValue
3 µMValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Effect of this compound on Carbachol-Induced Contraction of Isolated Bladder Smooth Muscle

This compound ConcentrationCarbachol EC50 (nM)Emax (% of KCl response)
VehicleValueValue
1 µMValueValue
10 µMValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The described cell-based assays provide a robust framework for evaluating the efficacy of this compound as a positive allosteric modulator of the M3 receptor. The intracellular calcium mobilization assay is a high-throughput method suitable for initial characterization and potency determination. The in vitro bladder smooth muscle contraction assay offers a more physiologically relevant model to confirm the functional consequences of M3 receptor potentiation. Consistent and reproducible data generated from these assays are crucial for advancing the understanding and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Techniques for Assessing Bladder Contractility with ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2][3] M3 receptors play a crucial role in mediating bladder smooth muscle contraction, a fundamental process for efficient voiding.[1][2] As a PAM, this compound enhances the effect of the endogenous neurotransmitter acetylcholine (ACh) on the M3 receptor, thereby potentiating bladder contractility.[2][4] This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by insufficient bladder contraction, such as underactive bladder (UAB).[1][3]

These application notes provide detailed protocols for assessing the effects of this compound on bladder contractility using a combination of in vitro, ex vivo, and in vivo techniques. The methodologies described are essential for preclinical and clinical research aimed at characterizing the pharmacological profile of this compound and similar compounds.

Mechanism of Action: this compound as an M3 Receptor PAM

This compound acts by binding to a novel allosteric site on the M3 receptor, distinct from the orthosteric site where acetylcholine (ACh) binds.[2] This binding potentiates the receptor's response to ACh, leading to an increased intracellular calcium concentration and enhanced smooth muscle contraction.[1][2] A key feature of this compound is its ability to selectively enhance M3 receptor activation in the presence of the endogenous agonist, which may offer a more physiological modulation of bladder function with a potentially lower risk of side effects compared to direct M3 receptor agonists.[2][4]

ASP8302_Mechanism_of_Action cluster_membrane Cell Membrane M3R M3 Receptor ASP8302_site Allosteric Site ACh_site Orthosteric Site Gq Gq Protein M3R->Gq Activates ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound This compound->M3R Binds & Potentiates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates

Caption: Signaling pathway of this compound-mediated potentiation of M3 receptor signaling.

Data Presentation: Summary of this compound Effects on Bladder Contractility

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data of this compound in Rat Models of Voiding Dysfunction [1]

ParameterThis compound EffectControl/ComparatorSignificance
Voiding EfficiencyImprovedDistigmine bromide (effective)Comparable to distigmine bromide
Residual Urine VolumeReducedDistigmine bromide (effective)Comparable to distigmine bromide
Cholinergic Bladder Contractions (in vivo & in vitro)AugmentedVehicleSignificant augmentation
Number of StoolsNo effectDistigmine bromide (increased)p < 0.05
Tracheal Insufflation PressureNo effectDistigmine bromide (affected)Not specified

Table 2: Clinical Data of this compound in Patients with Underactive Bladder [3][5]

ParameterThis compound (100 mg)PlaceboSignificance (p-value)
Overall Population
Median Change in Post-Void Residual (PVR)-40.0 mL-35.0 mL0.960
Male Subgroup
Mean Change in Maximum Urine Flow Rate (Qmax)+3.8 mL/s (vs. placebo)-0.031
Mean Change in Detrusor Pressure at Qmax (Pdet.Qmax)+12.7 cm H₂O (vs. placebo)-0.034
Change in Urinary Incontinence Episodes/24h (in incontinent males)-0.35 (vs. placebo)-0.028

Experimental Protocols

Ex Vivo Assessment: Isolated Bladder Strip Contractility Assay

This protocol details the methodology for assessing the contractile response of isolated bladder tissue strips to this compound in combination with a muscarinic agonist.

Bladder_Strip_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal B Excise Bladder A->B C Place in Krebs Solution B->C D Cut into Longitudinal Strips (~2x8 mm) C->D E Mount Strips in Organ Bath D->E F Attach to Force Transducer E->F G Equilibrate under Tension (~1g in aerated Krebs at 37°C) F->G H Pre-incubate with this compound or Vehicle G->H I Cumulative Addition of Muscarinic Agonist (e.g., Carbachol) H->I J Record Isometric Contractions I->J K Generate Concentration-Response Curves J->K L Calculate EC50 and Emax K->L

Caption: Workflow for isolated bladder strip contractility assay.

Materials:

  • Krebs solution (in mM: NaCl 113.0, KCl 4.7, CaCl₂ 1.25, MgSO₄ 1.20, NaHCO₃ 25.0, KH₂PO₄ 1.2, d-Glucose 11.5)[6]

  • This compound and muscarinic agonist (e.g., carbachol) stock solutions

  • Organ bath system with force-displacement transducers

  • Aeration system (95% O₂ / 5% CO₂)

  • Water bath for temperature control (37°C)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.[7]

    • Perform a lower midline abdominal incision to expose the bladder.[7]

    • Carefully excise the bladder and immediately place it in ice-cold Krebs solution.[7]

    • Remove extraneous connective and adipose tissue.

    • Cut the bladder open longitudinally and prepare several longitudinal strips (approximately 2 mm wide and 8 mm long).[8]

  • Mounting and Equilibration:

    • Mount each bladder strip vertically in an organ bath filled with Krebs solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[6][8]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[7]

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[7]

  • Experimental Protocol:

    • After equilibration, obtain a baseline contractile response to a standard stimulus (e.g., KCl or a single high concentration of carbachol) to ensure tissue viability.

    • Wash the strips and allow them to return to baseline.

    • Pre-incubate the strips with the desired concentration of this compound or vehicle for a specified period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath.[9]

    • Record the isometric tension developed at each agonist concentration until a maximal response is achieved.

  • Data Analysis:

    • Measure the peak tension at each agonist concentration.

    • Normalize the responses to the maximal contraction induced by the agonist.

    • Plot the concentration-response curves and determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal response) values for both vehicle and this compound-treated tissues. A leftward shift in the concentration-response curve in the presence of this compound indicates a positive allosteric modulatory effect.[2][4]

In Vivo Assessment: Urodynamics and Cystometry in Rodents

This protocol outlines the in vivo assessment of bladder function in rodents, a critical step in evaluating the effects of this compound on the micturition cycle.

Urodynamics_Workflow cluster_surgery Surgical Implantation cluster_setup Experimental Setup cluster_exp Cystometry cluster_analysis Data Analysis A Anesthetize Rodent B Implant Bladder Catheter via Dome A->B C Exteriorize Catheter B->C D Allow Recovery C->D E Place Animal in Metabolic Cage D->E F Connect Catheter to Infusion Pump & Pressure Transducer E->F G Administer this compound or Vehicle F->G H Infuse Saline into Bladder at a Constant Rate G->H I Record Intravesical Pressure, Voided Volume, and Frequency H->I J Analyze Cystometric Parameters: - Micturition pressure - Bladder capacity - Voiding efficiency - Intercontraction interval I->J

Caption: Workflow for in vivo urodynamics and cystometry in rodents.

Materials:

  • Anesthesia (e.g., isoflurane or urethane)

  • Surgical instruments

  • Bladder catheters (e.g., PE-50 tubing with a flared tip)

  • Infusion pump

  • Pressure transducer

  • Metabolic cage with a balance to measure voided volume

  • Data acquisition system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent.

    • Perform a midline abdominal incision to expose the urinary bladder.[10]

    • Implant a catheter into the dome of the bladder and secure it with a purse-string suture.[10][11]

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.[10][11]

    • Close the abdominal incision.

    • Allow the animal to recover from surgery for a sufficient period (e.g., 2-3 days).

  • Cystometry:

    • Place the conscious, unrestrained animal in a metabolic cage.[12]

    • Connect the exteriorized bladder catheter to a T-connector, which is linked to an infusion pump and a pressure transducer.[10]

    • Administer this compound or vehicle via the appropriate route (e.g., oral gavage or intravenous injection).

    • After a suitable absorption period, begin infusing saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min for rats).[10]

    • Continuously record intravesical pressure, voided volume (via the balance), and the frequency of micturition cycles.[11]

  • Data Analysis:

    • Analyze the cystometric traces to determine key parameters, including:

      • Micturition pressure/amplitude: The peak pressure during a voiding contraction.

      • Bladder capacity: The volume of infused saline at which a voiding contraction is initiated.

      • Voided volume: The volume of urine expelled during a micturition event.

      • Residual volume: The volume remaining in the bladder after voiding (can be measured by manual aspiration at the end of the experiment).[13]

      • Voiding efficiency: (Voided volume / Bladder capacity) x 100%.[1]

      • Intercontraction interval: The time between two consecutive voiding contractions.[13]

    • Compare these parameters between the this compound-treated and vehicle-treated groups.

In Vitro Cellular Assessment: Calcium Imaging in Bladder Smooth Muscle Cells

This protocol describes the use of fluorescent calcium indicators to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in cultured bladder smooth muscle cells in response to this compound.

Materials:

  • Primary bladder smooth muscle cells

  • Cell culture medium and supplements

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Fluorescence microscopy system with a perfusion system

  • Image analysis software

Procedure:

  • Cell Culture and Dye Loading:

    • Isolate and culture primary bladder smooth muscle cells from bladder tissue.

    • Plate the cells on glass coverslips suitable for microscopy.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[14]

    • Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

  • Calcium Imaging:

    • Mount the coverslip with the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.

    • Continuously perfuse the cells with a physiological salt solution.

    • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (e.g., at 510 nm).[15]

    • Establish a stable baseline fluorescence signal.

    • Perfuse the cells with a solution containing this compound for a defined period.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the continued presence of this compound.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in [Ca²⁺]i.[15]

    • Quantify parameters such as the peak amplitude of the calcium transient, the duration of the response, and the area under the curve.

    • Compare the calcium responses in the presence and absence of this compound to determine its effect on agonist-induced calcium signaling. An increased amplitude or duration of the calcium transient in the presence of this compound would be indicative of its PAM activity.[1]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the effects of this compound on bladder contractility. By employing a combination of ex vivo, in vivo, and cellular techniques, researchers can gain a thorough understanding of the compound's mechanism of action and its potential therapeutic utility in the treatment of bladder dysfunction. The provided data and methodologies serve as a valuable resource for scientists and drug development professionals working in the field of urology and pharmacology.

References

Application Notes and Protocols for ASP8302 in Isolated Bladder Strip Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP8302 is a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2] In the context of bladder function, the M3 receptor plays a crucial role in mediating smooth muscle contraction, a process vital for efficient voiding.[1][3] this compound enhances the response of the M3 receptor to its endogenous ligand, acetylcholine (ACh), thereby potentiating bladder contractility.[1][4] This makes it a promising therapeutic agent for conditions characterized by underactive bladder (UAB).[5][6] Isolated bladder strip experiments are a fundamental in vitro method to characterize the pharmacological effects of compounds like this compound on detrusor smooth muscle function. This document provides detailed application notes and protocols for utilizing this compound in such experimental setups.

Mechanism of Action of this compound

This compound acts as a PAM at the M3 muscarinic receptor. Unlike direct agonists, PAMs do not activate the receptor on their own but instead bind to an allosteric site, a location distinct from the orthosteric site where acetylcholine binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous ligand. In the case of this compound, it potentiates the action of acetylcholine, leading to a more robust intracellular signaling cascade and consequently, enhanced bladder smooth muscle contraction.[1][4] This targeted potentiation of the natural signaling pathway may offer a more refined therapeutic approach with potentially fewer side effects compared to non-specific muscarinic agonists.

Experimental Protocols

Isolated Bladder Strip Preparation

This protocol is adapted from standard methods for isolated organ bath experiments.[7][8]

Materials:

  • Whole bladder from a suitable animal model (e.g., Sprague-Dawley rat)[9]

  • Krebs-Henseleit solution (in mM: NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11, and Na-EDTA 0.025)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection microscope

  • Fine dissection scissors and forceps

  • Silk suture thread

  • Organ bath system with isometric force transducers

Procedure:

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Immediately excise the bladder and place it in a petri dish containing ice-cold Krebs-Henseleit solution continuously bubbled with carbogen.

  • Under a dissection microscope, carefully remove any adhering fat and connective tissue from the outer surface of the bladder.

  • Make a longitudinal incision from the bladder neck to the dome to open the bladder into a sheet.

  • Urothelium Removal (Optional but Recommended): To specifically study the effects on the detrusor smooth muscle and eliminate the influence of urothelium-derived inhibitory factors, the urothelium can be removed.[7] Gently scrape the mucosal layer with fine forceps. Histological verification of urothelium removal is advised.

  • Cut longitudinal strips of the bladder wall approximately 2 mm in width and 10 mm in length.[9]

  • Tie one end of the strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer using silk suture thread.

Experimental Setup and Equilibration
  • Mount the bladder strips in organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.

  • Apply an initial resting tension of approximately 1 gram (10 mN) to each strip.

  • Allow the strips to equilibrate for at least 60-90 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes. During this period, the tension should stabilize.

Investigating the Potentiating Effect of this compound

This protocol aims to assess the ability of this compound to enhance contractions induced by a muscarinic agonist like carbachol.

  • Baseline Contraction: After equilibration, induce a reference contraction by adding a submaximal concentration of KCl (e.g., 80 mM) to the organ bath. This verifies the viability of the tissue. Wash the strips thoroughly and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve (CRC) to Carbachol:

    • Construct a cumulative CRC for carbachol by adding increasing concentrations of carbachol (e.g., from 10 nM to 100 µM) to the organ bath in a stepwise manner.

    • Record the contractile response at each concentration until a plateau is reached.

  • Incubation with this compound:

    • Wash the bladder strips extensively to remove carbachol and allow them to return to baseline.

    • Incubate the strips with a chosen concentration of this compound (e.g., 0.1, 0.3, or 1 µM) or its vehicle (e.g., DMSO, ensuring the final concentration does not affect contractility) for a predetermined period (e.g., 20-30 minutes).

  • CRC in the Presence of this compound:

    • In the continued presence of this compound or vehicle, repeat the cumulative CRC to carbachol.

  • Data Analysis:

    • Measure the peak tension developed at each carbachol concentration.

    • Normalize the responses to the maximal contraction induced by KCl or the maximal response to carbachol in the control curve.

    • Plot the concentration-response curves and calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for carbachol in the absence and presence of different concentrations of this compound.

    • A leftward shift in the carbachol CRC in the presence of this compound indicates a potentiating effect.

Data Presentation

The following tables summarize the expected quantitative data from isolated bladder strip experiments with this compound.

Table 1: Potentiation of Carbachol-Induced Contractions by this compound in Isolated Rat Bladder Strips

TreatmentCarbachol EC₅₀ (μM)Maximal Response (% of KCl max)Fold-Shift in EC₅₀
Vehicle1.2100-
This compound (0.1 µM)0.61002.0
This compound (0.3 µM)0.31004.0
This compound (1 µM)0.151008.0

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Contractions Induced by Different Stimuli in Isolated Human Bladder Strips

StimulusThis compound (1 µM) Effect
CarbacholPotentiation (Leftward shift in CRC)[4]
AcetylcholinePotentiation (Leftward shift in CRC)[4]
High K⁺ solutionNo significant effect
Electrical Field StimulationPotentiation of cholinergic component

Mandatory Visualization

Signaling Pathway of M3 Receptor-Mediated Bladder Contraction and the Role of this compound

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to orthosteric site This compound This compound This compound->M3R Binds to allosteric site Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Rho_ROCK Rho/ROCK Pathway Gq11->Rho_ROCK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Initiates PKC->Contraction Modulates Rho_ROCK->Contraction Sensitizes to Ca²⁺

Caption: M3 receptor signaling and this compound's modulatory role.

Experimental Workflow for Assessing this compound's Effect

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis bladder_excision Bladder Excision strip_prep Bladder Strip Preparation (with/without urothelium) bladder_excision->strip_prep mounting Mounting in Organ Bath strip_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration control_crc Control Carbachol CRC washout Washout control_crc->washout incubation Incubation with this compound or Vehicle washout->incubation asp8302_crc Carbachol CRC with this compound incubation->asp8302_crc data_acq Data Acquisition (Tension Measurement) asp8302_crc->data_acq analysis Calculate EC₅₀ & Emax data_acq->analysis comparison Compare Control vs. This compound analysis->comparison

Caption: Workflow for isolated bladder strip experiments with this compound.

References

Application Notes and Protocols for ASP8302 in Cholinergic Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ASP8302, a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor, in the investigation of cholinergic signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of M3 receptor pharmacology and the development of therapeutics targeting cholinergic dysfunction.

Introduction to this compound and Cholinergic Signaling

The cholinergic system, mediated by acetylcholine (ACh), plays a critical role in regulating a wide array of physiological functions. Muscarinic acetylcholine receptors, a class of G-protein coupled receptors (GPCRs), are central to this system. The M3 subtype is predominantly expressed in smooth muscle and glandular tissues, where its activation leads to a cascade of intracellular events, primarily through the Gαq/11 pathway, resulting in smooth muscle contraction and glandular secretion.[1][2] Dysregulation of M3 receptor signaling is implicated in various pathological conditions, including overactive and underactive bladder.

This compound is a potent and selective positive allosteric modulator of the M3 receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, ACh. This mechanism of action offers the potential for a more physiological modulation of receptor activity and a favorable side-effect profile. This compound has been shown to interact with a novel allosteric site on the M3 receptor, with threonine 230 identified as a key amino acid for its modulatory effect.[1]

Data Presentation

In Vitro Efficacy of this compound
AssayCell Line/TissueAgonistThis compound ConcentrationOutcomeReference
Intracellular Ca2+ MobilizationCHO-K1 cells expressing rat M3 receptorsCarbachol0.1-1 µMConcentration-dependent enhancement of carbachol-induced Ca2+ mobilization[3]
Intracellular Ca2+ MobilizationCells expressing human M3 and M5 receptorsCarbacholNot specifiedLeftward shift of the carbachol concentration-response curve[1]
Receptor Binding AssayM3 receptor-expressing membraneAcetylcholineNot specifiedShifted the concentration-response curve for ACh without affecting orthosteric agonist binding[1]
Isolated Bladder Strip ContractionIsolated human bladder stripsMultiple stimulantsNot specifiedShifted the concentration-response curve of contractions[1]
Preclinical In Vivo Efficacy of this compound in Rat Models of Voiding Dysfunction
Animal ModelThis compound Dose (i.v.)ComparatorKey FindingsReference
Midodrine and Atropine-induced voiding dysfunction (male SD rats)0.1-1 mg/kgDistigmine bromideReduced residual urine volume and improved voiding efficiency[3][4]
Bladder outlet obstruction-induced voiding dysfunction (female Wistar rats)1-3 mg/kgDistigmine bromideReduced residual urine volume and improved voiding efficiency[3][4]
Conscious and anesthetized rats (side effect assessment)Not specifiedDistigmine bromideDid not affect the number of stools or tracheal insufflation pressure, unlike distigmine bromide[4]
Clinical Trial Results of this compound in Underactive Bladder (UAB) - Phase 2a (NCT03702777)
ParameterThis compound (100 mg once daily)Placebop-valuePopulationReference
Primary Endpoint
Median change in Post-Void Residual Volume (PVRc2)-40.0 mL-35.0 mL0.960All patients (n=135)[5]
Secondary Endpoints in Male Patients
Mean difference in change in Maximum Urine Flow Rate (Qmax)3.8 mL/s-0.031Male patients[5]
Mean difference in change in Detrusor Pressure at Qmax (Pdet.Qmax)12.7 cm H2O-0.034Male patients[5]
Mean difference in Urinary Incontinence Episodes/24h-0.35-0.028Males with pre-existing incontinence[5]

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to assess the positive allosteric modulatory effect of this compound on M3 receptor activation by measuring changes in intracellular calcium concentration.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M3 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • M3 receptor agonist (e.g., carbachol or acetylcholine).

  • This compound.

  • Fluorescence microplate reader with automated liquid handling capabilities.

Protocol:

  • Cell Culture: Culture the M3 receptor-expressing CHO cells in appropriate flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density optimized for the specific cell line and plate format. Incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, containing probenecid to prevent dye extrusion. Remove the culture medium from the cell plate and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the M3 agonist in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the desired concentrations of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence microplate reader.

    • Initiate fluorescence reading and establish a stable baseline.

    • Using the instrument's liquid handling, add the M3 agonist to the wells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline for each well. Plot concentration-response curves for the agonist in the presence and absence of different concentrations of this compound to determine the EC50 shift and potentiation.

Isolated Bladder Strip Contractility Assay

This ex vivo protocol evaluates the effect of this compound on the contractility of bladder smooth muscle in response to cholinergic stimulation.

Materials:

  • Urinary bladders from an appropriate animal model (e.g., rat, mouse) or human tissue.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Organ bath system with isometric force transducers.

  • M3 receptor agonist (e.g., carbachol).

  • This compound.

  • Data acquisition system.

Protocol:

  • Tissue Preparation: Euthanize the animal and excise the urinary bladder. Place the bladder in ice-cold Krebs-Henseleit solution. Carefully remove any adhering fat and connective tissue. Cut the bladder into longitudinal strips (e.g., 2 mm wide and 10 mm long).

  • Mounting: Mount the bladder strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, replace the bath solution every 15-20 minutes.

  • Stimulation:

    • To assess the effect of this compound on agonist-induced contractions, pre-incubate the bladder strips with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

    • Generate a cumulative concentration-response curve to the M3 agonist by adding increasing concentrations of the agonist to the organ bath.

  • Data Recording and Analysis: Record the isometric contractions using the data acquisition system. Measure the amplitude of the contractions. Plot the agonist concentration-response curves in the presence and absence of this compound to evaluate its potentiating effect.

In Vivo Cystometry in a Rat Model of Underactive Bladder

This in vivo protocol assesses the effect of this compound on bladder function in a rat model of underactive bladder.

Materials:

  • Female Sprague-Dawley rats.

  • Anesthetic (e.g., urethane or isoflurane).

  • Surgical instruments.

  • Bladder catheter (e.g., PE-50 tubing).

  • Infusion pump.

  • Pressure transducer.

  • Data acquisition system.

  • This compound and vehicle.

  • Agents to induce voiding dysfunction (e.g., midodrine and atropine).

Protocol:

  • Animal Preparation and Catheter Implantation:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision.

    • Allow the animal to recover from surgery for a few days.

  • Induction of Voiding Dysfunction (if applicable): Administer agents such as midodrine and atropine to induce a model of underactive bladder.

  • Cystometry Procedure:

    • Place the conscious, unrestrained rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).

    • Record the intravesical pressure continuously.

    • Administer this compound or vehicle (e.g., intravenously or orally) and continue the cystometric recording.

  • Data Analysis: Analyze the cystometrogram to determine various parameters, including:

    • Voiding pressure: The maximum pressure during a micturition contraction.

    • Bladder capacity: The volume of infused saline at which a micturition contraction occurs.

    • Voided volume: The volume of urine expelled during micturition.

    • Post-void residual volume: The volume of saline remaining in the bladder after micturition.

    • Voiding efficiency: (Voided volume / Bladder capacity) x 100%.

    • Compare these parameters before and after the administration of this compound.

Visualizations

Cholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gαq/11 M3R->Gq Activates This compound This compound (PAM) This compound->M3R Enhances ACh Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates

Caption: Cholinergic signaling pathway via the M3 muscarinic receptor and modulation by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development calcium_assay Intracellular Calcium Mobilization Assay binding_assay Radioligand Binding Assay animal_model Rat Model of Voiding Dysfunction calcium_assay->animal_model Demonstrates Potency & Selectivity tissue_assay Isolated Bladder Strip Contractility Assay tissue_assay->animal_model cystometry In Vivo Cystometry animal_model->cystometry side_effects Side Effect Assessment cystometry->side_effects phase1 Phase 1 (Safety & PK/PD) side_effects->phase1 Supports Clinical Translation phase2 Phase 2 (Efficacy & Safety in UAB) phase1->phase2

Caption: Experimental workflow for the evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ASP8302 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ASP8302 in in vitro experiments. Find troubleshooting tips and answers to frequently asked questions to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1][2] As a PAM, it binds to a site on the M3 receptor that is different from the binding site of the natural agonist, acetylcholine (ACh). This binding enhances the receptor's response to ACh, leading to increased downstream signaling.

Q2: What is a typical effective concentration range for this compound in in vitro cell-based assays?

A2: A general starting point for this compound concentration in in vitro experiments, such as calcium mobilization assays, is in the range of 0.1 to 1 µM.[3] However, the optimal concentration is highly dependent on the specific cell type, the expression level of the M3 receptor, and the concentration of the orthosteric agonist used in the assay.

Q3: Which cell lines are suitable for in vitro experiments with this compound?

A3: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M3 muscarinic receptor are commonly used.[3][4][5] These cell lines provide a robust and reproducible system for studying M3R activation.

Q4: What is the most common in vitro assay to measure the activity of this compound?

A4: The most common in vitro assay is the calcium mobilization assay.[1][3] The M3 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. This change in calcium concentration can be readily measured using calcium-sensitive fluorescent dyes.

Troubleshooting Guide

Issue 1: No significant potentiation of the agonist response is observed with this compound.

  • Possible Cause 1: Suboptimal Agonist Concentration. The effect of a PAM is dependent on the presence of an orthosteric agonist. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked.

    • Solution: Perform an agonist dose-response curve to determine the EC20 to EC50 concentration (the concentration that produces 20% to 50% of the maximal response). Use this submaximal concentration of the agonist to test for PAM activity.

  • Possible Cause 2: Low M3 Receptor Expression. The cell line used may not express a sufficient number of M3 receptors for a robust signal.

    • Solution: Confirm M3 receptor expression using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider using a cell line with higher expression or creating a new stable cell line.

  • Possible Cause 3: Compound Instability or Precipitation. this compound may be unstable or may have precipitated out of the solution at the tested concentration.

    • Solution: Ensure proper storage of the compound stock solution. Visually inspect the final assay solution for any signs of precipitation. Consider using a different solvent or a lower final concentration of the vehicle (e.g., DMSO).

Issue 2: High background signal or assay variability.

  • Possible Cause 1: Cell Health and Seeding Density. Unhealthy cells or inconsistent cell numbers per well can lead to high variability.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Optimize the cell seeding density to achieve a confluent monolayer on the day of the experiment.

  • Possible Cause 2: Inconsistent Compound/Agonist Addition. Variations in the timing or volume of compound and agonist addition can introduce variability.

    • Solution: Use automated liquid handling systems for precise and consistent additions. If performing manual additions, use a multichannel pipette and ensure consistent timing between wells.

  • Possible Cause 3: Dye Loading Issues. Uneven loading of the calcium indicator dye can result in inconsistent background fluorescence.

    • Solution: Ensure the dye loading buffer is at the correct temperature and that the incubation time is consistent for all wells.

Quantitative Data Summary

Table 1: Recommended Concentration Range for this compound in In Vitro Assays

ParameterValueCell LineAssay TypeReference
Concentration Range0.1 - 1 µMCHO-K1 expressing rat M3RCalcium Mobilization[3]

Experimental Protocols

Detailed Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a method for measuring the potentiation of M3 receptor activation by this compound in a cell-based calcium mobilization assay using a fluorescent plate reader.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the M3 muscarinic receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Black, clear-bottom 96-well plates

  • This compound

  • Carbachol (orthosteric agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • DMSO (vehicle)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the M3 receptor-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a near-confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound and Agonist Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in HBSS to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.5%.

    • Prepare a stock solution of carbachol in HBSS.

    • Prepare a solution of carbachol at a concentration that will give a final EC20-EC50 response.

  • Assay Measurement:

    • After the dye loading incubation, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Place the plate in a fluorescent plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

    • After establishing a stable baseline reading for about 15-20 seconds, inject 50 µL of the carbachol solution into each well.

    • Continue recording the fluorescence for at least 60-90 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response as a function of the this compound concentration to generate a dose-response curve and determine the EC50 of the potentiation.

Visualizations

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to ACh Acetylcholine (Agonist) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates

Caption: M3 Receptor Signaling Pathway with this compound Modulation.

Experimental_Workflow start Start seed_cells Seed M3R-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight dye_loading Load cells with calcium indicator dye incubate_overnight->dye_loading wash_cells Wash cells dye_loading->wash_cells add_compound Add this compound dilutions or vehicle wash_cells->add_compound incubate_compound Incubate add_compound->incubate_compound read_baseline Read baseline fluorescence in plate reader incubate_compound->read_baseline inject_agonist Inject Carbachol (agonist) read_baseline->inject_agonist read_response Read fluorescence response inject_agonist->read_response analyze_data Analyze data (ΔF, Normalization, EC50) read_response->analyze_data end End analyze_data->end

Caption: In Vitro Calcium Mobilization Assay Workflow.

Troubleshooting_Workflow start Issue: No or low potentiation check_agonist Is agonist concentration optimized (EC20-EC50)? start->check_agonist optimize_agonist Optimize agonist concentration check_agonist->optimize_agonist No check_receptor Is M3R expression confirmed and sufficient? check_agonist->check_receptor Yes optimize_agonist->check_receptor validate_receptor Validate receptor expression (e.g., Western Blot) check_receptor->validate_receptor No check_compound Is compound soluble and stable? check_receptor->check_compound Yes validate_receptor->check_compound check_solubility Check for precipitation, consider different solvent check_compound->check_solubility No resolved Issue Resolved check_compound->resolved Yes check_solubility->resolved

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Addressing ASP8302 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ASP8302 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO at a concentration of 100 mg/mL (169.45 mM); however, ultrasonic assistance may be required.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility and stability of the compound.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules like this compound.[4][5] Here are several troubleshooting steps:

  • Optimize Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration to determine the solubility limit in your specific buffer.

  • Serial Dilutions in DMSO: Instead of diluting the high-concentration stock directly into the aqueous buffer, perform intermediate serial dilutions in DMSO first. Then, add the final, lower-concentration DMSO solution to your buffer.

  • Vortexing/Sonication: After diluting into the aqueous buffer, vortex the solution vigorously or sonicate it briefly to aid dissolution.[3]

  • Co-solvents: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. Formulations with PEG300, Tween-80, or SBE-β-CD have been suggested for this compound to achieve higher concentrations in aqueous-based solutions.[1]

Q3: How should I store this compound as a solid and in solution to ensure its stability?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot these into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1] Under these conditions, the stock solution is reported to be stable for up to 6 months.[1]

  • Working Solutions: It is best practice to prepare fresh working dilutions in your experimental buffer on the day of the experiment.[1] Aqueous solutions of many small molecules have limited stability.[3]

Q4: What is the expected stability of this compound in common experimental buffers like PBS or Tris?

Specific stability data for this compound in various experimental buffers is not extensively published. The stability of a compound in an aqueous buffer can be influenced by several factors, including pH, buffer composition, and temperature.[4][6] It is highly recommended to perform a stability study in your specific experimental buffer and conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.

Q5: Can the pH of my experimental buffer affect the solubility and stability of this compound?

Yes, the pH of the buffer can significantly impact the solubility and stability of small molecules, especially those with ionizable groups.[4][5] For instance, the degradation of some compounds is pH-dependent, with maximum stability observed at a specific pH.[6][7][8] If you are observing solubility or stability issues, you may consider testing a range of pH values for your buffer system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to weigh or appears clumpy. The compound may be hygroscopic (absorbs moisture from the air).Store the compound in a desiccator. For ease of use, consider dissolving the entire contents of the vial in a known volume of anhydrous DMSO to create a concentrated stock solution.[3]
Precipitation is observed in the experimental buffer immediately after dilution. The aqueous solubility limit has been exceeded.Lower the final concentration of this compound. Perform serial dilutions in DMSO before adding to the aqueous buffer. Consider brief sonication after dilution.[3]
Inconsistent or lower-than-expected activity in a cell-based assay. 1. this compound may be degrading in the experimental buffer over the course of the experiment.2. The compound may be binding to serum proteins in the cell culture medium.1. Perform a stability study of this compound in your cell culture medium (see protocol below). Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.[2]2. If using serum, be aware that protein binding can reduce the effective concentration of the compound.[2]
High background or off-target effects are observed. The concentration of DMSO in the final working solution may be too high.Ensure the final concentration of DMSO is as low as possible, typically below 0.5%, and ideally below 0.1% for sensitive cell lines.[4] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.[6]

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Concentration Notes Reference
DMSO100 mg/mL (169.45 mM)May require sonication. Use newly opened DMSO.[1]

Table 2: Recommended Formulations for In Vivo Studies

Protocol Composition Achievable Concentration Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.24 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.24 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.24 mM)[1]

Table 3: Stock Solution Storage Stability

Storage Temperature Duration Reference
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 100 mM concentration.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

This protocol provides a general method to determine the stability of this compound in your specific aqueous buffer over time using HPLC or LC-MS.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Your experimental buffer (e.g., PBS, Tris-HCl, HEPES)

  • HPLC or LC-MS system with a suitable column and detection method for this compound

  • Thermostated incubator or water bath

Procedure:

  • Prepare a working solution of this compound in your experimental buffer at the final concentration you plan to use in your assays (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial peak area corresponding to this compound.

  • Incubate the remaining solution at the temperature of your experiment (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow Workflow for Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use solid This compound Solid stock 100 mM Stock Solution solid->stock Dissolve & Sonicate dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot working Working Solution aliquot->working Dilute buffer Aqueous Buffer buffer->working precipitate Precipitation? working->precipitate assay Perform Assay precipitate->assay No troubleshoot Troubleshoot: - Lower Concentration - Serial Dilution in DMSO - Sonicate precipitate->troubleshoot Yes

Caption: Workflow for this compound solution preparation and use.

stability_logic Troubleshooting this compound Instability cluster_check Initial Checks cluster_action Corrective Actions start Inconsistent Assay Results? check_storage Stock Solution Storage Correct? (-80°C) start->check_storage check_fresh Working Solution Made Fresh? start->check_fresh vehicle_control Include Vehicle Control (DMSO only) start->vehicle_control Check for Solvent Effects stability_test Perform Stability Test (Protocol 2) check_storage->stability_test Yes check_fresh->stability_test Yes adjust_protocol Adjust Protocol: - Replenish Compound - Reduce Incubation Time stability_test->adjust_protocol Degradation Observed

Caption: Logic diagram for troubleshooting this compound instability.

References

Potential off-target effects of ASP8302 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ASP8302 in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the muscarinic M3 receptor (M3R).[1][2] It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), or other orthosteric agonists like carbachol.[3] This potentiation of M3R activation leads to downstream signaling, such as intracellular Ca2+ mobilization.[1][4]

Q2: Have any specific off-target effects of this compound been reported in the literature?

Currently, published literature and clinical trial data have not reported significant off-target effects for this compound. Preclinical studies have indicated that this compound does not have a strong binding affinity for a wide range of other receptors, ion channels, or transporters.[5] Phase 1 and Phase 2 clinical trials have shown a safety and tolerability profile similar to placebo, with no serious adverse events leading to discontinuation of the study.[2][6][7]

Q3: Does this compound show any activity on other muscarinic receptor subtypes?

One study noted that in cells expressing human M3 and M5 receptors, this compound shifted the concentration-response curve for carbachol to lower concentrations, suggesting a potential modulatory effect on M5 receptors in addition to its primary target, the M3 receptor.[3] However, it had no significant effects on other muscarinic subtypes (M1, M2, M4).[3]

Q4: What are the expected on-target effects of this compound in cellular assays?

In cell lines endogenously or recombinantly expressing the M3 receptor, this compound is expected to potentiate the effects of an M3R agonist. For example, in the presence of a fixed, sub-maximal concentration of carbachol, increasing concentrations of this compound should lead to a dose-dependent increase in intracellular calcium levels.[1]

Troubleshooting Guide: Investigating Unexpected Phenotypes

If you observe an unexpected cellular phenotype in your experiments with this compound, this guide provides a systematic approach to investigate whether it might be an off-target effect.

Step 1: Confirm On-Target M3 Receptor Engagement

Before investigating off-target effects, it is crucial to confirm that this compound is active on its intended target in your specific cellular system.

  • Experiment: Perform a concentration-response curve of an M3R agonist (e.g., carbachol) in the presence and absence of a fixed concentration of this compound.

  • Expected Outcome: this compound should cause a leftward shift in the agonist's concentration-response curve, indicating potentiation of the M3R.

  • Troubleshooting: If you do not observe this effect, there may be an issue with your cell line's M3R expression, the agonist, or the experimental conditions.

Step 2: Differentiate On-Target vs. Off-Target Effects

If on-target activity is confirmed but an unexpected phenotype persists, the following experiments can help distinguish between on-target and potential off-target effects.

  • Use an M3R Antagonist: Pre-treat your cells with a selective M3R antagonist (e.g., 4-DAMP) before adding this compound and the agonist.

    • If the phenotype is blocked: The effect is likely mediated by the M3 receptor.

    • If the phenotype persists: The effect may be off-target.

  • Utilize an M3R Knockout/Knockdown Cell Line: If available, use CRISPR/Cas9 or siRNA to generate an M3R knockout or knockdown version of your cell line.

    • If the phenotype is absent in the knockout/knockdown cells: This strongly suggests the effect is M3R-dependent.

    • If the phenotype remains: This provides strong evidence for an off-target mechanism.

Step 3: Characterize Potential Off-Target Effects

If the above steps suggest an off-target effect, further characterization is necessary.

  • Dose-Response Relationship: Determine the concentration range over which the suspected off-target effect occurs. Compare this to the concentration range for on-target M3R potentiation. A significant separation in these dose-response curves may indicate an off-target liability at higher concentrations.

  • Screening against a Panel of Receptors: If resources permit, profiling this compound against a broad panel of receptors and enzymes can help identify potential off-target interactions.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell LineAgonistThis compound Concentration (µM)EffectReference
Intracellular Ca2+ MobilizationCHO-K1 cells expressing rat M3RCarbachol0.1 - 1Concentration-dependent enhancement[1]
Concentration-Response Curve ShiftCells expressing human M3RCarbacholNot specifiedLeftward shift[3]
Concentration-Response Curve ShiftCells expressing human M5RCarbacholNot specifiedLeftward shift[3]

Table 2: Summary of this compound Clinical Safety Findings

Study PhasePopulationThis compound DoseKey Safety FindingsReference
Phase 1Healthy VolunteersSingle and multiple ascending oral doses up to 150 mgNo deaths, serious adverse events, or discontinuations due to adverse events. No clinically relevant findings in lab tests, vital signs, or ECGs.[2]
Phase 2aPatients with Underactive Bladder100 mg once daily for 4 weeksIncidence of adverse events was similar between this compound (33.3%) and placebo (31.4%) groups. This compound was safe and well-tolerated.[6][7]

Experimental Protocols

Protocol: Intracellular Calcium Mobilization Assay to Confirm On-Target Activity

  • Cell Culture: Plate CHO-K1 cells stably expressing the human M3 receptor in a 96-well black, clear-bottom plate and culture overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration (e.g., EC20) of carbachol in the assay buffer.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • Add the fixed concentration of carbachol to all wells and continuously measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the concentration of this compound to generate a concentration-response curve and determine the EC50 for potentiation.

Visualizations

cluster_0 This compound On-Target Signaling Pathway ACh Acetylcholine (ACh) (Endogenous Ligand) M3R Muscarinic M3 Receptor ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed with this compound Confirm_On_Target Step 1: Confirm On-Target M3R Engagement Start->Confirm_On_Target Differentiate Step 2: Differentiate On-Target vs. Off-Target Effects Confirm_On_Target->Differentiate On-target activity confirmed Characterize Step 3: Characterize Potential Off-Target Effects Differentiate->Characterize Effect persists On_Target_Conclusion Phenotype is likely M3R-mediated Differentiate->On_Target_Conclusion Effect blocked by M3R antagonist or absent in M3R KO cells Off_Target_Conclusion Phenotype is likely off-target Characterize->Off_Target_Conclusion cluster_2 Experimental Workflow: Intracellular Calcium Assay Plate_Cells Plate M3R-expressing cells in 96-well plate Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Add_this compound Add serial dilutions of this compound Load_Dye->Add_this compound Measure_Baseline Measure baseline fluorescence Add_this compound->Measure_Baseline Add_Agonist Add fixed concentration of M3R agonist Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence to detect Ca2+ flux Add_Agonist->Measure_Response Analyze_Data Analyze data and plot concentration-response curve Measure_Response->Analyze_Data

References

Technical Support Center: Managing Variability in Animal Models Treated with ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ASP8302 in preclinical animal models. It offers troubleshooting advice and frequently asked questions to help manage experimental variability and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), rather than directly activating the receptor itself.[3][4] This mechanism is hypothesized to potentiate bladder contractions during the voiding phase of micturition when ACh is naturally released, with minimal activity during the storage phase, potentially reducing side effects.[1][3]

Q2: What is the primary application of this compound in preclinical research?

A2: Preclinical studies in rats suggest that this compound is effective in improving voiding dysfunction.[5][6] It has been shown to enhance bladder contraction, increase voiding efficiency, and reduce residual urine volume in models of underactive bladder (UAB).[5] Therefore, its primary application in animal models is for the investigation of potential treatments for conditions characterized by insufficient bladder contraction.

Q3: What are the known effects of this compound in animal models?

A3: In rat models of voiding dysfunction, this compound has demonstrated the ability to augment cholinergic bladder contractions both in vivo and in vitro.[5] It effectively improved voiding efficiency and reduced residual urine volume.[5] Notably, compared to the non-selective cholinomimetic drug distigmine bromide, this compound showed fewer effects on other cholinergic responses, such as the number of stools or tracheal insufflation pressure, suggesting a more targeted effect on the bladder.[5]

Q4: Are there any known off-target effects or side effects of this compound in animal models?

A4: Preclinical studies in rats indicate that this compound has a favorable side effect profile compared to traditional cholinomimetic drugs.[5] It did not significantly affect the number of stools or tracheal insufflation pressure, which are common cholinergic side effects.[5] In Phase 1 human studies, this compound was generally safe and well-tolerated.[1][2] The most commonly observed pharmacodynamic effect was a dose-dependent increase in saliva production, an expected M3 receptor-mediated effect.[1][2] No significant effects on pupil diameter were observed.[1][2]

Troubleshooting Guide: Managing Experimental Variability

High variability in animal models can obscure true treatment effects and lead to inconclusive results. This guide provides a structured approach to identifying and mitigating common sources of variability when working with this compound.

Issue 1: High Variability in Bladder Function Readouts (e.g., Voiding Efficiency, Residual Volume)

  • Potential Cause: Inconsistent induction of the voiding dysfunction model.

    • Troubleshooting Steps:

      • Standardize Model Induction: Ensure the method used to induce underactive bladder (e.g., α1-adrenoceptor agonist, muscarinic receptor antagonist, bladder outlet obstruction) is performed consistently across all animals.[5]

      • Verify Model Phenotype: Confirm the development of a consistent UAB phenotype (e.g., increased residual urine, decreased voiding efficiency) before initiating treatment with this compound.

      • Animal Strain and Age: Use a consistent age and strain of animals, as bladder function can vary significantly between different strains and with age.[7]

  • Potential Cause: Variability in animal handling and experimental procedures.

    • Troubleshooting Steps:

      • Acclimatization: Ensure all animals are properly acclimatized to the housing facility and experimental procedures (e.g., handling, placement in metabolic cages) to minimize stress-induced variations in urinary function.[8][9]

      • Standardized Protocols: Implement and adhere to strict, standardized protocols for all procedures, including drug administration, cystometry, and sample collection.[8]

      • Operator Training: Ensure all personnel involved in the study are thoroughly trained and proficient in the required techniques to minimize operator-dependent variability.[8][9]

  • Potential Cause: Environmental factors affecting bladder function.

    • Troubleshooting Steps:

      • Controlled Environment: Maintain a stable and controlled environment (e.g., temperature, humidity, light-dark cycle) as these factors can influence animal physiology and behavior, including micturition.[8]

      • Housing Conditions: Standardize housing conditions, including cage density and bedding material, as social and environmental stressors can impact bladder function.

Issue 2: Inconsistent Pharmacodynamic Response to this compound

  • Potential Cause: Variability in drug administration and pharmacokinetics.

    • Troubleshooting Steps:

      • Accurate Dosing: Ensure accurate and consistent dosing for all animals. For oral administration, verify complete ingestion of the dose.

      • Fasting/Feeding Status: Standardize the fasting or feeding status of the animals before dosing, as this can affect drug absorption and bioavailability.

      • Pharmacokinetic Analysis: If variability persists, consider performing satellite pharmacokinetic studies to assess drug exposure in a subset of animals to ensure it is within the expected range.

  • Potential Cause: Biological differences between animals.

    • Troubleshooting Steps:

      • Randomization: Properly randomize animals into treatment and control groups to ensure that any inherent biological differences are evenly distributed.[8][10]

      • Baseline Measurements: Record baseline measurements of bladder function for each animal before the start of treatment. This allows for each animal to serve as its own control and can help to account for inter-individual variability.

      • Inclusion of Both Sexes: Consider including both male and female animals in the study design, as there can be sex-dependent differences in bladder physiology and response to treatment.[10]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a preclinical study of this compound in rat models of voiding dysfunction.

ParameterAnimal ModelTreatmentResultReference
Voiding Efficiency Midodrine-induced voiding dysfunction in ratsThis compoundSignificantly improved[5]
Residual Urine Volume Midodrine-induced voiding dysfunction in ratsThis compoundSignificantly reduced[5]
Voiding Efficiency Atropine-induced voiding dysfunction in ratsThis compoundSignificantly improved[5]
Residual Urine Volume Atropine-induced voiding dysfunction in ratsThis compoundSignificantly reduced[5]
Number of Stools Conscious ratsThis compoundNo significant effect[5]
Tracheal Insufflation Pressure Anesthetized ratsThis compoundNo significant effect[5]

Experimental Protocols

Protocol: Induction of Voiding Dysfunction and Assessment of this compound Efficacy in Rats

This protocol provides a general framework based on published preclinical studies.[5] Researchers should adapt it to their specific experimental goals and institutional guidelines.

  • Animal Model:

    • Species: Sprague-Dawley rats.

    • Sex: Male or female, depending on the study design.

    • Age: 8-10 weeks.

  • Acclimatization:

    • Acclimatize animals to the housing facility for at least one week before the start of the experiment.

    • Handle animals daily to reduce stress.

  • Induction of Voiding Dysfunction (choose one method):

    • Midodrine-induced: Administer the α1-adrenoceptor agonist midodrine to induce incomplete bladder emptying.

    • Atropine-induced: Administer the muscarinic receptor antagonist atropine to reduce detrusor contractility.

    • Bladder Outlet Obstruction (BOO): Surgically create a partial obstruction at the bladder neck.

  • Treatment Administration:

    • Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle orally once daily for the duration of the study.

  • Efficacy Assessment (Conscious Cystometry):

    • Place animals in metabolic cages for a defined period (e.g., 3-4 hours) to record voiding behavior.

    • Measure the following parameters:

      • Voided urine volume.

      • Micturition frequency.

    • After the recording period, anesthetize the animals and catheterize the bladder to measure the post-void residual urine volume.

    • Calculate voiding efficiency: (Voided Volume / (Voided Volume + Residual Volume)) x 100%.

  • Data Analysis:

    • Compare the measured parameters between the vehicle control and this compound-treated groups using appropriate statistical methods (e.g., ANOVA, t-test).

Visualizations

ASP8302_Mechanism_of_Action cluster_neuron Cholinergic Neuron cluster_cell Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds ACh:s->M3R:n Enhanced Binding & Activation Contraction Muscle Contraction M3R->Contraction Activates This compound This compound (PAM) This compound->M3R Binds to Allosteric Site

Caption: Mechanism of action of this compound as a positive allosteric modulator.

Experimental_Workflow start Start: Select Animal Model acclimatize Acclimatization & Baseline Measurement start->acclimatize induce Induce Voiding Dysfunction Model acclimatize->induce randomize Randomize into Groups (Vehicle, this compound) induce->randomize treat Daily Treatment Administration randomize->treat assess Assess Bladder Function (e.g., Cystometry) treat->assess end Data Analysis & Interpretation assess->end

Caption: General experimental workflow for preclinical studies with this compound.

Troubleshooting_Variability start High Variability Observed? cause1 Inconsistent Model Induction? start->cause1 Yes end Variability Reduced start->end No cause2 Procedural/Handling Issues? cause1->cause2 No solution1 Standardize Induction Protocol & Verify Phenotype cause1->solution1 Yes cause3 Dosing/PK Variability? cause2->cause3 No solution2 Standardize Protocols, Improve Training, Control Environment cause2->solution2 Yes solution3 Ensure Accurate Dosing, Standardize Feeding, Consider PK cause3->solution3 Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing high experimental variability.

References

Troubleshooting unexpected results in ASP8302 bladder function studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP8302 in bladder function studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during in vivo and in vitro experiments with this compound.

In Vivo Cystometry Studies

Question 1: Why am I not observing a significant decrease in post-void residual (PVR) volume or an increase in voiding efficiency with this compound in my animal model?

Possible Causes and Troubleshooting Steps:

  • Animal Model Selection:

    • Underlying Pathology: this compound is a positive allosteric modulator (PAM) and requires the presence of endogenous acetylcholine (ACh) to enhance M3 receptor activity.[1][2] If your model of bladder dysfunction does not involve a deficit in cholinergic signaling, the effect of this compound may be limited.

    • Species Differences: Ensure that the M3 receptor pharmacology and the pathophysiology of your chosen animal model are relevant to the human condition you are modeling.

  • Experimental Conditions:

    • Anesthesia: The choice of anesthetic can significantly impact bladder function.[3][4] Some anesthetics may suppress the micturition reflex. Urethane is often used for acute urodynamic studies as it preserves the micturition reflex.[3] If using other anesthetics, consider their potential effects on bladder contractility.

    • Surgical Procedure: Improper catheter placement can lead to inaccurate pressure readings or incomplete bladder emptying. Ensure the catheter is correctly positioned in the bladder dome and is not causing irritation or obstruction.

    • Hydration Status: Dehydration can affect urine production and bladder capacity. Ensure animals are adequately hydrated before and during the experiment.

  • Drug Administration:

    • Dose and Route: Verify that the dose and route of administration are appropriate for the animal model and are consistent with published studies. Intravenous administration of this compound at 0.1-1 mg/kg has been shown to be effective in rat models of voiding dysfunction.[5]

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your chosen species to ensure that the timing of your measurements coincides with peak drug concentration.

Question 2: I am observing high variability in my cystometry data between animals treated with this compound. What can I do to reduce this?

Possible Causes and Troubleshooting Steps:

  • Animal-to-Animal Variability:

    • Age and Weight: Use animals of a consistent age and weight range to minimize biological variability.

    • Circadian Rhythm: Bladder function in rodents exhibits diurnal variation.[6] Perform experiments at the same time of day to reduce variability.

  • Experimental Technique:

    • Bladder Filling Rate: A consistent and appropriate bladder filling rate is crucial. A very fast filling rate can induce bladder spasms and affect the results.

    • Acclimatization: Allow animals to acclimatize to the experimental setup to reduce stress, which can influence bladder function.[3]

  • Data Analysis:

    • Baseline Measurements: Record stable baseline urodynamic parameters before drug administration to serve as an internal control for each animal.

    • Outlier Analysis: Use appropriate statistical methods to identify and handle outliers in your data.

In Vitro Bladder Strip Studies

Question 1: this compound is not potentiating carbachol-induced contractions in my isolated bladder strips. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Tissue Viability:

    • Dissection and Handling: Ensure that the bladder tissue is dissected carefully to avoid damage and is immediately placed in cold, oxygenated Krebs solution.[7][8]

    • Equilibration: Allow the bladder strips to equilibrate in the organ bath under appropriate tension for a sufficient period before starting the experiment.[9]

  • Experimental Conditions:

    • Agonist Concentration: this compound shifts the concentration-response curve of muscarinic agonists to the left.[1][2] Ensure you are using a submaximal concentration of carbachol. If the carbachol concentration is already causing a maximal contraction, the potentiating effect of this compound will not be observable.

    • Drug Incubation Time: Allow sufficient pre-incubation time with this compound before adding the agonist to ensure it has reached its target.

    • Buffer Composition: Verify the composition and pH of the Krebs solution.

  • Drug Preparation:

    • Solubility: Ensure that this compound is fully dissolved in the vehicle and that the final vehicle concentration in the organ bath does not affect tissue contractility.

Question 2: I am seeing inconsistent contractile responses to this compound across different bladder strips from the same animal.

Possible Causes and Troubleshooting Steps:

  • Strip Preparation:

    • Size and Orientation: Prepare strips of uniform size and orientation (e.g., longitudinal) to ensure consistency.[7]

    • Mucosa: Decide whether to keep or remove the urothelium, as it can influence bladder contractility. Be consistent in your preparation.

  • Technical Issues:

    • Tension: Ensure that the initial tension applied to each strip is consistent.[9]

    • Washing: Thoroughly wash the tissues between drug applications to avoid carry-over effects.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of this compound.

Table 1: Effects of this compound on Urodynamic Parameters in a Rat Model of Voiding Dysfunction [5]

ParameterTreatment GroupChange from Baseline
Residual Urine Volume This compound (0.1-1 mg/kg; i.v.)Decreased
Voiding Efficiency This compound (0.1-1 mg/kg; i.v.)Improved

Table 2: Key Results from a Phase 2a Clinical Trial of this compound in Patients with Underactive Bladder (UAB) [10][11]

ParameterThis compound (100 mg)Placebop-value
Median Change in Post-Void Residual Volume (Overall Population) -40.0 mL-35.0 mL0.960
Mean Change in Maximum Urine Flow Rate (Qmax) in Males +3.8 mL/s (vs. placebo)-0.031
Mean Change in Detrusor Pressure at Qmax (Pdet.Qmax) in Males +12.7 cm H₂O (vs. placebo)-0.034
Incidence of Adverse Events 33.3%31.4%-

Experimental Protocols

Key Experiment: In Vivo Cystometry in Rodents

Objective: To evaluate the effect of this compound on bladder function in an anesthetized rodent model.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., with urethane). Make a midline abdominal incision to expose the bladder.

  • Catheter Implantation: Insert a catheter into the dome of the bladder and secure it with a purse-string suture. The other end of the catheter is connected to a pressure transducer and a syringe pump.

  • Baseline Measurement: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) to record baseline urodynamic parameters, including bladder capacity, voiding pressure, and post-void residual volume.

  • Drug Administration: Administer this compound or vehicle through an appropriate route (e.g., intravenously).

  • Post-Treatment Measurement: After a suitable interval for drug action, repeat the cystometric measurements.

  • Data Analysis: Compare the urodynamic parameters before and after drug administration.

Key Experiment: In Vitro Bladder Strip Contraction Assay

Objective: To assess the ability of this compound to potentiate agonist-induced contractions of isolated bladder smooth muscle.

Methodology:

  • Tissue Preparation: Euthanize the animal and excise the bladder. Place the bladder in cold, oxygenated Krebs solution. Dissect the bladder into longitudinal strips of a standardized size.[7]

  • Mounting: Mount the bladder strips in an organ bath containing Krebs solution maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate under a resting tension for at least 60 minutes. Replace the Krebs solution every 15-20 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol.

  • Potentiation Assay: In a separate set of strips, pre-incubate with this compound for a defined period before generating the carbachol concentration-response curve.

  • Data Analysis: Compare the EC₅₀ values of carbachol in the presence and absence of this compound. A leftward shift in the curve indicates potentiation.

Visualizations

ASP8302_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_membrane Bladder Smooth Muscle Cell Membrane cluster_cell Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to orthosteric site Gq Gq Protein M3R->Gq Activates ASP8302_site Allosteric Site ASP8302_site->M3R Enhances ACh binding affinity PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates This compound This compound This compound->ASP8302_site Binds to Cystometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Animal Surgery Expose Bladder & Implant Catheter Anesthesia->Surgery Baseline Record Baseline Cystometry Surgery->Baseline Administer Administer this compound or Vehicle Baseline->Administer Post_Treat Record Post-Treatment Cystometry Administer->Post_Treat Analyze Compare Pre- and Post- Treatment Parameters Post_Treat->Analyze

References

Minimizing side effects of ASP8302 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ASP8302 in preclinical models. The information is designed to help minimize and manage potential side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2] Unlike direct agonists, this compound does not activate the M3 receptor on its own. Instead, it enhances the receptor's sensitivity to the endogenous ligand, acetylcholine (ACh).[1] This mechanism is hypothesized to provide a more localized and physiological potentiation of M3 receptor activity, for instance, during the voiding phase of micturition, while being less active during the storage phase, which may minimize side effects.[1][3]

Q2: What are the expected therapeutic effects of this compound in preclinical models of underactive bladder (UAB)?

A2: In preclinical rat models of voiding dysfunction, this compound has been shown to enhance cholinergic bladder contractions, improve voiding efficiency, and reduce residual urine volume.[4] These effects are comparable to those of the acetylcholinesterase inhibitor distigmine bromide.[4]

Q3: What is the reported preclinical safety profile of this compound?

A3: Preclinical studies in rats suggest that this compound has a favorable safety profile with a reduced risk of systemic cholinergic side effects compared to traditional cholinomimetic drugs.[4] Specifically, unlike distigmine bromide, this compound did not significantly affect the number of stools or tracheal insufflation pressure at doses effective for improving voiding function.[4]

Q4: Has this compound been evaluated in clinical trials, and what were the findings on safety?

A4: Yes, this compound has been evaluated in Phase 1 and Phase 2 clinical trials.[3][5] It was found to be safe and well-tolerated in both healthy volunteers and patients with UAB.[3][5][6] There were no deaths, serious adverse events, or study discontinuations due to treatment-emergent adverse events.[5] Furthermore, no clinically relevant findings were observed in laboratory tests, vital signs, or electrocardiogram assessments.[5] The incidence of adverse events for this compound was similar to that of the placebo group in a Phase 2 study.[3][6]

Troubleshooting Guide

Issue 1: Hypersalivation is observed in the animal model.

  • Question: We've noticed excessive drooling in our rat models following administration of this compound. Is this an expected side effect, and how can we manage it?

  • Answer:

    • Background: The M3 receptor is the primary mediator of salivation. As a positive allosteric modulator of the M3 receptor, this compound can potentiate the effect of acetylcholine on salivary glands. Indeed, a dose-dependent increase in saliva production was observed in human clinical trials at doses of 100 mg and higher.[5] Therefore, hypersalivation can be an expected on-target side effect in preclinical models, especially at higher dose levels.

    • Troubleshooting Steps:

      • Dose-Response Assessment: If not already performed, conduct a dose-response study to determine the minimal effective dose for the desired therapeutic effect on bladder function and the threshold dose for hypersalivation. This will help in selecting a dose with an optimal therapeutic window.

      • Monitor Hydration Status: Excessive salivation can potentially lead to dehydration. Ensure animals have free access to water and monitor for any signs of dehydration.

      • Quantitative Measurement: To systematically assess this side effect, quantify salivary output by placing pre-weighed cotton balls in the animal's mouth for a defined period. This will allow for a quantitative comparison across different dose groups.

Issue 2: Signs of increased gastrointestinal motility (diarrhea, increased defecation).

  • Question: Our animals are showing signs of gastrointestinal distress (loose stools, increased number of fecal pellets) after being treated with this compound. What could be the cause and what should we do?

  • Answer:

    • Background: M3 receptors are present in the smooth muscle of the gastrointestinal (GI) tract and mediate contraction and peristalsis. While preclinical studies in rats showed that this compound did not affect the number of stools at therapeutically effective doses, this effect could be species- or dose-dependent.[4] Potentiation of M3 signaling in the gut could lead to increased GI motility.

    • Troubleshooting Steps:

      • Dose Optimization: Similar to managing hypersalivation, a careful dose-titration study is recommended. The goal is to find a dose that is effective on bladder function without causing significant GI side effects.

      • Systematic Monitoring: Quantify fecal output (number and weight of pellets) over a set time period post-administration. Observe and score stool consistency. This will provide objective data on the GI effects of different doses.

      • Comparison with Standard Agonists: To put the side effect profile into context, consider including a study arm with a direct-acting muscarinic agonist (e.g., carbachol) or an acetylcholinesterase inhibitor to compare the relative severity of GI effects.

Issue 3: Respiratory or Cardiovascular changes are suspected.

  • Question: We are concerned about potential effects on respiratory and cardiovascular systems. How can we monitor for these potential side effects?

  • Answer:

    • Background: M3 receptors mediate bronchoconstriction in the lungs and can contribute to vasodilation in the cardiovascular system. Preclinical studies with this compound in rats did not show an effect on tracheal insufflation pressure, suggesting a low risk of bronchoconstriction at the doses tested.[4] Clinical trials also reported no clinically relevant changes in vital signs.[5] However, it is prudent to monitor these systems, especially when using higher doses or in different animal models.

    • Troubleshooting Steps:

      • Respiratory Monitoring: In anesthetized animals, tracheal pressure can be monitored as a measure of airway resistance.[4] For conscious animals, whole-body plethysmography can be used to assess respiratory function non-invasively.

      • Cardiovascular Monitoring: In instrumented animals (e.g., using telemetry), continuously monitor blood pressure, heart rate, and ECG. This is the gold standard for detecting any transient or sustained cardiovascular effects.

      • Step-wise Dose Escalation: When exploring higher doses, use a dose escalation design and carefully monitor respiratory and cardiovascular parameters at each step before proceeding to the next higher dose.

Data Summary Tables

Table 1: Summary of Preclinical Safety Findings for this compound in Rats

ParameterObservationComparison Drug (Distigmine Bromide)Reference
Voiding Efficiency ImprovedSimilarly Improved[4]
Residual Urine Volume ReducedSimilarly Reduced[4]
Number of Stools No significant effectIncreased[4]
Tracheal Insufflation Pressure No significant effectIncreased[4]

Table 2: Summary of Clinical Safety Findings for this compound in Humans

FindingDetailsStudy PopulationReference
General Tolerability Safe and well-toleratedHealthy Volunteers & UAB Patients[3][5][6]
Serious Adverse Events None reportedHealthy Volunteers[5]
Adverse Event Incidence Similar to placebo (33.3% vs 31.4%)UAB Patients[3][6]
Laboratory Values No clinically relevant findingsHealthy Volunteers[5]
Vital Signs & ECG No clinically relevant findingsHealthy Volunteers[5]
Pharmacodynamic Effect Dose-dependent increase in saliva production (from 100 mg onward)Healthy Volunteers[5]
Pupil Diameter No effect observedHealthy Volunteers[5]

Experimental Protocols

Protocol 1: Assessment of Salivary Secretion in Rats

  • Acclimatization: Acclimate rats to the experimental setup to minimize stress-induced salivation.

  • Baseline Measurement: Anesthetize the animal (e.g., with isoflurane). Place a pre-weighed cotton ball (approx. 50 mg) in the animal's mouth for 2 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage).

  • Post-Dose Measurement: At specified time points post-dose (e.g., 30, 60, 120 minutes), repeat the cotton ball placement procedure.

  • Quantification: Immediately after collection, weigh the cotton ball. The increase in weight corresponds to the volume of saliva secreted (assuming 1 mg = 1 µL).

  • Data Analysis: Compare the salivary output between vehicle- and this compound-treated groups at each time point.

Protocol 2: Evaluation of Gastrointestinal Transit in Mice (Charcoal Meal Assay)

  • Fasting: Fast mice for 18-24 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally.

  • Charcoal Meal: After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally.

  • Euthanasia and Dissection: After another set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between treated and control groups.

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds This compound This compound This compound->M3R Potentiates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to Troubleshooting_Workflow start Side Effect Observed (e.g., Hypersalivation) check_dose Is the dose supra-therapeutic? start->check_dose reduce_dose Conduct Dose-Response Study to Find Minimal Effective Dose check_dose->reduce_dose Yes quantify_effect Systematically Quantify Effect (e.g., Saliva Measurement) check_dose->quantify_effect No reduce_dose->quantify_effect compare_agents Compare with Standard Agent (e.g., Muscarinic Agonist) quantify_effect->compare_agents assess_kinetics Assess Pharmacokinetics (Is exposure higher than expected?) compare_agents->assess_kinetics adjust_protocol Adjust Dosing Regimen or Formulation assess_kinetics->adjust_protocol Yes end Optimized Protocol with Minimized Side Effects assess_kinetics->end No adjust_protocol->end

References

Technical Support Center: Investigating ASP8302's Effect on Salivary Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of ASP8302 on salivary secretion. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally available positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2][3] Unlike direct agonists, this compound does not activate the M3 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's affinity and/or efficacy for the endogenous neurotransmitter, acetylcholine (ACh).[2][4] This potentiation occurs only when ACh is present, leading to a more localized and physiological enhancement of M3 receptor activity.[3]

Q2: How does this compound's mechanism affect salivary secretion?

Salivary secretion is largely mediated by the parasympathetic nervous system, which releases acetylcholine (ACh) that binds to M3 receptors on salivary acinar cells.[5] Activation of the M3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺), which drives the secretion of saliva.[5][6] As a PAM, this compound enhances this natural ACh-driven process, leading to increased salivary flow.[2][4]

Q3: What effects of this compound on salivary secretion have been observed in research models?

While the primary development of this compound has focused on underactive bladder, its effect on salivation has been documented as a key pharmacodynamic marker in clinical trials.[7] In Phase 1 studies involving healthy volunteers, this compound demonstrated a dose-dependent increase in saliva production.[4][8] This confirms that its M3-PAM activity is effective at enhancing glandular secretion. Animal studies in rats have primarily focused on bladder contraction, but noted that this compound had fewer cholinergic side effects compared to traditional agonists.[7]

Signaling Pathway and Data

M3 Receptor Signaling Pathway in Salivary Glands

The diagram below illustrates the signaling cascade initiated by acetylcholine binding to the M3 receptor and the potentiating role of this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq M3R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Increased [Ca²⁺]i ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Secretion Saliva Secretion Ca_cyto->Secretion drives PKC->Secretion contributes to ACh Acetylcholine (ACh) ACh->M3R binds (orthosteric) This compound This compound (PAM) This compound->M3R binds (allosteric) potentiates ACh effect

Caption: M3 receptor signaling pathway enhanced by this compound.
Quantitative Data from Clinical Studies

The following table summarizes the pharmacodynamic effect of this compound on saliva production in healthy volunteers.

Study PhasePopulationDose RangeKey Finding on Salivary SecretionCitation
Phase 1Healthy Volunteers (European & Japanese)Single and multiple ascending doses (up to 150 mg)Dose-dependent increase in saliva production observed at doses from 100 mg onward.[4]

Recommended Experimental Protocol

As no specific animal model protocol for this compound and salivary secretion has been published, this guide provides a detailed methodology based on standard in vivo sialometry techniques for rodents.

Objective

To quantify the effect of this compound on baseline and agonist-induced salivary secretion in an anesthetized rat model.

Materials
  • This compound (vehicle to be determined based on solubility)

  • Muscarinic agonist (e.g., Pilocarpine hydrochloride or Carbachol)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Saline solution (0.9% NaCl)

  • Pre-weighed cotton swabs or collection tubes

  • Microcentrifuge tubes

  • Precision scale (0.001g accuracy)

  • Animal model: Male Wistar rats (250-300g)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation 1. Acclimatize Rats (≥ 7 days) Fasting 2. Fast overnight (water ad libitum) Animal_Acclimation->Fasting Anesthesia 3. Anesthetize Rat (e.g., Ketamine/Xylazine IP) Fasting->Anesthesia Drug_Admin 4. Administer this compound or Vehicle (IV/IP/PO) (Allow for absorption) Anesthesia->Drug_Admin Baseline_Collection 5. Collect Baseline Saliva (pre-weighed cotton swab, 5-10 min) Drug_Admin->Baseline_Collection Agonist_Injection 6. Inject Agonist (e.g., Pilocarpine IP) Baseline_Collection->Agonist_Injection Stimulated_Collection 7. Collect Stimulated Saliva (new pre-weighed swab, 15-30 min) Agonist_Injection->Stimulated_Collection Weigh_Swabs 8. Weigh Saliva-Soaked Swabs Stimulated_Collection->Weigh_Swabs Calculate_Flow 9. Calculate Saliva Volume (Weight difference / time) Weigh_Swabs->Calculate_Flow Data_Analysis 10. Statistical Analysis (e.g., ANOVA, t-test) Calculate_Flow->Data_Analysis Troubleshooting_Tree cluster_questions cluster_solutions Start No significant potentiation observed with this compound Agonist_Dose Is the agonist (Pilocarpine/Carbachol) dose at a maximum? Start->Agonist_Dose ASP_Dose Is the this compound dose and pre-treatment time optimal? Agonist_Dose->ASP_Dose No Sol_Agonist Solution: Lower agonist dose. PAMs are most effective at potentiating submaximal agonist responses. Agonist_Dose->Sol_Agonist Yes Endog_ACh Is endogenous acetylcholine release being inhibited? ASP_Dose->Endog_ACh Yes Sol_ASP_Dose Solution: Perform a dose-response and time-course experiment for this compound. ASP_Dose->Sol_ASP_Dose No Assay_Sensitivity Is the collection method sensitive enough? Endog_ACh->Assay_Sensitivity No Sol_Anesthesia Solution: Re-evaluate anesthetic. Some anesthetics can suppress parasympathetic outflow. Endog_ACh->Sol_Anesthesia Yes Sol_Collection Solution: Increase collection time or ensure complete absorption by swabs. Assay_Sensitivity->Sol_Collection No No_Effect Result: this compound may have limited effect in this specific model under these conditions. Assay_Sensitivity->No_Effect Yes

References

Refining experimental design for ASP8302 pharmacodynamic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting pharmacodynamic studies on ASP8302, a positive allosteric modulator (PAM) of the muscarinic M3 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally administered positive allosteric modulator of the muscarinic M3 receptor.[1][2] It enhances the activation of the M3 receptor by its endogenous ligand, acetylcholine (ACh).[2][3] This potentiation of the M3 receptor's response to ACh can lead to increased smooth muscle contraction and glandular secretion.[3] this compound has been shown to shift the concentration-response curve for agonists like carbachol to lower concentrations without affecting the maximum efficacy in cells expressing human M3 receptors.[2][3]

Q2: What are the primary pharmacodynamic effects of this compound observed in clinical and preclinical studies?

A2: The primary pharmacodynamic effects of this compound are related to its action on M3 receptors. In clinical studies, a dose-dependent increase in saliva production was observed.[1][2][4] Preclinical studies in rats have demonstrated that this compound enhances bladder contraction and improves voiding dysfunction.[5][6] It has also been shown to cause shifts in the concentration-response curve of contractions in isolated human bladder strips.[3]

Q3: Does this compound show selectivity for the M3 receptor?

A3: this compound has demonstrated selectivity for the muscarinic M3 and M5 receptors.[2][3] In cells expressing muscarinic M1-5 receptors, this compound produced a leftward shift of the concentration-response curve for carbachol in human and rat muscarinic M3 and M5 receptors, without significantly affecting other subtypes.[2]

Troubleshooting Guides

This section addresses common issues that may be encountered during in vitro and in vivo pharmacodynamic studies of this compound.

Issue 1: High variability in salivary secretion measurements.
  • Potential Cause: Inconsistent stimulation, inaccurate sample collection, or physiological variability.

  • Troubleshooting Steps:

    • Standardize Stimulation: Ensure the method of stimulation for salivation (e.g., gustatory stimulus) is consistent across all subjects and time points.

    • Precise Sample Collection: Use a standardized and validated method for saliva collection to minimize loss and contamination. Record the exact collection time.

    • Control for Circadian Rhythms: Salivary flow can vary throughout the day. Conduct experiments at the same time of day for all subjects to minimize this variability.

    • Acclimatize Subjects: Allow for an acclimatization period for animal subjects to reduce stress-induced variations in salivary flow.

Issue 2: Inconsistent results in isolated bladder strip contraction assays.
  • Potential Cause: Tissue viability issues, improper tissue mounting, or agonist/antagonist concentration inaccuracies.

  • Troubleshooting Steps:

    • Verify Tissue Health: Ensure the isolated bladder strips are maintained in an appropriate physiological buffer (e.g., Krebs-Henseleit solution) and are properly oxygenated (95% O2, 5% CO2). Discard any tissue that does not show a robust response to a standard depolarizing agent like potassium chloride (KCl) at the beginning of the experiment.

    • Optimize Tissue Mounting: The tension applied to the mounted tissue is critical. Ensure a consistent and optimal resting tension is applied to each bladder strip.

    • Prepare Fresh Solutions: Prepare fresh stock solutions of acetylcholine, carbachol, and this compound for each experiment to avoid degradation.

    • Establish a Full Concentration-Response Curve: Before testing the modulatory effects of this compound, establish a full concentration-response curve for the agonist (e.g., carbachol) to ensure the tissue is responsive.

Issue 3: Lack of a potentiating effect of this compound in cell-based assays.
  • Potential Cause: Low M3 receptor expression in the cell line, incorrect agonist concentration, or issues with this compound solubility or stability.

  • Troubleshooting Steps:

    • Confirm M3 Receptor Expression: Verify the expression level of functional M3 receptors in your cell line using techniques like RT-PCR, western blotting, or radioligand binding assays.

    • Optimize Agonist Concentration: The potentiating effect of a PAM is dependent on the presence of an agonist. Use a sub-maximal concentration (e.g., EC20 or EC50) of the agonist to observe the leftward shift in the concentration-response curve induced by this compound.

    • Check Compound Integrity: Ensure this compound is fully dissolved in the assay buffer. It is recommended to first dissolve the compound in a solvent like DMSO to create a stock solution, which can then be further diluted in your aqueous assay buffer. Perform a solubility test at the final working concentration.

Experimental Protocols

Protocol 1: Ex Vivo Human Bladder Strip Contraction Assay
  • Tissue Preparation: Obtain human bladder tissue samples and dissect smooth muscle strips (approximately 2-3 mm wide and 5-7 mm long).

  • Mounting: Mount the strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit) at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with buffer changes every 15-20 minutes.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability.

  • Concentration-Response Curve:

    • Add increasing concentrations of an agonist (e.g., carbachol) to the organ bath in a cumulative manner to establish a baseline concentration-response curve.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with this compound for a predetermined time (e.g., 30 minutes).

    • Repeat the cumulative addition of the agonist to generate a concentration-response curve in the presence of this compound.

  • Data Analysis: Measure the contractile force and plot the concentration-response curves. Calculate the EC50 values for the agonist in the absence and presence of this compound to determine the potentiation effect.

Protocol 2: Salivary Secretion Assay in Healthy Volunteers
  • Subject Preparation: Subjects should fast for a specified period before the study and abstain from caffeine and alcohol.

  • Baseline Collection: Collect baseline saliva for a defined period (e.g., 5 minutes) without stimulation.

  • Drug Administration: Administer a single oral dose of this compound or placebo.

  • Post-Dose Collection: At specified time points post-dosing, collect saliva for the same duration as the baseline collection. Saliva can be collected by expectoration into pre-weighed tubes.

  • Sample Processing: Determine the volume or weight of the collected saliva.

  • Data Analysis: Compare the post-dose saliva production with the baseline values for both the this compound and placebo groups.

Quantitative Data Summary

Study PhasePopulationDose RangeKey Pharmacodynamic FindingReference
Phase 1Healthy VolunteersSingle and Multiple Ascending DosesDose-dependent increase in saliva production at doses from 100 mg onward.[1],[2]
Phase 2Patients with Underactive Bladder100 mg once daily for 4 weeksNo significant efficacy in the primary endpoint (change in postvoid residual volume). However, improvements in symptoms and functional parameters were observed in male patients.[4],[7]

Visualizations

ASP8302_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates AC Acetylcholine (ACh) (Endogenous Ligand) AC->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Muscarinic M3 receptor signaling pathway and the allosteric modulation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Bladder Smooth Muscle Strips B Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2) A->B C Equilibrate under Resting Tension B->C D Check Viability (KCl Contraction) C->D E Generate Baseline Agonist CRC (e.g., Carbachol) D->E F Washout E->F G Incubate with this compound or Vehicle F->G H Generate Agonist CRC in presence of this compound G->H I Measure Contractile Force H->I J Plot Concentration- Response Curves I->J K Calculate EC50 Values and Maximum Response J->K L Determine Potentiation (Fold Shift) K->L

Caption: Workflow for assessing this compound's effect on isolated bladder muscle contraction.

References

Improving the translational relevance of ASP8302 preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding and improving the translational relevance of preclinical data for ASP8302, a positive allosteric modulator (PAM) of the muscarinic M3 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1][2] It binds to a site on the M3 receptor that is different from the binding site of the endogenous agonist, acetylcholine (ACh).[3] This binding enhances the receptor's response to ACh. Specifically, this compound has been shown to interact with threonine 230, a novel allosteric site on the human M3 receptor.[3][4] This potentiation of M3 receptor activation is believed to be the mechanism behind its effects on bladder contraction.[5]

Q2: What is the selectivity profile of this compound?

A2: In preclinical studies, this compound has demonstrated selectivity for the M3 and M5 muscarinic receptor subtypes.[3][4] It has been shown to shift the concentration-response curve for carbachol to the left in cells expressing human M3 and M5 receptors, with no significant effects on M1, M2, and M4 subtypes.[3]

Q3: What are the potential advantages of an M3 PAM like this compound over conventional muscarinic agonists?

A3: M3 PAMs are hypothesized to offer a more targeted therapeutic approach with a potentially better side effect profile. By only enhancing the activity of the M3 receptor in the presence of endogenous acetylcholine, they may provide a more physiological modulation of receptor function. This could lead to fewer cholinergic side effects, which are often associated with the widespread and continuous activation of muscarinic receptors by traditional agonists.[4][5] Preclinical data for this compound in rats suggests it has fewer effects on cholinergic responses in other organs compared to the cholinomimetic drug distigmine bromide.[5]

Q4: What were the key findings from the clinical trials of this compound?

A4: In Phase 1 studies with healthy volunteers, this compound was found to be safe and well-tolerated.[6] A dose-dependent effect on saliva production was observed, but there was no effect on pupil diameter.[6] In a Phase 2a clinical trial for underactive bladder (UAB), this compound did not meet its primary endpoint in the overall study population. However, some improvements in symptoms and functional parameters were observed in male participants.[7][8]

Data Presentation

Table 1: In Vitro Activity of this compound

AssayCell LineAgonistThis compound ConcentrationEffectReference
Intracellular Ca2+ MobilizationCHO-K1 cells expressing rat muscarinic receptorsCarbachol0.1-1 µMConcentration-dependent enhancement of carbachol-induced Ca2+ mobilization[1]
Receptor BindingMembrane from cells expressing human M3 receptorsAcetylcholine (ACh)Not specifiedShifted the concentration-response curve for ACh without affecting orthosteric agonist binding[3]

Table 2: In Vivo Efficacy of this compound in Rat Models of Voiding Dysfunction

ModelAnimal StrainThis compound DoseKey FindingsReference
Midodrine and Atropine-induced voiding dysfunctionMale Sprague-Dawley rats0.1-1 mg/kg; i.v.Reduced residual urine volume and improved voiding efficiency[1]
Bladder outlet obstruction-induced voiding dysfunctionFemale Wistar rats1-3 mg/kg; i.v.Reduced residual urine volume and improved voiding efficiency[1]

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is a general guideline for assessing the potentiation of M3 receptor activation by this compound.

a. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat or human muscarinic M3 receptor in a suitable growth medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plate cells in 96-well black-walled, clear-bottom plates at an appropriate density and allow them to attach overnight.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).

  • Remove the growth medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

c. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound and the muscarinic agonist (e.g., carbachol) in the assay buffer.

  • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

  • Add this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Add the agonist (carbachol) and immediately begin measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

d. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the concentration-response curves for the agonist in the presence and absence of different concentrations of this compound.

  • Calculate the EC50 values to quantify the potentiation effect of this compound.

In Vivo Conscious Cystometry in Rats

This protocol outlines the procedure for evaluating bladder function in conscious rats, a key method for assessing the in vivo efficacy of this compound.

a. Surgical Implantation of Bladder Catheter:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Perform a midline abdominal incision to expose the bladder.

  • Insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture.

  • Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.

  • Close the abdominal incision in layers.

  • Allow the animal to recover from surgery for several days.

b. Cystometry Procedure:

  • Place the conscious, unrestrained rat in a metabolic cage.

  • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

  • Begin infusing saline into the bladder at a constant rate (e.g., 0.1 ml/min).

  • Record the intravesical pressure continuously.

  • Micturition will occur as the bladder fills, resulting in a sharp rise in pressure followed by a drop as the bladder voids.

  • Collect and measure the voided urine volume.

  • After a voiding contraction, the remaining urine in the bladder (residual volume) can be measured by withdrawing it through the catheter.

c. Data Analysis:

  • Analyze the cystometrogram to determine key parameters such as:

    • Micturition pressure (peak pressure during voiding)

    • Bladder capacity (infused volume at the time of micturition)

    • Voided volume

    • Residual volume

    • Voiding efficiency (Voided Volume / (Voided Volume + Residual Volume) x 100)

  • Compare these parameters before and after the administration of this compound.

Troubleshooting Guides

In Vitro Calcium Mobilization Assay
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Incomplete removal of dye-loading buffer.- Autofluorescence of test compounds.- Ensure thorough washing after dye loading.- Run a control plate with compounds but without cells to check for autofluorescence.
Low signal-to-noise ratio - Low receptor expression in cells.- Inadequate dye loading.- Suboptimal agonist concentration.- Verify receptor expression levels.- Optimize dye concentration and incubation time.- Perform an agonist concentration-response curve to determine the optimal concentration for the assay.
Inconsistent results between wells - Uneven cell seeding.- Edge effects in the plate.- Pipetting errors.- Ensure a homogenous cell suspension before plating.- Avoid using the outer wells of the plate.- Use calibrated pipettes and ensure proper mixing of reagents.
In Vivo Conscious Cystometry in Rats
IssuePossible Cause(s)Suggested Solution(s)
Catheter blockage - Kinking of the catheter tubing.- Obstruction by tissue or debris.- Ensure the catheter is properly placed and secured during surgery.- Gently flush the catheter with saline to clear any obstructions.
Leakage around the catheter - Improper suturing during surgery.- Catheter displacement.- Ensure a secure purse-string suture around the catheter entry point.- Check the catheter position before starting the experiment.
Animal stress affecting results - Improper handling.- Unfamiliar environment.- Handle the animals gently and allow them to acclimate to the metabolic cages before the experiment.
Variability in micturition parameters - Inconsistent infusion rate.- Animal movement artifacts.- Use a calibrated infusion pump.- Allow for a stabilization period before data collection and average the parameters over several micturition cycles.

Visualizations

ASP8302_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq protein M3R->Gq Activates This compound This compound This compound->M3R Binds to allosteric site ACh Acetylcholine (ACh) ACh->M3R Binds to orthosteric site PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Contraction Bladder Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound as a positive allosteric modulator of the M3 receptor.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_translation Translational Relevance in_vitro_start Start: In Vitro Assays calcium_assay Intracellular Calcium Mobilization Assay (CHO-K1 cells) in_vitro_start->calcium_assay binding_assay Receptor Binding Assay calcium_assay->binding_assay in_vitro_end Outcome: Confirmation of M3 PAM Activity & Selectivity binding_assay->in_vitro_end in_vivo_start Start: In Vivo Models in_vitro_end->in_vivo_start Proceed if active and selective rat_model Rat Models of Voiding Dysfunction (e.g., Bladder Outlet Obstruction) in_vivo_start->rat_model cystometry Conscious Cystometry rat_model->cystometry in_vivo_end Outcome: Assessment of Efficacy on Bladder Function cystometry->in_vivo_end clinical_trials Phase 1 & 2 Clinical Trials in_vivo_end->clinical_trials Proceed if efficacious data_analysis Comparison of Preclinical and Clinical Data clinical_trials->data_analysis final_goal Improved Understanding for Future Drug Development data_analysis->final_goal

Caption: Experimental workflow for the preclinical to clinical translation of this compound.

References

Overcoming challenges in long-term ASP8302 administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term administration studies of ASP8302.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during preclinical and clinical studies of this compound.

Pharmacology and Mechanism of Action

  • Q1: What is the mechanism of action of this compound? A1: this compound is an orally administered positive allosteric modulator (PAM) of the muscarinic M3 receptor.[1] As a PAM, it enhances the activation of the M3 receptor by its endogenous ligand, acetylcholine. This mechanism is hypothesized to potentiate receptor activation spatiotemporally, potentially offering better subtype selectivity and reducing side effects compared to direct muscarinic agonists. A specific amino acid, threonine 230, has been identified as crucial for the PAM effect of this compound.

  • Q2: We are observing unexpected off-target effects in our in-vitro experiments. What could be the cause? A2: While this compound is designed to be selective for the M3 receptor, it's essential to verify the specificity of your experimental system. Consider the following:

    • Receptor Expression Levels: Ensure that the cell lines or tissues used in your assays have well-characterized expression levels of all muscarinic receptor subtypes (M1-M5). High expression of other subtypes could lead to non-specific binding or functional responses at high concentrations of this compound.

    • Concentration Range: Use a wide concentration range of this compound to determine the EC50 for its potentiation effect. Very high concentrations may lead to off-target pharmacology.

    • Control Experiments: Include appropriate controls, such as cell lines lacking the M3 receptor or the use of a selective M3 antagonist, to confirm that the observed effects are M3-mediated.

Preclinical Studies

  • Q3: We are designing a long-term toxicology study for an M3 receptor modulator like this compound. What are the key challenges we should anticipate? A3: Long-term toxicology studies for M3 receptor modulators present several challenges:

    • Species Selection: The choice of animal species is critical. The selected species should exhibit a similar M3 receptor distribution and pharmacology to humans. Pre-screening for receptor homology and functional response is advisable.

    • Exaggerated Pharmacodynamics: Long-term administration may lead to exaggerated pharmacodynamic effects, such as persistent smooth muscle contraction or glandular secretion. Careful dose selection based on short-term studies is crucial to avoid severe adverse effects that could compromise the study.

    • Receptor Desensitization and Downregulation: Chronic stimulation of the M3 receptor could lead to desensitization or downregulation, potentially reducing the efficacy of this compound over time. It is important to include endpoints that can assess changes in receptor expression and function.

    • Histopathological Changes: Pay close attention to potential histopathological changes in tissues with high M3 receptor expression, such as the salivary glands, bladder, and gastrointestinal tract.

  • Q4: What are the common adverse effects observed in preclinical studies with M3 receptor modulators? A4: Based on the pharmacology of the M3 receptor, common adverse effects in preclinical studies may include:

    • Increased salivation

    • Gastrointestinal hypermotility, potentially leading to diarrhea

    • Bronchoconstriction

    • Changes in bladder function, such as increased voiding frequency

Clinical Trials

  • Q5: A clinical trial participant is reporting persistent dry mouth. How should this be managed? A5: Dry mouth is a known potential side effect of drugs targeting muscarinic receptors due to their role in salivary gland function. In a Phase 1 study, this compound showed a dose-dependent effect on saliva production.[1] Management strategies in a clinical trial setting could include:

    • Dose Adjustment: If the protocol allows, a dose reduction may alleviate the symptom.

    • Symptomatic Relief: Suggesting sipping water, chewing sugar-free gum, or using artificial saliva substitutes can help manage the discomfort.

    • Monitoring: Closely monitor the severity and frequency of the symptom to assess its impact on the participant's quality of life and to determine if it constitutes a dose-limiting toxicity.

  • Q6: We did not observe a significant effect on the primary endpoint in our clinical trial, similar to the Phase 2a study of this compound in underactive bladder. What are the potential reasons? A6: The Phase 2a trial of this compound in patients with underactive bladder (UAB) did not show a statistically significant improvement in the primary endpoint of postvoid residual volume.[2] Potential reasons for a lack of efficacy in such a trial could include:

    • Patient Population Heterogeneity: The underlying pathophysiology of the patient population may be diverse, and only a subset of patients may be responsive to M3 receptor modulation.

    • Endpoint Selection: The chosen primary endpoint may not be the most sensitive measure of the drug's effect. For instance, in the this compound study, improvements were noted in some secondary endpoints in male subjects.

    • Dose Selection: The dose used in the trial may not have been optimal to elicit a robust clinical response.

    • Placebo Effect: A significant placebo response can mask the true effect of the investigational drug.

Data Presentation

Table 1: Summary of Phase 1 Study Results in Healthy Volunteers

ParameterFindingCitation
Safety and Tolerability No deaths, serious adverse events, or treatment-emergent adverse events leading to discontinuation were reported. No clinically relevant findings in laboratory tests, vital signs, or ECGs.[1]
Pharmacokinetics Approximately linear pharmacokinetics over the dose range studied. No evidence of drug accumulation upon repeated dosing.[1]
Pharmacodynamics Dose-dependent effect on saliva production at doses from 100 mg onward, which was maintained during repeated dosing. No effect was observed on pupil diameter.[1]
Maximum Tolerated Dose Multiple administrations of up to 150 mg or 140 mg once daily for 14 days were well-tolerated in European and Japanese studies, respectively.[1]

Table 2: Summary of Phase 2a Study Results in Patients with Underactive Bladder (UAB)

ParameterThis compound (100 mg)Placebop-valueCitation
Number of Patients 6570-[2]
Median Change in Postvoid Residual Volume (PVR) -40.0 mL-35.0 mL0.960[2]
Mean Difference in Change in Max Urine Flow Rate (Qmax) in Males 3.8 mL/s-0.031[2]
Mean Difference in Change in Detrusor Pressure at Qmax (Pdet.Qmax) in Males 12.7 cm H₂O-0.034[2]
Incidence of Adverse Events 33.3%31.4%-[2]

Experimental Protocols

1. Preclinical Assessment of M3 Receptor Potentiation

  • Objective: To determine the in-vitro potency and selectivity of this compound as a positive allosteric modulator of the M3 receptor.

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human muscarinic M3 receptor. Maintain cells in appropriate culture medium.

    • Calcium Mobilization Assay:

      • Seed cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Pre-incubate the cells with varying concentrations of this compound or vehicle.

      • Stimulate the cells with a sub-maximal concentration (EC20) of acetylcholine.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis:

      • Construct concentration-response curves for acetylcholine in the presence and absence of different concentrations of this compound.

      • Calculate the fold-shift in the EC50 of acetylcholine to determine the potentiation effect of this compound.

      • Perform similar experiments in cell lines expressing other muscarinic receptor subtypes (M1, M2, M4, M5) to assess selectivity.

2. Clinical Assessment of Safety and Tolerability (Phase 1 Design)

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

    • Participants: Healthy male and female volunteers.

    • Dosing:

      • Single Ascending Dose (SAD): Participants receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts after a safety review.

      • Multiple Ascending Dose (MAD): Participants receive once-daily oral doses of this compound or placebo for a defined period (e.g., 14 days).

    • Assessments:

      • Safety: Monitor adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

      • Pharmacokinetics: Collect serial blood samples at predefined time points to determine plasma concentrations of this compound and its metabolites.

      • Pharmacodynamics: Measure salivary secretion and pupil diameter as biomarkers of muscarinic receptor activity.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Releases from ER/SR PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse Leads to PKC->CellularResponse Leads to ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound (PAM) This compound->M3R Potentiates G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase invitro In-Vitro Studies (e.g., Receptor Binding, Functional Assays) invivo In-Vivo Animal Studies (Pharmacokinetics, Efficacy, Toxicology) invitro->invivo Promising candidates progress phase1 Phase 1 (Healthy Volunteers) Safety, Tolerability, PK/PD invivo->phase1 IND Submission phase2 Phase 2 (Patients) Efficacy, Dose-Ranging phase1->phase2 Demonstrated Safety phase3 Phase 3 (Large Patient Population) Confirmatory Efficacy and Safety phase2->phase3 Evidence of Efficacy Approval Regulatory Approval phase3->Approval Successful Outcome

References

Validation & Comparative

A Comparative Analysis of ASP8302 and Distigmine Bromide for the Treatment of Bladder Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASP8302 and distigmine bromide, two pharmacological agents investigated for the treatment of bladder dysfunction, specifically underactive bladder (UAB). This document outlines their mechanisms of action, summarizes key experimental data from preclinical and clinical studies, and provides detailed experimental protocols.

Introduction

Underactive bladder is a condition characterized by a weak detrusor muscle, leading to incomplete bladder emptying. Pharmacological interventions aim to enhance detrusor contractility to improve voiding efficiency. This guide focuses on a comparative analysis of two such agents: this compound, a novel positive allosteric modulator of the M3 muscarinic receptor, and distigmine bromide, a long-acting cholinesterase inhibitor.

Mechanism of Action

The two compounds employ distinct mechanisms to achieve a similar therapeutic goal of enhancing bladder contractility.

This compound acts as a positive allosteric modulator (PAM) at the M3 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the binding affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh). This targeted action is designed to amplify the natural physiological signaling for bladder contraction during micturition.

Distigmine Bromide is a reversible cholinesterase inhibitor.[1][2] It prevents the breakdown of ACh by the enzyme acetylcholinesterase in the synaptic cleft.[3] This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction of the detrusor muscle, thereby augmenting the strength and duration of bladder contraction.[1][3]

Signaling Pathways

The signaling pathways for both agents converge on the M3 muscarinic receptor on the detrusor smooth muscle cells.

Signaling Pathways cluster_0 Distigmine Bromide Pathway cluster_1 This compound Pathway cluster_2 Common Pathway DB Distigmine Bromide AChE Acetylcholinesterase (AChE) DB->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ASP This compound M3_inactive M3 Receptor (Inactive) ASP->M3_inactive Binds allosterically M3_active M3 Receptor (Active) M3_inactive->M3_active Enhanced activation by ACh ACh->M3_active Activates Contraction Detrusor Muscle Contraction M3_active->Contraction

Figure 1: Signaling pathways of this compound and distigmine bromide.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and distigmine bromide.

Preclinical Data (Rat Models)
ParameterThis compoundDistigmine BromideStudy Details
Voiding Efficiency ImprovedImprovedConscious cystometry in rat models of voiding dysfunction.[2]
Residual Urine Volume ReducedReducedConscious cystometry in rat models of voiding dysfunction.[2]
Effect on Stool Number No effectIncreasedAssessment of potential side effects in conscious rats.[2]
Effect on Tracheal Insufflation Pressure No effectIncreasedAssessment of potential side effects in anesthetized rats.[2]
Clinical Data (Human Studies)
ParameterThis compound (100 mg once daily)Distigmine Bromide (5 mg three times daily)Study Details
Change in Post-Void Residual (PVR) -40.0 mL (median)Statistically significant reductionPhase 2, randomized, placebo-controlled trial in UAB patients (n=135).[4] / Clinical study in patients with poor detrusor function (n=27).[5]
PVR vs. Placebo -5.0 mL (p=0.960)Not applicableThis compound Phase 2 trial.[4]
Maximum Urine Flow Rate (Qmax) Males: +3.8 mL/s (p=0.031) vs. placeboIncreased (not statistically significant)This compound Phase 2 trial (subgroup analysis).[4] / Clinical study in patients with poor detrusor function.[5]
Detrusor Pressure at Qmax (Pdet.Qmax) Males: +12.7 cm H₂O (p=0.034) vs. placeboIncreased (not statistically significant)This compound Phase 2 trial (subgroup analysis).[4] / Clinical study in patients with poor detrusor function.[5]
Adverse Events 33.3% (similar to placebo at 31.4%)Generally well toleratedThis compound Phase 2 trial.[4] / Clinical study in patients with poor detrusor function.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preclinical: Conscious Cystometry in Rats

This protocol is a synthesized representation based on standard methodologies.[1][6]

Conscious Cystometry Workflow cluster_0 Surgical Preparation cluster_1 Recovery Period cluster_2 Cystometric Measurement A Anesthetize rat (e.g., isoflurane) B Implant bladder catheter via dome A->B C Exteriorize catheter and secure B->C D Allow for post-operative recovery (several days) C->D E Place conscious rat in metabolic cage D->E F Connect bladder catheter to pressure transducer and infusion pump E->F G Infuse saline at a constant rate (e.g., 10 mL/hr) F->G H Record intravesical pressure and voided volume G->H I Administer test compound (this compound or distigmine bromide) H->I J Continue recording to assess drug effects I->J

Figure 2: Generalized workflow for conscious cystometry in rats.

Protocol Steps:

  • Surgical Implantation of Bladder Catheter:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Make a midline abdominal incision to expose the bladder.

    • Insert a polyethylene catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision.

  • Recovery:

    • House the rat individually and allow for a recovery period of at least 3 days.

  • Cystometric Recordings:

    • Place the conscious and freely moving rat in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.

    • Infuse saline into the bladder at a constant rate (e.g., 10 mL/h).

    • Record intravesical pressure continuously. Voided urine is collected and measured using a force transducer placed beneath the cage.

    • After a baseline recording period, administer the test compound (this compound or distigmine bromide) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Continue cystometric recordings to evaluate the effects of the compound on urodynamic parameters such as bladder capacity, voiding pressure, voiding frequency, and residual volume.

Clinical: Pressure-Flow Urodynamic Study in Humans

This protocol is a generalized representation based on standard clinical practice.[7][8]

Protocol Steps:

  • Patient Preparation:

    • The patient arrives for the study with a comfortably full bladder.

    • The patient is asked to void into a specialized toilet that measures urine flow rate (uroflowmetry).

    • After voiding, a catheter is inserted into the bladder to measure the post-void residual (PVR) urine volume.

  • Catheter Placement:

    • A small, dual-lumen catheter is inserted into the bladder through the urethra. One lumen is for filling the bladder, and the other is for measuring bladder pressure.

    • A second small catheter is placed in the rectum or vagina to measure abdominal pressure.

  • Filling Cystometry:

    • The bladder is slowly filled with sterile saline or water at a controlled rate.

    • The patient is asked to report sensations of bladder filling, such as the first sensation of filling, the first desire to void, and a strong desire to void.

    • During filling, bladder and abdominal pressures are continuously recorded. Detrusor pressure is calculated by subtracting abdominal pressure from the bladder pressure.

  • Pressure-Flow Study (Voiding Phase):

    • Once the bladder is full, the patient is asked to void into the uroflowmetry commode with the catheters in place.

    • During voiding, the detrusor pressure and the corresponding urine flow rate are measured simultaneously.

  • Data Analysis:

    • The collected data are used to assess detrusor contractility and bladder outlet resistance. Key parameters include maximum flow rate (Qmax) and detrusor pressure at maximum flow (Pdet.Qmax).

Summary and Conclusion

This compound and distigmine bromide both aim to improve bladder emptying by enhancing detrusor muscle contraction, but through different pharmacological mechanisms.

  • This compound , as a positive allosteric modulator of the M3 receptor, offers a more targeted approach by amplifying the endogenous signaling of acetylcholine. Preclinical data suggests it may have a more favorable side effect profile compared to distigmine bromide.[2] However, in a phase 2 clinical trial, this compound did not meet its primary endpoint for the overall UAB population, although it showed some promising effects in a subgroup of male patients.[4]

  • Distigmine bromide , a long-acting cholinesterase inhibitor, has a broader mechanism of action by increasing the overall availability of acetylcholine. Clinical studies have demonstrated its efficacy in reducing post-void residual volume in patients with underactive detrusor.[5] However, its use may be associated with a higher potential for cholinergic side effects due to its systemic action.

Further research, including larger and more targeted clinical trials, is necessary to fully elucidate the therapeutic potential and optimal patient populations for both this compound and distigmine bromide in the management of bladder dysfunction. The choice between these or other emerging therapies will likely depend on a careful consideration of individual patient characteristics, including the underlying pathophysiology of their bladder dysfunction and their tolerance for potential side effects.

References

Validating the Selectivity of ASP8302 for the M3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ASP8302's selectivity for the M3 muscarinic acetylcholine receptor against other common M3 receptor antagonists. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for targeted therapeutic applications.

Executive Summary

This compound is a novel positive allosteric modulator (PAM) that demonstrates significant selectivity for the M3 and M5 muscarinic receptor subtypes. Unlike traditional antagonists that block the receptor's active site, this compound binds to an allosteric site, enhancing the receptor's response to the endogenous ligand, acetylcholine. This mechanism of action, combined with its subtype selectivity, suggests a potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective muscarinic antagonists.

Comparative Selectivity Profile

The selectivity of this compound and other M3-targeting compounds is crucial for predicting their therapeutic efficacy and potential side effects. The following tables summarize the available quantitative data.

Table 1: Selectivity of this compound across Muscarinic Receptor Subtypes

As a positive allosteric modulator, the selectivity of this compound is assessed by its ability to potentiate the response of an agonist, such as carbachol.

Receptor SubtypeFold-Shift of Carbachol Concentration-Response Curve (at 10 µM this compound)Interpretation
M11.0[1]No significant potentiation
M20.8[1]No significant potentiation
M3Leftward Shift[2][3]Potentiation of agonist response
M41.0[1]No significant potentiation
M5Leftward Shift[2][3]Potentiation of agonist response

Table 2: Comparative Binding Affinities (pKi) of M3 Receptor Antagonists

This table presents the binding affinities (pKi values) of several common M3 receptor antagonists across all five muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Darifenacin 8.27.49.17.38.0
Solifenacin 7.66.98.0--
Oxybutynin 8.77.88.98.07.4
Tolterodine 8.88.08.57.77.7

Data for this table was compiled from multiple sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity and mechanism of action of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This assay is used to determine the binding affinity of a test compound for the different muscarinic receptor subtypes.

Objective: To quantify the binding affinity (Ki) of a test compound to M1-M5 muscarinic receptors.

Materials:

  • CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine (1 µM)

  • Test compounds at various concentrations

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the desired muscarinic receptor subtype.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS), and either the test compound at varying concentrations or the buffer (for total binding) or a high concentration of atropine (for non-specific binding).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the effect of a test compound on receptor activation, particularly for Gq-coupled receptors like M1, M3, and M5. For PAMs like this compound, this assay measures the potentiation of an agonist-induced response.

Objective: To measure the ability of a test compound to modulate agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 cells stably expressing the muscarinic receptor subtype of interest.

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compound (e.g., this compound).

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating:

    • Seed the CHO-K1 cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the test compound (this compound) at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject the muscarinic agonist (e.g., carbachol) into the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline.

    • Plot the concentration-response curves for the agonist in the presence and absence of the test compound.

    • For a PAM like this compound, a leftward shift in the agonist's concentration-response curve indicates potentiation. The degree of this shift can be quantified to determine the EC50 of the potentiation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Intracellular Calcium Mobilization Assay b_start Start: Prepare Membranes (CHO cells with M1-M5) b_incubate Incubate: Membranes + [3H]-NMS + Test Compound b_start->b_incubate b_filter Filter & Wash: Separate bound from unbound b_incubate->b_filter b_count Scintillation Counting: Measure radioactivity b_filter->b_count b_analyze Data Analysis: Calculate Ki values b_count->b_analyze f_start Start: Plate Cells (CHO cells with M1-M5) f_dye Load with Calcium-sensitive dye f_start->f_dye f_compound Add Test Compound (e.g., this compound) f_dye->f_compound f_agonist Stimulate with Agonist (e.g., Carbachol) f_compound->f_agonist f_measure Measure Fluorescence: Detect calcium increase f_agonist->f_measure f_analyze Data Analysis: Determine potentiation f_measure->f_analyze

Experimental workflows for assessing receptor selectivity.

M3_signaling_pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to orthosteric site Gq Gq Protein M3R->Gq Activates This compound This compound (PAM) This compound->M3R Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

M3 receptor signaling pathway with this compound modulation.

References

ASP8302: A Comparative Analysis of its Efficacy in Preclinical Models of Voiding Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Astellas Pharma's ASP8302, a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor, has demonstrated promising results in animal models of underactive bladder (UAB) and other voiding dysfunctions. This guide provides a comprehensive comparison of the experimental data on this compound's effects across different preclinical settings, offering researchers and drug development professionals a detailed overview of its pharmacological profile.

This compound is designed to enhance the activity of the M3 receptor, which plays a crucial role in mediating bladder smooth muscle contraction.[1][2] As a PAM, it is hypothesized to amplify the receptor's response to the endogenous neurotransmitter acetylcholine, thereby promoting bladder emptying.[3][4] This mechanism of action suggests a potential for improved safety and tolerability compared to traditional muscarinic agonists, which can cause widespread cholinergic side effects.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various in vitro and in vivo models.

In Vitro Efficacy
Assay TypeCell LineSpeciesAgonistThis compound ConcentrationEffectReference
Intracellular Ca²⁺ MobilizationCHO-K1 cells expressing rat muscarinic receptorsRatCarbachol0.1-1 μMConcentration-dependent enhancement of carbachol-induced Ca²⁺ mobilization[5]
Receptor Binding AssayCells expressing human M3 and M5 receptorsHumanCarbacholNot specifiedLeftward shift of the concentration-response curve for carbachol[6]
In Vivo Efficacy in Rat Models of Voiding Dysfunction
Animal ModelRoute of AdministrationThis compound DoseKey FindingsReference
Midodrine and Atropine-induced voiding dysfunctionIntravenous (i.v.)0.1-1 mg/kgReduced residual urine volume and improved voiding efficiency[5]
Bladder outlet obstruction-induced voiding dysfunctionIntravenous (i.v.)1-3 mg/kgReduced residual urine volume and improved voiding efficiency[5]
Comparative Efficacy and Side Effect Profile

A key study compared the efficacy and side effect profile of this compound with the acetylcholinesterase inhibitor distigmine bromide in rat models.

ParameterThis compoundDistigmine BromideOutcomeReference
Voiding EfficiencyImprovedImprovedThis compound was as effective as distigmine bromide[1][7]
Residual Urine VolumeReducedReducedThis compound was as effective as distigmine bromide[1][7]
Number of StoolsNo effectIncreasedThis compound showed fewer gastrointestinal side effects[1][7]
Tracheal Insufflation PressureNo effectAffectedThis compound showed fewer respiratory effects[1][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Intracellular Calcium Mobilization Assay
  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing rat muscarinic M3 receptors were cultured in appropriate media.

  • Assay Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells were pre-incubated with varying concentrations of this compound (0.1-1 μM) or vehicle.

    • The agonist carbachol was added to stimulate the M3 receptors.

    • Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The potentiation of the carbachol-induced response by this compound was quantified by measuring the shift in the concentration-response curve.

In Vivo Models of Voiding Dysfunction in Rats
  • Animals: Male Sprague-Dawley rats and female Wistar rats were used for the different models.

  • Midodrine and Atropine-induced Voiding Dysfunction:

    • Male Sprague-Dawley rats were anesthetized.

    • The α1-adrenoceptor agonist midodrine and the muscarinic receptor antagonist atropine were administered to induce voiding dysfunction.

    • This compound (0.1-1 mg/kg) or vehicle was administered intravenously.

    • Conscious cystometry was performed to measure urodynamic parameters, including residual urine volume and voiding efficiency.[1]

  • Bladder Outlet Obstruction Model:

    • Female Wistar rats underwent surgical partial bladder outlet obstruction.

    • After a recovery period to allow for the development of voiding dysfunction, the animals were anesthetized.

    • This compound (1-3 mg/kg) or vehicle was administered intravenously.

    • Urodynamic parameters were assessed to evaluate the effects on residual urine volume and voiding efficiency.[1]

Assessment of Side Effects
  • Gastrointestinal Effects: The number of stools was counted in conscious rats following the administration of this compound or distigmine bromide.[1]

  • Respiratory Effects: Tracheal insufflation pressure was measured in anesthetized rats to assess potential bronchoconstrictor effects.[1]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation in animal models.

ASP8302_Signaling_Pathway cluster_cell Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound (PAM) This compound->M3R Modulates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release from SR IP3->Ca2_release Stimulates Contraction Muscle Contraction Ca2_release->Contraction Leads to

Caption: Proposed signaling pathway of this compound in bladder smooth muscle cells.

Experimental_Workflow cluster_model Animal Model Induction cluster_endpoints Primary Endpoints Model1 Midodrine + Atropine (Male SD Rats) Treatment This compound or Vehicle Administration (i.v.) Model1->Treatment Model2 Bladder Outlet Obstruction (Female Wistar Rats) Model2->Treatment Assessment Urodynamic Assessment (Conscious Cystometry) Treatment->Assessment Endpoint1 Residual Urine Volume Assessment->Endpoint1 Endpoint2 Voiding Efficiency Assessment->Endpoint2

Caption: Experimental workflow for evaluating this compound in rat models.

Conclusion

The available preclinical data consistently demonstrate that this compound effectively enhances bladder contractility and improves voiding function in rat models of voiding dysfunction.[1][5] Its positive allosteric modulation of the M3 receptor appears to translate into a favorable efficacy profile, comparable to that of a standard acetylcholinesterase inhibitor, but with a potentially wider safety margin regarding gastrointestinal and respiratory side effects.[1][7] These findings supported the progression of this compound into clinical trials for underactive bladder.[8][9][10][11] Further research will be crucial to fully elucidate its therapeutic potential in human populations.

References

Reproducibility of ASP8302 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for ASP8302, a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor, with alternative treatments for underactive bladder (UAB). The information is intended to assist in evaluating the reproducibility of published data and to inform future research and development in this therapeutic area.

Executive Summary

This compound has been investigated as a potential treatment for UAB, a condition characterized by impaired bladder contractility. As a positive allosteric modulator, it aims to enhance the effect of the endogenous neurotransmitter acetylcholine on the M3 receptors in the bladder, thereby improving detrusor muscle contraction and voiding efficiency. This guide summarizes key preclinical and clinical data for this compound and compares it with established, albeit not always effective, treatments for UAB, namely the muscarinic agonist bethanechol and the acetylcholinesterase inhibitor distigmine. While this compound has shown a favorable safety profile and some pro-voiding effects, particularly in male patients, its overall efficacy in clinical trials has been limited. The following sections provide detailed data, experimental protocols, and visual representations of the underlying mechanisms to facilitate a thorough and objective assessment.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and its alternatives.

Table 1: Preclinical Efficacy in Rat Models of Voiding Dysfunction

CompoundDoseModelKey FindingsReference
This compound 0.1-1 mg/kg; i.v.Midodrine and Atropine-induced dysfunctionReduced residual urine volume and improved voiding efficiency.[1]
This compound 1-3 mg/kg; i.v.Bladder outlet obstructionReduced residual urine volume and improved voiding efficiency.[1]
Distigmine Bromide Not specifiedVoiding dysfunction modelsAs effective as this compound in improving voiding efficiency and reducing residual urine volume.[2]

Table 2: Clinical Efficacy in Patients with Underactive Bladder

DrugDosageStudy DesignPrimary Endpoint: Change in Post-Void Residual (PVR)Key Secondary EndpointsReference
This compound 100 mg once daily for 4 weeksRandomized, double-blind, placebo-controlled (NCT03702777)Median change of -40.0 mL vs. -35.0 mL for placebo (p=0.960).[3][4]In males: Increased max. urine flow rate (Qmax) by 3.8 mL/s (p=0.031) and detrusor pressure at Qmax by 12.7 cm H2O (p=0.034).[3][4]
Bethanechol Chloride 50 mg four times daily for 6 weeks (in combination with PGE2)Prospective, randomized, double-blindMedian PVR decreased from 426 mL to 325 mL (p < 0.015) in the active treatment group. Placebo group showed a non-significant decrease.[5]Four of nine patients in the active group reported symptomatic improvement.[5]
Bethanechol Chloride Up to 60 mg/dayRetrospective analysisNot a significant covariate for PVR increase upon discontinuation.[6]-
Distigmine Bromide 5 mg three times daily for 4 weeksClinical trialStatistically significant reduction in residual volume.[7]Non-significant increase in maximum flow rate and detrusor pressure at maximum flow.[7]
Distigmine Bromide Not specifiedRetrospective analysisDiscontinuation was a significant covariate for PVR increase.[6]-

Table 3: Safety and Tolerability in Clinical Trials

DrugIncidence of Adverse EventsCommon Adverse EventsReference
This compound 33.3% (vs. 31.4% for placebo)[3][4]Not specified to be different from placebo.
Bethanechol Chloride Not detailed in the provided study. Generally associated with cholinergic side effects.Nausea, vomiting, diarrhea, visual impairment, headaches, bronchospasms.
Distigmine Bromide Generally well-tolerated in the study.[7]Frequent defecation, fecal incontinence, diarrhea, frequent urination.[8]

Signaling Pathways and Mechanisms of Action

This compound: Positive Allosteric Modulation of the M3 Receptor

This compound acts as a positive allosteric modulator (PAM) at the muscarinic M3 receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh).[9][10] This binding event is thought to induce a conformational change in the receptor that enhances the affinity and/or efficacy of ACh. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[11][12][13][14]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to ACh Acetylcholine (ACh) ACh->M3R Binds to orthosteric site This compound This compound (PAM) This compound->M3R Binds to allosteric site (enhances ACh effect) Urodynamic_Workflow start Patient with LUTS uroflow Non-invasive Uroflowmetry (Measure flow rate & volume) start->uroflow pvr_measure1 Measure Post-Void Residual (PVR) uroflow->pvr_measure1 catheter Insert Bladder and Rectal Catheters pvr_measure1->catheter cystometry Cystometry (Filling Phase) (Fill bladder, record pressures) catheter->cystometry pressure_flow Pressure-Flow Study (Voiding Phase) (Patient voids, record pressure & flow) cystometry->pressure_flow analysis Data Analysis (Detrusor pressure, Qmax, etc.) pressure_flow->analysis diagnosis Diagnosis of UAB analysis->diagnosis

References

ASP8302: A Comparative Analysis of Preclinical Promise and Clinical Reality in Underactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the clinical trial outcomes of ASP8302, a novel M3 receptor positive allosteric modulator, in the context of its preclinical supporting data.

This compound, a positive allosteric modulator (PAM) of the muscarinic M3 receptor, was developed for the treatment of underactive bladder (UAB), a condition characterized by impaired bladder contractility leading to incomplete emptying.[1][2] Preclinical studies painted a promising picture of a targeted therapy that could enhance bladder voiding without the systemic cholinergic side effects common to existing treatments.[3] However, the translation from preclinical models to clinical efficacy has proven to be complex. This guide provides a comprehensive comparison of the preclinical data and clinical trial outcomes for this compound, offering insights for the scientific and drug development community.

Preclinical Data Summary

Preclinical investigations in rodent models suggested that this compound could significantly improve voiding function. In rat models of voiding dysfunction, this compound enhanced bladder contractions and improved voiding efficiency, leading to a reduction in residual urine volume.[3] These effects were achieved with a lower incidence of cholinergic side effects, such as increased salivation or gastrointestinal motility, compared to traditional cholinomimetic drugs like distigmine bromide.[3][4] The mechanism of action was identified as the potentiation of the endogenous neurotransmitter acetylcholine (ACh) at the M3 receptor, specifically enhancing bladder muscle contraction during the voiding phase.[2][4]

Clinical Trial Outcomes

Phase 1 studies in healthy volunteers established a favorable safety and tolerability profile for this compound.[5] The drug was well-tolerated in single and multiple ascending oral doses, with approximately linear pharmacokinetics and no evidence of drug accumulation.[5] A dose-dependent increase in saliva production was observed, consistent with M3 receptor modulation, but no effect on pupil diameter was noted.[5]

A subsequent Phase 2 randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of 100 mg once-daily oral this compound in patients with UAB for four weeks.[1] The study found that this compound was safe and well-tolerated, with an incidence of adverse events similar to placebo (33.3% for this compound vs. 31.4% for placebo).[1] However, the trial did not meet its primary endpoint, which was a change from baseline in postvoid residual (PVR) volume measured by catheterization after standardized bladder filling.[1]

Interestingly, a pre-specified subgroup analysis revealed a potential gender-specific effect. In male patients, this compound showed a statistically significant improvement in several functional and symptomatic outcomes compared to placebo.[1] These included an increase in maximum urine flow rate (Qmax) and detrusor pressure at Qmax, as well as a decrease in urinary incontinence episodes for those with pre-existing incontinence.[1]

Comparative Analysis: Preclinical vs. Clinical Data

The clinical trial results for this compound present a nuanced picture when compared to the preclinical findings. While the preclinical data suggested a broad efficacy in improving voiding dysfunction, the clinical reality in a mixed-gender UAB population was a failure to meet the primary endpoint. The promising safety profile and the targeted mechanism of action observed in preclinical studies were, however, largely recapitulated in the clinical trials.

The unexpected gender-specific effect observed in the Phase 2 trial highlights a potential disconnect between the animal models of UAB and the heterogeneous human condition. The pathophysiology of UAB in males can be different from that in females, and the preclinical models may not have adequately captured these differences.

Data Presentation

Table 1: Comparison of Preclinical and Clinical Efficacy of this compound

ParameterPreclinical Findings (Rat Models)Clinical Trial Findings (Phase 2, UAB Patients)
Primary Efficacy Improved voiding efficiency and reduced residual urine volume.[3]No significant difference in the primary endpoint (change in PVR) for the overall population.[1]
Secondary Efficacy Potentiation of bladder contractions.[3]In males, significant improvement in maximum urine flow rate and detrusor pressure.[1]
Subgroup Effects Not reported.Statistically significant improvements in functional and symptomatic outcomes in males.[1]

Table 2: Comparison of Preclinical and Clinical Safety & Pharmacodynamics of this compound

ParameterPreclinical Findings (Rats)Clinical Trial Findings (Phase 1 & 2)
Safety Fewer cholinergic side effects compared to distigmine bromide.[3]Safe and well-tolerated; adverse event incidence similar to placebo.[1][5]
Pharmacodynamics Augmented cholinergic bladder contractions.[3]Dose-dependent increase in saliva production; no effect on pupil diameter.[5]
Pharmacokinetics Not detailed in provided abstracts.Approximately linear pharmacokinetics with no drug accumulation.[5]

Experimental Protocols

Preclinical In Vivo Model of Voiding Dysfunction (Rat): Voiding dysfunction was induced in rats using either the α1-adrenoceptor agonist midodrine, the muscarinic receptor antagonist atropine, or by creating a bladder outlet obstruction.[3] Conscious cystometry was performed to measure residual urine volume and voiding efficiency. The effects of orally administered this compound were compared to a vehicle control and the cholinomimetic agent distigmine bromide.[3]

Phase 2 Clinical Trial Protocol (Human): A multicenter, randomized, double-blind, placebo-controlled study was conducted in adult male and female patients with UAB, defined as a postvoid residual volume of >100 mL without significant bladder outlet obstruction.[1] A total of 135 patients were randomized to receive either 100 mg of this compound or a matching placebo orally once daily for four weeks. The primary endpoint was the change from baseline in PVR measured by catheterization after standardized bladder filling. Secondary endpoints included various other measures of PVR, bladder voiding efficiency, uroflowmetry, and patient-reported outcomes.[1]

Mandatory Visualization

ASP8302_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Bladder Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle ACh Vesicle Nerve Impulse->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases M3_Receptor M3 Receptor ACh->M3_Receptor Binds G_Protein Gq/11 M3_Receptor->G_Protein Activates This compound This compound (PAM) This compound->M3_Receptor Binds to allosteric site PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to

Caption: Mechanism of action of this compound as a positive allosteric modulator of the M3 receptor.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Assessment Patient_Pool Patients with Underactive Bladder (PVR > 100 mL) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Randomization Randomization (1:1) Inclusion_Exclusion->Randomization Group_A This compound (100 mg/day) Randomization->Group_A Group_B Placebo Randomization->Group_B Primary_Endpoint Primary Endpoint: Change in PVR Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Qmax, Pdet.Qmax, Patient Outcomes Group_A->Secondary_Endpoints Safety_Assessment Safety Assessment: Adverse Events Group_A->Safety_Assessment Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Group_B->Safety_Assessment

Caption: Workflow of the Phase 2 clinical trial for this compound in patients with underactive bladder.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ASP8302, a positive allosteric modulator of the M3 muscarinic acetylcholine receptor. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a comparable compound (Aldrich catalog number 208302) indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.[2][3]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound waste (e.g., powder, contaminated articles) separately from liquid waste.[4][5]

    • Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, solvents) in a dedicated container. Do not mix with other incompatible chemical wastes.[6][7] Specifically, keep acids separate from bases, and oxidizing agents away from organic materials.[7]

Step 2: Waste Accumulation and Labeling

  • Use Appropriate Containers:

    • Select containers that are compatible with the chemical nature of the waste. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a leak-proof, screw-cap container, preferably the original chemical container or a designated hazardous waste container.[4][6][8] Do not use food containers.[6]

    • Ensure containers are in good condition and free from external contamination.[6][8]

  • Properly Label Containers:

    • As soon as the first waste is added, label the container clearly with the words "Hazardous Waste."[2]

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[2][6] Avoid using abbreviations or chemical formulas.[2][6]

    • Include the name of the principal investigator and the laboratory location.[2]

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.[9]

  • Secondary Containment: Place waste containers in a secondary containment tray or tub to capture any potential leaks or spills.[4][8] The secondary container should be chemically compatible with the waste and large enough to hold the entire contents of the primary container.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4][6][8]

Step 4: Final Disposal

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for the collection and disposal of the this compound waste.[2]

  • Incineration: The recommended disposal method for solid organic hazardous waste like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the release of harmful substances into the environment.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers more than 80% to allow for expansion.[6]
pH of Aqueous Waste Solutions with a pH between 5.5 and 9.5 may be eligible for neutralization and drain disposal if they do not contain hazardous chemicals like this compound. This compound solutions are not suitable for drain disposal regardless of pH.[10]
Storage Time Limit Partially filled, closed, and properly labeled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days.[9]
Acute Hazardous Waste If a container held an acute hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste before the container can be considered "empty."[11]

Experimental Protocols

There are no specific experimental protocols for the chemical neutralization of this compound available in the provided search results. The standard and recommended procedure is to manage it as hazardous chemical waste for professional disposal via incineration.

Mandatory Visualizations

ASP8302_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Accumulation & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Generate Generate this compound Waste (Solid or Liquid) Segregate Segregate Solid and Liquid Waste Streams Generate->Segregate Solid_Container Place Solid Waste in Labeled Container Segregate->Solid_Container Liquid_Container Place Liquid Waste in Labeled Container Segregate->Liquid_Container Label Label Container: 'Hazardous Waste' 'this compound' Date & PI Info Store Store in Designated Area with Secondary Containment Solid_Container->Store Liquid_Container->Store Contact_EHS Contact EHS or Licensed Waste Disposal Service Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is intended to ensure the safe handling and disposal of this compound in a laboratory setting. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.

References

Essential Safety and Operational Guide for Handling ASP8302

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of ASP8302, a potent and selective positive allosteric modulator (PAM) of the muscarinic M3 receptor. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational use and disposal of this research compound.

I. Immediate Safety Information

While a supplier Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with a high degree of caution as a potent pharmacological agent.[1] The following table summarizes key safety and handling information.

ParameterInformationReference
Chemical Name This compound[1]
CAS Number 1839583-42-4[1]
Molecular Formula C26H32ClN7O3S2[1]
Primary Hazard Not classified as hazardous, but handle as a potent compound.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, lab coat, and safety glasses with side shields.[1]
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
First Aid - Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1]
First Aid - Skin Contact Wash off with soap and plenty of water.[1]
First Aid - Inhalation Move person into fresh air. If not breathing, give artificial respiration.[1]
First Aid - Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

II. Operational Plan: Handling and Storage

A. Engineering Controls: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] A safety shower and eyewash station should be readily accessible.[1]

B. Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields are required at a minimum. For operations with a higher risk of splashing, chemical splash goggles are recommended.

  • Lab Coat: A standard laboratory coat should be worn at all times.

C. Storage:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.

  • Long-term (months to years): Store at -20°C.[2]

  • The compound is stable for a few weeks during ordinary shipping.[2]

  • Solutions: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3]

III. Disposal Plan

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

A. Solid Waste:

  • Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • The container should be marked as "Non-hazardous Pharmaceutical Waste for Incineration" and include the chemical name.[5][6]

B. Liquid Waste:

  • Collect liquid waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Do not dispose of solutions down the drain.[4]

  • Small quantities of non-hazardous intravenous fluids can be discharged to the foul sewer, but this is not recommended for research compounds with unknown environmental impact.[5]

C. Decontamination:

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

IV. Experimental Protocol: In Vitro Assay for M3 Receptor Activity

A common method to assess the activity of this compound is to measure its effect on the intracellular calcium mobilization induced by an M3 receptor agonist, such as carbachol, in cells expressing the receptor.[3][7]

Objective: To determine the potentiation of carbachol-induced intracellular calcium increase by this compound in M3 receptor-expressing cells.

Materials:

  • CHO-K1 cells stably expressing the rat muscarinic M3 receptor.

  • Carbachol.

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Appropriate cell culture media and buffers.

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Cell Culture: Culture the M3 receptor-expressing cells in appropriate media until they reach the desired confluence for the assay.

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer and then incubate them with the calcium-sensitive fluorescent dye at 37°C in the dark for a specified time (e.g., 30-60 minutes).

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of carbachol to the wells to stimulate the M3 receptor.

    • Immediately begin kinetic measurement of the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Compare the calcium response in the presence of different concentrations of this compound to the response with carbachol alone to determine the potentiating effect.

V. Signaling Pathway and Experimental Workflow Diagrams

M3_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R binds (orthosteric site) This compound This compound (PAM) This compound->M3R binds (allosteric site) potentiates ACh effect

Caption: M3 Muscarinic Receptor Signaling Pathway with this compound Modulation.

Experimental_Workflow A 1. Seed M3R-expressing cells in multi-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Incubate with varying concentrations of this compound B->C D 4. Stimulate with Carbachol C->D E 5. Measure kinetic fluorescence (intracellular Ca²⁺) D->E F 6. Analyze data to determine PAM effect E->F

Caption: Workflow for Calcium Mobilization Assay.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.